2-Fluorothiophene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-fluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCHIJMMKQRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193058 | |
| Record name | 2-Fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-13-5 | |
| Record name | 2-Fluorothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Fluorine in a Privileged Scaffold
An In-Depth Technical Guide to 2-Fluorothiophene: Chemical Structure, Bonding, and Reactivity
Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its versatile biological and electronic properties.[1][2] The incorporation of a fluorine atom, the most electronegative element, into the thiophene ring at the 2-position creates this compound (CAS: 400-13-5), a molecule with profoundly altered characteristics.[3] This strategic fluorination modifies the electronic landscape of the aromatic ring, influencing its reactivity, metabolic stability, and intermolecular interactions. For researchers and drug development professionals, understanding the nuanced interplay between the fluorine substituent and the thiophene core is paramount for leveraging this building block in the design of advanced materials and novel therapeutic agents.[4] This guide provides a detailed exploration of the chemical structure, bonding, synthesis, and reactivity of this compound, offering field-proven insights for its practical application.
Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle with the molecular formula C₄H₃FS.[5] The fluorine atom is directly attached to the carbon atom adjacent to the sulfur (C2). This substitution pattern is crucial as the C2 and C5 positions on the thiophene ring exhibit the highest reactivity.[4]
Structural Representation
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃FS | [3][5][6] |
| Molecular Weight | 102.13 g/mol | [3][5] |
| CAS Number | 400-13-5 | [3][6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 91.1°C at 760 mmHg | [6] |
| Density | 1.228 g/cm³ | [6] |
| Flash Point | 8.9°C | [6] |
| SMILES | C1=CSC(=C1)F | [3][6] |
| InChIKey | DXHCHIJMMKQRKR-UHFFFAOYSA-N | [3][6] |
Bonding and Electronic Effects: A Tale of Two Forces
The introduction of a fluorine atom at the C2 position imposes two competing electronic effects on the thiophene ring: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the C2 carbon through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack by lowering the electron density of the entire π-system.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the thiophene π-system. This donation of electron density partially counteracts the inductive withdrawal, particularly at the C3 and C5 positions.
Caption: Interplay of inductive and mesomeric effects in this compound.
The dominant -I effect generally makes this compound less reactive than thiophene in electrophilic aromatic substitution reactions. However, the +M effect is crucial for directing incoming electrophiles. Computational studies on substituted thiophenes confirm that such substitutions significantly alter the HOMO-LUMO energy levels, which directly relates to the molecule's electronic properties and reactivity.[7]
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques.
-
¹³C NMR Spectroscopy: The carbon spectrum is highly informative. The carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C3) and the more distant carbons (C4, C5) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These characteristic couplings provide unambiguous evidence for the fluorine's position.[8][9]
-
¹H NMR Spectroscopy: The protons on the thiophene ring will show characteristic chemical shifts and coupling constants (JHH). Additionally, they will exhibit couplings to the fluorine atom (JHF), further aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C-S, and C=C bonds within the thiophene ring. A strong absorption band corresponding to the C-F bond stretch is also expected.[10]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 102.13.[10]
Synthesis of this compound: Controlled Fluorination
The direct fluorination of thiophene with elemental fluorine is highly exothermic and non-selective, yielding a mixture of 2-fluoro- and 3-fluorothiophene, making it unsuitable for controlled synthesis.[4] The preferred and more convenient method involves a metallation-fluorination sequence.
Experimental Protocol: Metallation-Fluorination Approach
This protocol is a well-established method for the regioselective synthesis of fluorinated thiophenes.[4] The causality behind this choice is control: lithiation specifically at the C2 position followed by quenching with an electrophilic fluorine source ensures the desired isomer is formed.
Workflow:
Caption: Synthesis workflow for this compound via lithiation-fluorination.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. The C2 proton of thiophene is the most acidic, ensuring regioselective deprotonation to form 2-thienyllithium. Stir for 1 hour at this temperature.
-
Fluorination: Prepare a solution of an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold 2-thienyllithium solution. The nucleophilic carbanion attacks the electrophilic fluorine of the NFSI.
-
Quenching and Work-up: After stirring for several hours, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.
This self-validating system works because the high acidity of the C2 proton ensures specific lithiation, and the subsequent reaction with a dedicated electrophilic fluorine source guarantees the desired product in moderate to good yields.[4]
Reactivity and Synthetic Applications
The presence of the fluorine atom makes this compound a unique building block. While the ring is deactivated towards classical electrophilic substitution, it remains a valuable substrate for other transformations.
-
Metallation: Importantly, the fluorine atom does not interfere with subsequent metallation reactions.[4] Treatment of this compound with a strong base like n-BuLi will deprotonate the most acidic remaining proton, which is at the C5 position, to form 5-fluoro-2-thienyllithium. This intermediate can then be reacted with various electrophiles to install functional groups specifically at the C5 position.
-
Cross-Coupling Reactions: Halogenated thiophenes are crucial intermediates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][11] this compound can participate in these reactions, allowing for the construction of complex molecular architectures, particularly in the synthesis of conjugated polymers and materials for organic electronics.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for fluorine on electron-rich rings, under specific conditions with strong nucleophiles, the fluorine atom could potentially be displaced.
Applications in Research and Drug Development
The unique properties imparted by fluorine make this compound and its derivatives highly valuable in several advanced fields.
-
Medicinal Chemistry: Fluorine is often incorporated into drug candidates to block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability. The thiophene ring itself is a bioisostere of a phenyl ring, and its inclusion can improve a molecule's pharmacological profile.[1][11] Therefore, this compound serves as a key starting material for synthesizing fluorinated analogues of biologically active compounds.
-
Materials Science: Fluorinated thiophene units are incorporated into conjugated polymers used in organic electronics.[4] The electronegativity of fluorine lowers the HOMO and LUMO energy levels of the polymer, which can improve its stability and charge-transport properties, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conclusion
This compound is more than just a halogenated heterocycle; it is a precision tool for chemists and material scientists. The strong inductive pull of the fluorine atom, modulated by its mesomeric donation, creates a unique electronic environment that influences stability, reactivity, and intermolecular interactions. A firm grasp of its structure, bonding, and controlled synthesis pathways is essential for harnessing its potential. As the demand for metabolically robust pharmaceuticals and high-performance organic electronic materials continues to grow, the strategic application of building blocks like this compound will remain a critical component of innovation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloro-3-fluorothiophene|CAS 32431-79-1|C4H2ClFS [benchchem.com]
Physical and chemical properties of 2-Fluorothiophene
An In-depth Technical Guide to 2-Fluorothiophene: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] As a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, it serves as a key intermediate for introducing the fluorinated thiophene scaffold into more complex molecular architectures. The incorporation of a fluorine atom onto the thiophene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable modification in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and critical applications for professionals in research and development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 400-13-5 | [2][3][4] |
| Molecular Formula | C₄H₃FS | [2][4] |
| Molecular Weight | 102.13 g/mol | [2][4] |
| Boiling Point | 82 - 91.1°C at 760 mmHg | [2][5] |
| Density | 1.228 g/cm³ | [2] |
| Flash Point | 8.9°C | [2] |
| Appearance | Colorless to light yellow liquid | [6] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CSC(=C1)F | [4] |
| InChI Key | DXHCHIJMMKQRKR-UHFFFAOYSA-N | [2][4] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The electronegativity of the fluorine atom and the through-bond H-F coupling will significantly influence the chemical shifts and splitting patterns of these protons. The proton at C3 will show a doublet of doublets due to coupling with the C4 proton and the fluorine atom. The C5 proton will also be a doublet of doublets, coupling to the C4 proton and the fluorine atom, though likely with a different coupling constant. The C4 proton will appear as a more complex multiplet.
-
¹³C NMR: The carbon spectrum will display four signals. The carbon atom directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the other carbon atoms (C3, C4, C5) will also be influenced by the fluorine substituent.[7]
-
¹⁹F NMR: A single resonance will be observed, and its chemical shift provides a direct confirmation of the fluorine's chemical environment.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups and the characteristic vibrations of the thiophene ring.[7] The spectrum of this compound is expected to show:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.
-
C-F stretching: A strong absorption band characteristic of the C-F bond stretch is expected, typically in the 1250-1000 cm⁻¹ region.
-
Thiophene Ring Vibrations: Characteristic bands for the thiophene ring itself will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of this compound (102.13).[4]
-
Isotopic Pattern: The presence of the sulfur atom will result in a characteristic (M+2) peak with an abundance of approximately 4.4% relative to the M⁺ peak, corresponding to the ³⁴S isotope.
-
Fragmentation: Common fragmentation pathways may involve the loss of fluorine, cleavage of the thiophene ring, or loss of acetylene (C₂H₂).
Quantum Chemical Insights
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to provide a deeper understanding of the molecular properties of thiophene derivatives.[8][9] These calculations can accurately predict optimized molecular geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties like molecular orbital energies and electrostatic potential maps.[10] For this compound, these studies can elucidate how the high electronegativity of the fluorine atom influences the electron density distribution within the thiophene ring, thereby explaining its reactivity patterns in electrophilic and nucleophilic reactions.
Caption: Quantum chemical calculation workflow for this compound.
Chemical Reactivity and Synthetic Landscape
The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing fluorine atom.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack, primarily at the C5 position. The fluorine at C2 is an ortho-, para- director but is deactivating, meaning reactions may require harsher conditions compared to unsubstituted thiophene.
-
Metallation: The fluorine atom does not typically interfere with metallation reactions.[1] Treatment with strong bases like n-butyllithium (n-BuLi) leads to deprotonation, predominantly at the C5 position, generating a potent thienyllithium nucleophile. This intermediate can then be reacted with a wide range of electrophiles to install new functional groups.
Synthetic Approaches
Direct fluorination of thiophene with molecular fluorine is often unselective and hazardous.[1] Therefore, more controlled methods are preferred in a laboratory setting.
Caption: Synthesis of this compound via metallation-fluorination.
Detailed Protocol: Synthesis via Metallation-Fluorination
This approach provides a more controlled and higher-yielding route to this compound compared to direct fluorination.[1]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).
-
Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of 2-thienyllithium.
-
Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold 2-thienyllithium solution.
-
Quenching and Work-up: After stirring for several hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Research and Development
The unique properties imparted by the fluoro-thienyl moiety make this compound a valuable precursor in several high-value R&D areas.
-
Pharmaceuticals: Thiophene rings are common bioisosteres for benzene rings in drug design.[11] The addition of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, which are all critical parameters for developing effective therapeutic agents.
-
Organic Electronics: Fluorinated thiophene derivatives are widely used in the synthesis of organic semiconductors, polymers, and blue-light-emitting materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][11]
-
Agrochemicals: The incorporation of fluorinated heterocycles is a common strategy in the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification[5]
-
Flammable Liquids: Category 2 (Highly flammable liquid and vapor)
-
Acute Toxicity: Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Eye Damage/Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13]
-
Handling: Use only non-sparking tools and keep away from heat, sparks, open flames, and other sources of ignition.[14] Avoid breathing vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 400-13-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloro-3-fluorothiophene|CAS 32431-79-1|C4H2ClFS [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorothiophene: Boiling Point and Density Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluorothiophene in Modern Drug Discovery
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities and presence in numerous FDA-approved drugs.[1][2] The strategic introduction of fluorine into these heterocyclic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound (CAS No. 400-13-5) emerges as a pivotal building block in this context, offering a reactive and versatile platform for the synthesis of novel therapeutic agents.[5][6] An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective utilization in synthetic chemistry, process development, and quality control.
This technical guide provides a comprehensive overview of the boiling point and density of this compound, including a critical evaluation of reported values. It further details robust, step-by-step experimental protocols for the precise determination of these properties, with a strong emphasis on safety and procedural integrity, tailored for a laboratory setting.
Core Physicochemical Properties of this compound
A survey of chemical literature and supplier data reveals the following key physical constants for this compound. It is important to note a discrepancy in the reported boiling point, which will be addressed in the subsequent sections.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₃FS | [7] |
| Molecular Weight | 102.13 g/mol | [8] |
| CAS Number | 400-13-5 | [8][9] |
| Boiling Point | 91.1 °C at 760 mmHg82 °C | [9][7] (Note: The original source for the 82°C value is not readily available in the searched literature, and it may represent a measurement at a different pressure or a different level of purity.) |
| Density | 1.228 g/cm³ | [9] |
| Flash Point | 8.9 °C | [9] |
The observed variance in boiling point highlights the criticality of meticulous experimental determination and reporting, including the precise atmospheric pressure at which the measurement is taken.
Part 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] For a volatile and flammable compound like this compound, a micro-boiling point determination method is often preferred as it requires a minimal amount of the substance, thereby enhancing safety.[10][11]
Causality Behind Experimental Choices
The selection of the micro-boiling point technique is predicated on several factors:
-
Safety: Minimizes the quantity of flammable liquid being heated.
-
Efficiency: Requires only a small sample volume, which is advantageous when dealing with expensive or synthesized compounds.
-
Accuracy: When performed carefully, this method provides reliable boiling point data.
Self-Validating Protocol for Micro-Boiling Point Determination
This protocol is designed to be self-validating through careful observation and control of the experimental parameters.
Materials:
-
This compound sample
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 110 °C range, with 0.1 or 0.2 °C divisions)
-
Heating apparatus (e.g., oil bath or a melting point apparatus with a heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath, making sure the heat is distributed evenly. The top of the this compound sample should be below the level of the heating medium.
-
Observation of Bubbles: Heat the apparatus gradually (a rate of 2-3 °C per minute is recommended as the expected boiling point is approached). As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Identification of Boiling Point: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly.
-
Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
-
Repeat for Accuracy: It is advisable to repeat the determination to ensure the result is reproducible.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Part 2: Experimental Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For volatile liquids like this compound, the use of a pycnometer, or specific gravity bottle, is a highly accurate method for density determination.[12]
Causality Behind Experimental Choices
The pycnometer is the instrument of choice due to:
-
Precision: It allows for the measurement of a very precise volume of liquid.
-
Minimizing Evaporation: The design of a pycnometer with its stopper minimizes the loss of volatile liquid during weighing.
-
Accuracy: When coupled with an analytical balance, it yields highly accurate density values.[13]
Self-Validating Protocol for Density Determination using a Pycnometer
This protocol incorporates steps for ensuring accuracy through careful mass measurements and temperature control.
Materials:
-
This compound sample
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (readable to at least 0.1 mg)
-
Distilled water
-
Acetone (for cleaning and drying)
-
Constant temperature water bath
Procedure:
-
Pycnometer Preparation: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper (m_pyc).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_pyc+water). This should be done at a known, constant temperature.
-
Mass of Pycnometer with this compound: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with water. Weigh the pycnometer filled with the sample (m_pyc+sample) at the same constant temperature.
-
Calculations:
-
Mass of water: m_water = m_pyc+water - m_pyc
-
Volume of the pycnometer (at the measurement temperature): V_pyc = m_water / ρ_water (where ρ_water is the known density of water at that temperature).
-
Mass of this compound: m_sample = m_pyc+sample - m_pyc
-
Density of this compound: ρ_sample = m_sample / V_pyc
-
Experimental Workflow for Density Determination
Caption: Workflow for Density Determination using a Pycnometer.
Safety and Handling of this compound
As a Senior Application Scientist, it is imperative to underscore the importance of safety when handling this compound. It is classified as a flammable liquid and may be harmful if inhaled, swallowed, or in contact with skin.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[14][15][16] A precise knowledge of its physical properties, such as boiling point and density, is essential for its effective and safe application. The discrepancy in the reported boiling point values emphasizes the need for careful experimental determination and reporting under specified conditions. The detailed protocols provided in this guide offer a robust framework for researchers to obtain accurate and reliable data for this compound and other similar volatile organic compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chymist.com [chymist.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Substituted Thiophenes
An In-depth Technical Guide to the Spectral Data Analysis of 2-Fluorothiophene
In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational pillars. Among these, thiophene and its derivatives are of paramount importance, serving as key building blocks in a vast array of functional molecules, from blockbuster drugs to organic semiconductors. The introduction of a fluorine atom onto the thiophene ring, creating this compound, dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications are often strategic, designed to enhance a molecule's therapeutic efficacy or material performance.
Consequently, the ability to unequivocally identify and characterize this compound is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the elucidation of complex molecular structures. This guide provides a multi-faceted analytical approach, grounded in field-proven methodologies, to the spectral analysis of this compound. We will move beyond rote data presentation, focusing instead on the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence and precision.
Molecular Profile: this compound
A comprehensive analysis begins with a clear understanding of the analyte's fundamental properties. These values serve as the primary reference points for all subsequent spectral data.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 400-13-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₃FS | --INVALID-LINK--[1] |
| Molecular Weight | 102.13 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 91.1°C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.228 g/cm³ | --INVALID-LINK--[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential, as the interplay and coupling between these nuclei provide a detailed map of the molecular connectivity.
Workflow for Comprehensive NMR Analysis
Caption: Comprehensive NMR analysis workflow for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and electronic environment of the hydrogen atoms. In this compound, we expect to see three distinct signals for the three protons on the thiophene ring. The key feature is the splitting of these signals not only by adjacent protons (H-H coupling) but also by the fluorine atom (H-F coupling).
-
Causality: The electronegative fluorine atom deshields adjacent protons, shifting their signals downfield. Furthermore, the spin of the ¹⁹F nucleus (I=1/2) couples through bonds to the protons, resulting in additional signal splitting. The magnitude of the coupling constant (J) is distance-dependent.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~6.5 - 6.7 | ddd | ³J(H3-H4) ≈ 3.5, ⁴J(H3-H5) ≈ 1.0, ³J(H3-F) ≈ 4.0 |
| H-4 | ~6.8 - 7.0 | ddd | ³J(H4-H3) ≈ 3.5, ³J(H4-H5) ≈ 5.0, ⁴J(H4-F) ≈ 2.0 |
| H-5 | ~7.0 - 7.2 | ddd | ³J(H5-H4) ≈ 5.0, ⁴J(H5-H3) ≈ 1.0, ⁵J(H5-F) ≈ 1.5 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. The multiplicity "ddd" stands for doublet of doublet of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The most significant feature is the direct, large coupling between the C-2 carbon and the fluorine atom (¹J(C-F)). Other carbons will also show smaller, long-range couplings.
-
Causality: The C-F bond creates a very strong one-bond coupling, typically observed as a large doublet (~200-300 Hz). This is a definitive diagnostic tool for identifying carbons directly attached to fluorine. The fluorine's electron-withdrawing effect also influences the chemical shifts of all carbons in the ring.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J(C-F), Hz) |
|---|---|---|---|
| C-2 | ~155 - 160 | d | ¹J ≈ 250 |
| C-3 | ~110 - 115 | d | ²J ≈ 20 |
| C-4 | ~125 - 130 | d | ³J ≈ 5 |
| C-5 | ~120 - 125 | d | ⁴J ≈ 3 |
Reference for similar thiophene NMR data: S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 84 (1975).[3]
¹⁹F NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin 1/2 nucleus with 100% natural abundance and high sensitivity, making this experiment rapid and informative.[4][5] The chemical shift is highly sensitive to the electronic environment.[6]
-
Causality: The spectrum will show a single primary signal for the fluorine atom on the ring. This signal will be split into a multiplet due to coupling with the three ring protons (H-3, H-4, and H-5). Proton-decoupling can be used to simplify this to a singlet, confirming the presence of a single fluorine environment.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, CFCl₃ as reference at 0 ppm)
| Fluorine Position | Predicted δ (ppm) | Multiplicity (Coupled) |
|---|
| F-2 | -120 to -140 | ddd |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the sample.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse sequence. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.[7]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups and bonding within a molecule based on the absorption of infrared radiation.
-
Causality: Specific bonds vibrate at characteristic frequencies. The C-F bond exhibits a strong, characteristic stretching vibration. The aromatic C-H bonds and the thiophene ring itself also have distinctive absorption bands.
Diagram of Key Vibrational Modes
Caption: Key IR vibrational modes for this compound.
Key Diagnostic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogens on an aromatic ring.[8] |
| Thiophene Ring C=C Stretch | 1600 - 1400 | Medium | Characteristic of the aromatic thiophene core.[9] |
| C-F Stretch | 1270 - 1220 | Strong | Key diagnostic peak for the fluorine substituent.[10] |
| C-H Out-of-Plane Bending | 900 - 700 | Medium to Strong | Provides information about the substitution pattern of the ring. |
| C-S Ring Vibration | ~700 | Medium | Associated with the thiophene ring structure.[9] |
Experimental Protocol: FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.[11]
-
Causality: In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which removes an electron to form a radical cation (M⁺•), the molecular ion. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Excess energy from ionization causes the molecular ion to fragment in predictable ways, based on the weakest bonds and the stability of the resulting fragments.
Expected Mass Spectrometry Data (Electron Ionization)
| Ion | m/z (Expected) | Identity |
|---|---|---|
| [M]⁺• | 102 | Molecular Ion |
| [M-H]⁺ | 101 | Loss of a hydrogen radical |
| [M-CHF]⁺• | 70 | Loss of a fluoromethine radical |
| [C₂HFS]⁺ | 74 | Thienyl fragment containing fluorine |
Note: The monoisotopic mass is 101.99.[1] The nominal mass of 102 will be observed on a standard quadrupole mass spectrometer. The presence of the ³⁴S isotope will result in a small [M+2]⁺• peak at m/z 104, with an abundance of ~4.4% relative to the molecular ion.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: The retention time from the GC provides a chromatographic identifier, while the mass spectrum of the eluting peak confirms the compound's identity and purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorption is due to π → π* transitions within the conjugated system.
-
Causality: The delocalized π-electrons in the thiophene ring can be excited to higher energy anti-bonding (π*) orbitals by absorbing photons in the UV range. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the chromophore.
Expected UV-Vis Data
| Solvent | λ_max (nm) | Type of Transition |
|---|
| Hexane or Ethanol | ~230 - 240 | π → π* |
Note: This is an estimate based on the thiophene chromophore. Thiophene itself absorbs around 231 nm.[12] The fluorine substituent is expected to have only a minor effect on the λ_max.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion: A Synergistic Approach to Confirmation
The robust characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural framework, IR confirms the presence of key functional groups, MS validates the molecular weight and formula, and UV-Vis probes the electronic nature of the aromatic system. By understanding the principles behind each technique and following validated protocols, researchers can ensure the identity, purity, and structural integrity of this vital chemical building block, paving the way for successful outcomes in drug development and materials science.
References
- 1. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. spectrabase.com [spectrabase.com]
- 4. biophysics.org [biophysics.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Advent and Ascendancy of Fluorinated Thiophenes: A Technical Guide to Their Discovery, Synthesis, and Transformative Applications
Abstract
The strategic incorporation of fluorine into the thiophene scaffold has catalyzed profound advancements across diverse scientific disciplines, from medicinal chemistry to materials science. This technical guide provides an in-depth exploration of the discovery and history of fluorinated thiophenes. We will traverse the challenging early synthetic endeavors, chronicle the evolution of sophisticated fluorination methodologies, and elucidate the fundamental principles governing the remarkable impact of fluorination on the electronic and physicochemical properties of these versatile heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role fluorinated thiophenes play in modern science and technology.
Introduction: The Thiophene Scaffold and the Fluorine Imperative
Thiophene, a sulfur-containing five-membered aromatic heterocycle, has long been a cornerstone in the design of functional organic molecules.[1] Its electron-rich nature and structural resemblance to benzene have made it a valuable pharmacophore in drug discovery and a fundamental building block for conductive polymers.[1] However, the quest for enhanced performance and novel properties has led to the exploration of substituted thiophenes, with fluorination emerging as a particularly transformative strategy.
The introduction of fluorine, the most electronegative element, into the thiophene ring imparts a unique set of properties. It can modulate the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. In the realm of medicinal chemistry, fluorination can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] For materials science, particularly organic electronics, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of thiophene-based polymers, leading to improved charge injection and transport, and ultimately, enhanced device performance.[2] This guide will delve into the historical journey of harnessing these benefits, from the initial synthetic hurdles to the sophisticated applications of today.
A Challenging Genesis: The Early Pursuit of Fluorinated Thiophenes
The synthesis of fluorinated thiophenes was not a straightforward endeavor in the nascent stages of organofluorine chemistry. The inherent reactivity of the thiophene ring, particularly at the 2- and 5-positions, coupled with the often harsh conditions of early fluorination methods, presented significant challenges.
The Unsuccessful Foray of Van Vleck and the Schiemann Reaction
An early documented attempt to synthesize a simple fluorothiophene was reported by Robert T. Van Vleck in 1949.[3] His work aimed to apply the well-established Balz-Schiemann reaction, a cornerstone of aromatic fluorination, to the thiophene nucleus. The Schiemann reaction typically involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom onto an aromatic ring. However, Van Vleck's attempts to prepare fluorothiophene via this method were unsuccessful, highlighting the unique challenges posed by the thiophene ring system under these conditions.[4] The decomposition of the thiophene diazonium salt likely led to a mixture of products, with the desired fluorothiophene being elusive. This early setback underscored the need for alternative and more controlled synthetic strategies.
The Era of Harsh Reagents and Low Yields
In the years that followed, other methods were explored, often with limited success. These early approaches were characterized by the use of aggressive and often hazardous reagents, resulting in low yields and poor regioselectivity.
-
Direct Fluorination: The direct reaction of thiophene with elemental fluorine was investigated. However, this method is notoriously difficult to control, often leading to a mixture of 2- and 3-fluorothiophenes, along with polyfluorinated and degradation products.[4]
-
Perchloryl Fluoride: The use of perchloryl fluoride (FClO₃) was another early approach. While capable of introducing fluorine, this reagent is highly explosive and dangerous to handle, limiting its practical application.[4]
These initial struggles painted a clear picture: the synthesis of fluorinated thiophenes required a more nuanced and strategic approach than the methods available at the time.
The Evolution of Synthetic Methodologies: Towards Precision and Control
The limitations of early methods spurred the development of more sophisticated and regioselective strategies for the fluorination of thiophenes. This evolution can be broadly categorized into electrophilic and nucleophilic approaches, each with its own set of reagents and mechanistic rationale.
Electrophilic Fluorination: Taming the Reactivity of "F+"
Electrophilic fluorination involves the reaction of an electron-rich thiophene with a reagent that delivers an electrophilic fluorine species ("F+"). The development of stable and selective N-F reagents was a major breakthrough in this area.
A historical overview of the development of N-F fluorinating agents reveals a progression towards reagents with increased stability, reactivity, and selectivity.[5] Early examples like perfluoro-N-fluoropiperidine gave way to more user-friendly reagents such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI).[5][6] These reagents offer a safer and more controlled way to introduce fluorine onto the thiophene ring.
Protocol: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate via a Modified Schiemann Reaction
This protocol describes a successful application of the Schiemann reaction to a thiophene derivative, a significant improvement upon early attempts.[4]
Step 1: Diazotization
-
To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent, add tetrafluoroboric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
Stir the reaction mixture for a designated period to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolate the diazonium salt by filtration and wash with a cold solvent.
Step 2: Thermal Decomposition (Schiemann Reaction)
-
Mix the dried diazonium salt with sand in a round-bottom flask.
-
Heat the mixture under vacuum.
-
The product, methyl 3-fluorothiophene-2-carboxylate, will distill and can be collected in a cooled receiver.
-
Purify the product by recrystallization or chromatography.
Nucleophilic Fluorination: The Rise of Modern Methods
Nucleophilic fluorination involves the displacement of a leaving group on the thiophene ring by a fluoride ion. The development of anhydrous fluoride sources and transition-metal-catalyzed methods has greatly expanded the scope and practicality of this approach.[7][8]
Modern nucleophilic fluorination methods offer several advantages, including milder reaction conditions and greater functional group tolerance. The use of palladium and copper catalysts, for example, has enabled the efficient fluorination of a wide range of thiophene derivatives.[8]
Transformative Applications: The Impact of Fluorinated Thiophenes
The ability to precisely introduce fluorine into the thiophene scaffold has had a profound impact on both medicinal chemistry and materials science.
Fluorinated Thiophenes in Drug Discovery
The unique properties of fluorine make it a valuable tool in drug design. The incorporation of fluorine into thiophene-based drug candidates can lead to:
-
Enhanced Potency: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.[1]
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Fine-tuned Pharmacokinetics: Fluorination can influence a molecule's lipophilicity and membrane permeability, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
| Drug/Compound Class | Therapeutic Area | Role of Fluorinated Thiophene |
| Various Investigational Compounds | Oncology, Infectious Diseases | Enhanced binding affinity and metabolic stability.[9][10] |
| Fragment Libraries | Drug Discovery | Used in ¹⁹F NMR screening to identify binders to protein targets.[9] |
Fluorinated Thiophenes in Organic Electronics
In the field of organic electronics, fluorinated thiophenes have emerged as key building blocks for high-performance materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[11]
The electron-withdrawing nature of fluorine has a significant impact on the electronic properties of thiophene-based polymers:
-
Lowered HOMO/LUMO Levels: Fluorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This can lead to better energy level alignment with electrodes and other materials in a device, facilitating charge injection and transport.[12]
-
Increased Open-Circuit Voltage (Voc) in OPVs: A lower HOMO level in the donor polymer can lead to a larger open-circuit voltage, a key parameter for solar cell efficiency.[13]
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote stronger intermolecular π-π stacking, leading to improved charge carrier mobility in OFETs.
Quantitative Impact of Fluorination on Organic Electronic Device Performance
| Polymer System | Device Type | Key Performance Metric | Improvement with Fluorination |
| PDC16-3T vs. PDC16-3T-2F | OPV | Power Conversion Efficiency (PCE) | From 0.69% to 7.21%[13] |
| D-A Polymer Series | OFET | Hole Mobility | 300% enhancement[14] |
| BDT-UF vs. BDT-DF | OPV | Power Conversion Efficiency (PCE) | From 14.5% to 15.1%[15] |
Conclusion and Future Outlook
The journey of fluorinated thiophenes, from early synthetic frustrations to their current status as indispensable components in advanced technologies, is a testament to the relentless pursuit of chemical innovation. The development of precise and efficient fluorination methods has unlocked a vast chemical space, enabling the rational design of molecules with tailored properties.
Looking ahead, the field of fluorinated thiophenes is poised for further growth. The development of even more selective and sustainable fluorination methods will continue to be a major focus. In medicinal chemistry, the strategic use of fluorinated thiophenes is expected to yield new drug candidates with improved efficacy and safety profiles. In materials science, the fine-tuning of electronic properties through regioselective fluorination will likely lead to the next generation of high-performance organic electronic devices. As our understanding of the intricate effects of fluorine continues to deepen, the applications of fluorinated thiophenes are bound to expand into new and exciting territories.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated polythiophenes with ester side chains for boosting the VOC and efficiency in non-fullerene polymer solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluorothiophene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-fluorothiophene, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the fundamental principles governing the reactivity and regioselectivity of this molecule, focusing on the nuanced electronic effects of the fluorine substituent. This document offers field-proven insights, detailed experimental protocols for key transformations including nitration, halogenation, and formylation, and a summary of expected outcomes. The content herein is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals engaged in drug development and advanced organic synthesis.
Introduction: The Significance of this compound
Thiophene and its derivatives are cornerstone scaffolds in a multitude of functional materials and pharmacologically active compounds.[1][2] The introduction of a fluorine atom into the thiophene ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, without significant steric impact.[3] this compound, in particular, serves as a versatile intermediate. However, its synthetic utility is dictated by the outcomes of electrophilic substitution, which is the primary pathway for further functionalization of the thiophene core. Understanding the directing effects of the fluorine atom is paramount for designing efficient and selective synthetic routes. This guide aims to elucidate these principles and provide actionable protocols for laboratory application.
Core Principles: Reactivity and Regioselectivity
The reactivity of the thiophene ring in electrophilic aromatic substitution (SEAr) is governed by the interplay of the sulfur heteroatom's electron-donating capacity and the electronic nature of its substituents. The fluorine atom at the C2 position introduces a fascinating dichotomy of electronic effects that dictates both the rate and the position of electrophilic attack.
The Dueling Effects of the Fluorine Substituent
The regiochemical outcome of SEAr on this compound is a direct consequence of the competition between two primary electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the thiophene ring through the sigma bond framework, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted thiophene.[4]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the thiophene π-system. This donation of electron density, termed the +M effect, enriches the ortho (C3) and para (C5) positions.[5] Although the +M effect of fluorine is weaker than that of other halogens due to poor 2p(C)-2p(F) orbital overlap, it is sufficient to direct incoming electrophiles.[5]
For electrophilic attack, the resonance effect, while weaker overall than the inductive effect, is the determining factor for regioselectivity, making this compound an ortho, para-director.[4][6] The strong -I effect primarily serves to decrease the overall reaction rate.
Positional Reactivity: Why the C5 Position is Favored
Electrophilic attack on the thiophene ring can, in principle, occur at the C3, C4, or C5 positions. The stability of the resulting carbocation intermediate (the σ-complex or arenium ion) determines the major product.
-
Attack at C5 (para): This is the most favored pathway. The positive charge in the resulting σ-complex can be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge through its lone pair. The fluorine atom at C2 also contributes to stabilizing this intermediate via its +M effect.
-
Attack at C3 (ortho): Attack at this position is less favorable. While the σ-complex is also resonance-stabilized, the powerful -I effect of the adjacent fluorine atom strongly destabilizes the developing positive charge on the C2 carbon in one of the key resonance structures.
-
Attack at C4 (meta): This pathway is the least favorable as the resulting σ-complex is the least stable. The positive charge cannot be effectively delocalized onto the sulfur atom, and it receives no resonance stabilization from the fluorine substituent.
Therefore, electrophilic substitution on this compound overwhelmingly occurs at the C5 position .
Caption: Regioselectivity of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions and Protocols
While this compound is deactivated, several key electrophilic substitution reactions can be performed successfully, typically requiring slightly more forcing conditions than unsubstituted thiophene.
Halogenation: Bromination
Bromination is a representative halogenation reaction that proceeds readily, yielding the 5-bromo derivative as the major product. When 2-substituted thiophenes are used as starting materials, bromination typically occurs first at the 5-position.[7]
Protocol: Synthesis of 2-Bromo-5-fluorothiophene
This protocol is adapted from standard thiophene halogenation procedures, adjusted for the deactivating effect of fluorine.
-
Materials:
-
This compound (1.0 eq)[8]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield 2-bromo-5-fluorothiophene.
-
Nitration
Nitration of thiophenes must be conducted under mild conditions to avoid oxidation and degradation of the ring.[9] The use of nitric acid in trifluoroacetic anhydride is an effective method.[9] For this compound, the reaction is expected to yield 2-fluoro-5-nitrothiophene.
Protocol: Synthesis of 2-Fluoro-5-nitrothiophene
-
Materials:
-
This compound (1.0 eq)
-
Fuming Nitric Acid (HNO₃, ≥90%) (1.1 eq)
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add trifluoroacetic anhydride to anhydrous DCM and cool the solution to -10 °C.
-
Slowly add fuming nitric acid (1.1 eq) to the TFAA solution while maintaining the temperature below -5 °C to pre-form the nitrating agent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cold nitrating mixture over 30 minutes, keeping the internal temperature below -5 °C.
-
Stir the reaction mixture at -5 °C to 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with cold water and brine, then dry over Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (hexanes/ethyl acetate) or recrystallization.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[10][11] The electrophile, known as the Vilsmeier reagent, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[12] This reaction is highly selective for the C5 position of this compound.
Protocol: Synthesis of 5-Fluoro-2-thiophenecarboxaldehyde
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
1,2-Dichloroethane (DCE), optional solvent
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
-
Procedure:
-
To a flask containing anhydrous DMF (or a mixture of DMF and DCE) cooled to 0 °C, add POCl₃ (1.2 eq) dropwise with stirring. A thick, white precipitate of the Vilsmeier reagent may form. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in DMF or DCE dropwise, maintaining the temperature below 10 °C.
-
After the addition, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Hydrolyze the intermediate iminium salt by stirring for 30-60 minutes.
-
Basify the mixture to pH 6-7 by the slow addition of an aqueous solution of NaOAc or NaOH.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The resulting crude aldehyde can be purified by vacuum distillation.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst.[13] Due to the deactivation of the ring by fluorine, stronger Lewis acids or more reactive acylating agents may be necessary compared to unsubstituted thiophene.[14] The reaction is highly regioselective for the C5 position.
Protocol: Synthesis of 2-Acetyl-5-fluorothiophene
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.1 eq)
-
Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous
-
Ice-cold dilute hydrochloric acid (HCl)
-
-
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), suspend the Lewis acid (e.g., SnCl₄, 1.2 eq) in anhydrous DCM at 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to form the catalyst-acyl complex.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC indicates completion.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product ketone by vacuum distillation or column chromatography.
-
Summary of Reactions and Regioselectivity
The following table summarizes the expected outcomes for the electrophilic substitution of this compound, highlighting the consistent regioselectivity.
| Reaction Type | Reagents & Conditions | Major Product | Typical Yield | Reference(s) |
| Bromination | NBS, DMF, 0 °C to RT | 2-Bromo-5-fluorothiophene | Good to Excellent | [7] |
| Nitration | HNO₃, TFAA, DCM, -5 °C | 2-Fluoro-5-nitrothiophene | Moderate to Good | [9] |
| Formylation | POCl₃, DMF, 60-70 °C | 5-Fluoro-2-thiophenecarboxaldehyde | Good | [10][11] |
| Acylation | Acyl Chloride, SnCl₄, DCM, 0 °C to RT | 2-Acyl-5-fluorothiophene | Moderate to Good | [14] |
Conclusion
The electrophilic substitution of this compound is a predictable and synthetically useful transformation governed by the electronic properties of the fluorine substituent. Despite the overall deactivation of the thiophene ring due to fluorine's strong inductive effect, the resonance effect reliably directs incoming electrophiles to the C5 position. This high degree of regioselectivity simplifies product outcomes and purification. By employing appropriate, often slightly intensified, reaction conditions, researchers can effectively functionalize the this compound core to access a wide range of valuable intermediates for applications in drug discovery and materials science. This guide provides a robust framework and validated starting points for the practical application of these essential reactions.
References
- 1. Synthesis and reactions of halo-substituted alkylthiophenes : a review [researchonline.jcu.edu.au]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Thiophene Ring
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2-Fluorothiophene
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among them, the thiophene ring holds a privileged position. Its structural similarity to the phenyl group allows it to act as a bioisostere, often improving pharmacokinetic properties and receptor-binding interactions in bioactive molecules.[1] Consequently, methods for the efficient and regioselective functionalization of the thiophene core are critical for generating novel molecular entities. To date, 26 drugs approved by the US FDA contain a thiophene nucleus, highlighting its significance in pharmaceutical development.[2]
Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, transition-metal-free strategy for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[3][4] This guide focuses on the application of SNAr to this compound, a versatile substrate where the highly electronegative fluorine atom serves as an excellent leaving group, facilitating the introduction of a diverse array of functional groups. We will explore the mechanistic underpinnings, reaction scope, practical experimental protocols, and the strategic considerations necessary for leveraging this chemistry to its full potential.
The Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5] It is fundamentally different from the more familiar SN1 and SN2 reactions, which operate on sp3-hybridized centers. In SNAr, the nucleophile attacks an electron-poor sp2-hybridized carbon atom of the aromatic ring.[6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine (the ipso-carbon). This step is typically the rate-determining step of the reaction.[3][7] The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the thiophene ring is restored, yielding the final substituted product.[5]
Caption: The two-step addition-elimination SNAr pathway.
The Critical Role of Activating Groups
Unlike benzene, the thiophene ring is inherently electron-rich, which is unfavorable for nucleophilic attack. Therefore, successful SNAr on thiophenes requires the presence of at least one strong electron-withdrawing group (EWG) to activate the ring.[8][9] These groups, such as nitro (-NO₂), cyano (-CN), or acyl (-COR), serve a crucial function: they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[4][6]
The positioning of the EWG is critical. For maximal stabilization, the EWG must be positioned ortho or para to the leaving group (the 3- or 5-position on the thiophene ring relative to the fluorine at C2).[3][4] This allows the negative charge to be delocalized directly onto the electronegative atoms of the EWG.
Caption: EWGs stabilize the Meisenheimer complex via resonance.
Reaction Scope and Experimental Protocols
The true utility of the SNAr reaction on this compound lies in its broad scope with respect to the nucleophile. This allows for the synthesis of diverse libraries of thiophene derivatives from a common activated precursor.
N-Nucleophiles: Access to Bioactive Aminothiophenes
The synthesis of 2-aminothiophenes is of particular interest, as this moiety is a key pharmacophore in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[1][10] The reaction accommodates a wide range of primary and secondary amines.
Representative Protocol: Synthesis of 2-(Phenylamino)-5-nitrothiophene
-
Rationale: This protocol demonstrates a typical SNAr with an aromatic amine. Aniline acts as the nucleophile, displacing the fluoride from 2-fluoro-5-nitrothiophene. A mild inorganic base like potassium carbonate is sufficient to neutralize the HF generated in situ. DMSO is the solvent of choice due to its high polarity and aprotic nature, which enhances the nucleophilicity of the amine.
-
Step-by-Step Methodology:
-
To a stirred solution of 2-fluoro-5-nitrothiophene (1.0 eq) in dimethyl sulfoxide (DMSO), add aniline (1.2 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
-
Table 1: Representative SNAr Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 75[5] |
| Pyrrolidine | Et₃N | DMF | 80 | 6 | >90 |
| Indole | KOH | DMSO | 100 | 24 | ~70[11] |
| Imidazole | NaH | THF | 60 | 5 | >85 |
O-Nucleophiles: Synthesis of Thiophene Ethers
The formation of C-O bonds via SNAr requires the generation of a potent alkoxide or phenoxide nucleophile, as alcohols and phenols are generally not nucleophilic enough on their own. This is typically achieved by using a strong, non-nucleophilic base.
Representative Protocol: Synthesis of 2-Methoxy-3,5-dinitrothiophene
-
Rationale: Sodium hydride (NaH) is a powerful base used to deprotonate the alcohol (methanol), generating the highly nucleophilic sodium methoxide in situ. Anhydrous THF is used as the solvent to prevent quenching of the strong base. The reaction is started at 0 °C to control the initial exothermic deprotonation step.
-
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-3,5-dinitrothiophene (1.0 eq) in anhydrous THF to the freshly prepared sodium methoxide solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter, concentrate, and purify the crude product by flash chromatography.
-
Table 2: Representative SNAr Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanol | NaH | THF | rt | 2 | >95 |
| Phenol | t-BuOK | DMF | 50 | 4 | ~90 |
| Benzyl Alcohol | NaH | THF | rt | 3 | >90 |
S-Nucleophiles: Building Thioethers
Thiols are excellent nucleophiles for SNAr reactions, often reacting under milder conditions than their oxygen counterparts.[12] The corresponding thiolate, generated with a mild base, is exceptionally reactive.
Representative Protocol: Synthesis of 2-(Phenylthio)-5-nitrothiophene
-
Rationale: Thiophenol is sufficiently acidic to be deprotonated by a base like potassium carbonate to form the potent thiophenolate nucleophile. The reaction proceeds efficiently in a polar aprotic solvent like DMF.
-
Step-by-Step Methodology:
-
Dissolve 2-fluoro-5-nitrothiophene (1.0 eq) and thiophenol (1.1 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 50 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to yield the product.
-
Table 3: Representative SNAr Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | NaH | THF | rt | 2 | 95[5] |
| Benzyl Mercaptan | K₂CO₃ | DMF | 50 | 5 | 89[5] |
| 1-Octanethiol | K₂CO₃ | DMSO | 60 | 6 | >90 |
Field-Proven Insights: A Scientist's Perspective
Executing a successful SNAr reaction involves more than just mixing reagents. Several key parameters must be carefully considered to ensure efficiency, selectivity, and scalability.
The Leaving Group Advantage: Why Fluorine?
In the context of SNAr, the typical halide reactivity trend (I > Br > Cl > F) seen in SN2 reactions is inverted. For SNAr, the reactivity is F > Cl > Br > I .[3] This is a direct consequence of the mechanism. The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[3][7] Fluorine's intense electronegativity makes the ipso-carbon significantly more electron-deficient (more electrophilic), accelerating the initial attack by the nucleophile.[7] This makes fluoroarenes the substrates of choice for SNAr chemistry.[8]
Strategic Solvent Selection
The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and DMAc are ideal.[8] Their high polarity helps to dissolve the reagents and stabilize the charged Meisenheimer complex. Crucially, their aprotic nature means they do not engage in hydrogen bonding with the nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.
Workflow and Process Control
A robust and reproducible experimental workflow is essential for consistent results. This involves careful setup, diligent monitoring, and proper workup and purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
A Technical Guide to Quantum Chemical Calculations for 2-Fluorothiophene: From First Principles to Practical Application
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for performing and interpreting quantum chemical calculations on 2-Fluorothiophene. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible computational analysis grounded in scientific integrity.
Introduction: The Significance of this compound
This compound (C₄H₃FS, CAS No: 400-13-5) is a halogenated heterocyclic compound of significant interest in organic synthesis and materials science.[1][2] The introduction of a highly electronegative fluorine atom onto the electron-rich thiophene ring profoundly influences its electronic structure, reactivity, and intermolecular interactions.[3] Thiophene derivatives are foundational components in numerous pharmaceuticals and electronic materials.[4] Understanding the precise impact of fluorination is critical for designing novel molecules with tailored properties, such as enhanced metabolic stability or modified electronic characteristics.
Quantum chemical calculations offer a powerful, non-invasive lens to probe these properties at the sub-molecular level.[5][6] By solving approximations of the Schrödinger equation, we can reliably predict molecular geometries, vibrational frequencies (IR/Raman spectra), electronic properties (e.g., orbital energies), and reactivity indicators.[7] This guide establishes a validated protocol for such an investigation of this compound.
The Theoretical Cornerstone: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This choice is not arbitrary but is dictated by a balance between computational cost and the required accuracy for the properties of interest.
2.1. The Workhorse: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) represents the optimal choice.[8][9] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electron correlation from the electron density, offering a remarkable balance of efficiency and accuracy.[6]
-
Expertise in Action: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals for organic molecules because it has been extensively benchmarked and consistently provides reliable geometric and electronic data.[10][11] For systems where non-covalent interactions or dispersion forces are critical, functionals like ωB97x-D are also excellent choices.
2.2. The Language of Electrons: Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.
-
Expertise in Action: We will use the 6-311+G(d,p) Pople-style basis set. Let's deconstruct this choice:
-
6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electrons to distribute accurately.
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density far from the nucleus, which is essential for anions, lone pairs (like those on sulfur and fluorine), and weak intermolecular interactions.
-
(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for describing chemical bonds accurately, especially in a strained ring system like thiophene.[12]
-
This combination of B3LYP/6-311+G(d,p) is a robust and well-validated level of theory for studying halogenated aromatic compounds.[13][14]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a logical and self-validating workflow for the computational analysis of this compound. Following these steps ensures that the final results are derived from a true, stable molecular conformation.
Caption: Computational workflow for this compound analysis.
Experimental Protocol: Step-by-Step Guide
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[5]
-
Input Structure Generation:
-
Obtain the 3D coordinates for this compound. A reliable source is the PubChem database (CID 136243).[1]
-
Alternatively, build the molecule using a graphical interface like GaussView or Avogadro. Ensure a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up the calculation to optimize the molecular geometry.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Opt (for optimization).
-
Rationale: This step systematically alters the bond lengths, angles, and dihedrals to find the arrangement with the lowest possible potential energy, representing the most stable structure of the molecule.[6]
-
-
Frequency Analysis (Self-Validation Step):
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Freq (for frequency).
-
Trustworthiness Check: This is the most critical validation step. The output will list the vibrational modes and their corresponding frequencies. A true energy minimum will have zero imaginary frequencies .[13] If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable molecule, and the optimization must be revisited.
-
Additional Output: This calculation also yields important thermochemical data, such as the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
-
Property Calculations and Analysis:
-
Once the structure is validated, analyze the output from the frequency calculation. This file contains all the necessary information for the subsequent analysis.
-
Molecular Orbitals: Examine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and electronic excitability.[11]
-
Vibrational Spectra: The calculated frequencies and IR intensities can be used to predict the infrared spectrum. Note that calculated harmonic frequencies are often systematically higher than experimental values; scaling factors (e.g., ~0.96 for B3LYP) are sometimes applied for better comparison with experimental data.[15]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution. This map reveals the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.
-
Predicted Data and Interpretation
The following tables summarize the expected quantitative data from a B3LYP/6-311+G(d,p) calculation for this compound.
Caption: Atom numbering scheme for this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths | (Å) | |
| C2-S1 | 1.74 | |
| C5-S1 | 1.72 | |
| C2-C3 | 1.37 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.37 | |
| C2-F6 | 1.34 | |
| Bond Angles | (Degrees) | |
| C5-S1-C2 | 91.5 | |
| S1-C2-C3 | 111.0 | |
| C2-C3-C4 | 113.0 | |
| C3-C4-C5 | 111.5 | |
| S1-C5-C4 | 113.0 | |
| Dihedral Angle | C5-S1-C2-C3 | 0.0 |
| Note: These are representative values. Actual calculated values may vary slightly. |
Interpretation: The molecule is predicted to be planar, as indicated by the dihedral angle of 0.0 degrees. The C-F bond length is typical for an sp² carbon. The internal ring angles reflect the geometry of a five-membered aromatic ring.
Table 2: Key Predicted Electronic and Vibrational Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and electronic transition energy.[11] |
| Dipole Moment | 1.5 Debye | Measures the overall polarity of the molecule. |
| C-F Stretch Freq. | ~1250 cm⁻¹ | A characteristic vibrational mode for organofluorine compounds.[14] |
| Aromatic C-H Stretch | 3100-3150 cm⁻¹ | Typical for aromatic C-H bonds.[11] |
| Note: Energy and frequency values are approximate and depend on the exact level of theory. |
Interpretation: The sizable HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The molecular electrostatic potential (not shown) would reveal a region of negative potential around the fluorine and sulfur atoms due to their lone pairs, while the ring hydrogens would be slightly positive. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, and by adhering to a self-validating workflow centered on frequency analysis, researchers can generate reliable and predictive data. These computational insights into the geometric, electronic, and vibrational properties of this compound provide a fundamental understanding that is essential for its application in drug design, materials science, and synthetic chemistry.
References
- 1. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 10. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Vibrational analysis, Electronic Properties, and molecular docking of Lantadene A and B (Potential anticancer agents) - A Computational DFT Study [scielo.org.mx]
2-Fluorothiophene stability and reactivity theory
An In-Depth Technical Guide to the Stability and Reactivity of 2-Fluorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block whose unique electronic properties, conferred by the highly electronegative fluorine substituent, offer a compelling blend of stability and controlled reactivity. This guide provides an in-depth analysis of the theoretical principles governing its behavior. We will explore the nuanced electronic effects of the fluorine atom on the thiophene ring's aromaticity and stability, and detail how these factors dictate the regioselectivity of key synthetic transformations. This document serves as a technical resource, elucidating the causality behind experimental outcomes and providing validated protocols for electrophilic aromatic substitution, regioselective metalation, and palladium-catalyzed cross-coupling reactions, empowering researchers to leverage this compound effectively in materials science and medicinal chemistry.
Introduction: The Strategic Role of Fluorine in Thiophene Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing metabolic stability, lipophilicity, and binding affinity without significant steric alteration.[1] When applied to aromatic scaffolds like thiophene, these effects are amplified. Thiophene derivatives are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics, prized for their unique electronic and structural properties.[2]
The introduction of a fluorine atom at the 2-position of the thiophene ring creates a molecule with a finely tuned electronic profile. The fluorine atom exerts a powerful, deep-seated influence on the π-system, modulating the molecule's stability, electron density, and subsequent reactivity. Understanding this interplay is critical for predicting reaction outcomes and designing rational synthetic routes. This guide deconstructs the stability and reactivity of this compound from first principles, providing both theoretical grounding and practical, field-proven methodologies.
Electronic Structure and Molecular Stability
The reactivity of this compound is a direct consequence of the electronic perturbations induced by the C2-fluorine substituent. These perturbations are a classic example of the duality of halogen electronic effects: strong inductive withdrawal and weaker mesomeric donation.
The Interplay of Inductive and Mesomeric Effects
The aromaticity of the parent thiophene ring is well-established, arising from the delocalization of six π-electrons within the five-membered ring.[3][4] The stability order among common five-membered heterocycles is generally accepted as thiophene > pyrrole > furan, a trend correlated with the electronegativity and orbital size of the heteroatom.[5]
The fluorine atom at C2 introduces two opposing electronic forces:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the thiophene ring through the sigma framework. This effect is most pronounced at the alpha-carbon (C2) and diminishes with distance, significantly lowering the electron density across the entire ring and reducing its nucleophilicity.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can participate in resonance, donating electron density back into the π-system. While this effect exists, it is considerably weaker than the inductive pull due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons.
The net result is that the powerful -I effect dominates, rendering the this compound ring significantly less reactive towards electrophiles than unsubstituted thiophene.[6] However, this electron withdrawal also enhances the molecule's thermal and oxidative stability. Theoretical studies using density functional theory (DFT) confirm that fluorination lowers the HOMO-LUMO gap, a property beneficial for tuning the conductivity of thiophene-based materials.[7][8]
Caption: Dominant inductive vs. weaker mesomeric effects in this compound.
Spectroscopic Validation
The unique electronic environment of this compound is readily confirmed by spectroscopic methods, which serve as a primary validation tool.
-
NMR Spectroscopy: ¹³C NMR is particularly informative, showing a large C-F coupling constant for C2 and significant downfield shifts for all ring carbons compared to thiophene, consistent with strong electron withdrawal. ¹⁹F NMR provides a characteristic signal for the fluorine atom.[9]
-
FTIR Spectroscopy: The infrared spectrum will show characteristic C-H, C=C, and C-S stretching frequencies for the thiophene ring, along with a strong absorption band corresponding to the C-F bond stretch, typically in the 1250-1000 cm⁻¹ region.[10][11]
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Key Feature |
| ¹⁹F | ~ -120 to -140 | Characteristic singlet or doublet of triplets |
| ¹³C (C2) | ~ 155-160 | Large ¹JCF coupling (~250 Hz), significant downfield shift |
| ¹³C (C3) | ~ 110-115 | Downfield shift relative to thiophene |
| ¹³C (C4) | ~ 125-130 | Downfield shift relative to thiophene |
| ¹³C (C5) | ~ 120-125 | Downfield shift relative to thiophene |
Note: Exact chemical shifts can vary based on solvent and reference standard.
Reactivity and Regioselectivity: A Predictive Framework
The electronic landscape established by the C2-fluorine substituent provides a robust framework for predicting the molecule's reactivity and, crucially, its regioselectivity in key synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
While the ring is deactivated overall, EAS is still a viable pathway. The key question becomes one of regioselectivity: where will the incoming electrophile add? In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at C3 (β), which yields a less stable intermediate (two resonance structures).[12][13]
With fluorine occupying a C2 position, the primary sites for substitution are C3, C4, and C5. The directing effects of the fluorine atom must be considered:
-
Inductive Effect (-I): Deactivates all positions, but most strongly at the adjacent C3 position.
-
Mesomeric Effect (+M): Directs ortho and para. For the C2 substituent, this means directing to C3 (ortho) and C5 (para).
Attack at the C5 position is overwhelmingly favored. This is because the cationic intermediate formed allows for resonance delocalization where the positive charge is placed on C4 and C2, and critically, a resonance structure can be drawn that involves the sulfur atom, which effectively delocalizes the charge across the entire ring. Attack at C3 or C4 leads to less stable intermediates.[6]
Caption: Regioselectivity of EAS on this compound is directed to the C5 position.
Experimental Protocol: Regioselective Bromination of this compound
This protocol describes a self-validating system where the high regioselectivity is confirmed by NMR analysis of the crude product.
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature helps control the exothermicity of the reaction and minimizes potential side reactions.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality: NBS is a mild and selective source of electrophilic bromine. Dropwise addition prevents localized high concentrations of the reagent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any remaining bromine), then with brine.
-
Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 5-bromo-2-fluorothiophene, can be purified by column chromatography or distillation. Validate the high C5-regioselectivity using ¹H and ¹⁹F NMR, observing the characteristic coupling patterns of the single product.
Deprotonation and Metalation
The electron-withdrawing nature of fluorine significantly acidifies the adjacent ring protons. Consequently, the C5 proton of this compound is the most acidic proton on the ring and can be selectively removed by strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[1] This regioselective deprotonation generates a powerful C5-lithiated intermediate, a versatile nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.
This metalation-functionalization sequence is a cornerstone of substituted thiophene chemistry, as it provides a reliable entry point to 2,5-disubstituted thiophenes.
Caption: Workflow for the regioselective metalation and functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have revolutionized the synthesis of complex organic molecules.[14][15] this compound derivatives are excellent substrates for these transformations. By first installing a handle for coupling—typically a bromine, iodine, or boronic acid/ester at the reactive C5 position via the methods described above—the 2-fluorothienyl moiety can be efficiently coupled with a wide range of aryl, heteroaryl, or vinyl partners.[16]
The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organometallic coupling partner, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[17]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-fluorothiophene
-
System Preparation: To a Schlenk flask, add 5-bromo-2-fluorothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous 2M K₂CO₃ or Na₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like toluene/ethanol/water or dioxane/water. Causality: Degassing the solvent (e.g., by sparging with nitrogen or argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by column chromatography on silica gel.
Conclusion
This compound presents a fascinating case study in physical organic chemistry, where the potent electronic effects of a single fluorine atom create a building block of enhanced stability and highly predictable reactivity. The dominance of the inductive effect deactivates the ring towards indiscriminate reactions while simultaneously acidifying the C5 proton, creating a reliable handle for regioselective functionalization via metalation. For electrophilic substitution, the weaker mesomeric effect guides incoming electrophiles cleanly to the C5 position. This predictable behavior makes this compound and its derivatives exceptionally valuable synthons for the rational design of complex molecules in drug discovery and materials science, where precise control over molecular architecture is paramount.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 5. Explain why the stabilities of furan, pyrrole and thiophene are different.. [askfilo.com]
- 6. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 7. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. jmcct.com [jmcct.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 2-Fluorothiophene: A Detailed Guide for Researchers
Introduction: The Significance of 2-Fluorothiophene in Modern Chemistry
This compound is a critical heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom onto the thiophene ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence the biological activity of pharmaceutical candidates and the performance of organic electronic materials. This guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore two robust synthetic strategies: the modern and efficient Lithiation-Fluorination of 2-bromothiophene and the classic Balz-Schiemann reaction, offering insights into the causality behind experimental choices to ensure reproducible and successful outcomes.
Method 1: Lithiation-Fluorination of 2-Bromothiophene
This contemporary approach offers a direct and often high-yielding pathway to this compound. The strategy hinges on the generation of a potent nucleophile, 2-thienyllithium, via a halogen-metal exchange, which is then intercepted by an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is a preferred fluorinating agent due to its solid, crystalline nature, and predictable reactivity, making it a safer alternative to gaseous fluorinating agents.
Causality and Experimental Rationale
The success of this reaction is predicated on the precise control of temperature and the exclusion of atmospheric moisture and oxygen. 2-Bromothiophene is an ideal starting material as the bromine atom readily undergoes lithium-halogen exchange with n-butyllithium at low temperatures. This low-temperature condition is critical to prevent side reactions of the highly reactive organolithium intermediate. The subsequent addition of NFSI provides an electrophilic "F+" equivalent that is efficiently captured by the nucleophilic carbon of the 2-thienyllithium.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Lithiation-Fluorination.
Detailed Experimental Protocol
Materials:
-
2-Bromothiophene (1.63 g, 10.0 mmol)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiophene and 30 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.
-
In a separate dry flask, dissolve N-fluorobenzenesulfonimide in 20 mL of anhydrous THF.
-
Add the NFSI solution dropwise to the 2-thienyllithium solution at -78 °C over 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound as a colorless liquid.
| Parameter | Value |
| Typical Yield | 65-75% |
| Boiling Point | 91.1 °C at 760 mmHg[1] |
| Purity (GC-MS) | >98% |
Method 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a pathway to aryl fluorides from the corresponding primary aromatic amines.[2][3] This method involves the diazotization of 2-aminothiophene to form a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.[2][3]
Causality and Experimental Rationale
This multi-step process begins with the conversion of the amine to a diazonium group, which is an excellent leaving group (N₂). The formation of the relatively stable diazonium tetrafluoroborate salt allows for its isolation, a key feature of this reaction.[4] The subsequent thermal decomposition proceeds via a unimolecular mechanism, generating a highly reactive aryl cation that is trapped by the fluoride from the tetrafluoroborate counterion.[2] While effective, this reaction can be energetic, and appropriate safety precautions must be taken, especially during the thermal decomposition step.[4]
Reaction Mechanism Diagram
Caption: Mechanism of the Balz-Schiemann reaction for this compound synthesis.
Detailed Experimental Protocol
Materials:
-
2-Aminothiophene hydrochloride (1.34 g, 10.0 mmol)
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂), (0.76 g, 11.0 mmol)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a beaker, dissolve 2-aminothiophene hydrochloride in 10 mL of water and add 5 mL of 48% tetrafluoroboric acid.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in 5 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. The 2-thiophenediazonium tetrafluoroborate will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash it with cold water, then with a small amount of cold methanol, and finally with diethyl ether.
-
Dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.
-
Place the dry 2-thiophenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.
-
Gently heat the solid under vacuum. The salt will decompose, and the volatile this compound will distill over.
-
Collect the distillate in a receiver cooled with an ice bath.
-
The collected product can be further purified by redistillation.
| Parameter | Value |
| Typical Yield | 40-50% |
| Appearance | Colorless liquid |
| Purity (NMR) | >97% |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following data is typical for this compound.
| Property | Value |
| Molecular Formula | C₄H₃FS |
| Molecular Weight | 102.13 g/mol [5] |
| Boiling Point | 91.1 °C at 760 mmHg[1] |
| Density | 1.228 g/cm³[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.9 (dd), ~6.8 (dd), ~6.5 (dd) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (d, ¹JCF), ~125 (d), ~115 (d), ~110 (d) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -120 to -130 (referenced to CFCl₃) |
| Mass Spectrometry (EI) | m/z (%): 102 (M⁺, 100) |
Note: Specific chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and instrument.
Safety and Handling
-
2-Bromothiophene: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium (n-BuLi): Is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It is also highly corrosive. Handle under an inert atmosphere using proper syringe and cannula techniques.
-
N-Fluorobenzenesulfonimide (NFSI): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
2-Aminothiophene: Can be harmful if swallowed or inhaled. Handle with appropriate PPE.
-
Diazonium Salts: Are potentially explosive, especially when dry. Handle with extreme caution, behind a safety shield, and avoid friction or shock.
-
This compound: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice of method will depend on the available starting materials, scale of the reaction, and the specific requirements of the research. The lithiation-fluorination approach is generally favored for its higher yields and milder conditions, while the Balz-Schiemann reaction remains a viable, classic alternative. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable fluorinated heterocycle for their drug discovery and materials science applications.
References
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Fluorothiophene via Organolithium Intermediates
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry, profoundly influencing the pharmacokinetic and electronic properties of molecules.[1][2] 2-Fluorothiophene, a key building block, presents unique synthetic challenges due to the reactivity of the thiophene ring.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the robust and highly efficient pathway involving the generation of a 2-thienyllithium intermediate followed by electrophilic fluorination. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, outline critical safety procedures for handling pyrophoric reagents, and present methods for product characterization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood route to this valuable synthetic intermediate.
The Strategic Approach: Directed Metalation and Electrophilic Fluorination
The synthesis of this compound is elegantly achieved through a two-stage process that leverages the inherent electronic properties of the thiophene ring and the reactivity of organolithium reagents. The overall strategy involves:
-
Deprotonation (Lithiation): Selective removal of a proton from the C2 position of thiophene using a strong organolithium base to form a nucleophilic 2-thienyllithium intermediate.
-
Electrophilic Fluorination: Quenching of the highly reactive 2-thienyllithium with an electrophilic fluorine source to forge the C-F bond.
Causality of C2-Lithiation: The Role of the Sulfur Heteroatom
The remarkable regioselectivity of this reaction is a classic example of directed ortho-metalation. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can coordinate with the lithium cation of the organolithium base (e.g., n-butyllithium). This coordination pre-complexes the base near the adjacent C2 and C5 protons. Due to the inherent acidity of these α-protons, deprotonation occurs preferentially at the C2 position, which is the most kinetically and thermodynamically favored site for lithiation in unsubstituted thiophene.[5] This directed mechanism ensures the near-exclusive formation of the 2-thienyllithium intermediate, preventing the formation of isomeric byproducts.[5]
Caption: Directed metalation of thiophene to form 2-thienyllithium.
The Fluorinating Agent: The N-F Class of Reagents
Once the potent 2-thienyllithium nucleophile is formed, it is quenched with an electrophilic fluorine ("F+") source. While historically challenging, the development of reagents containing a nitrogen-fluorine (N-F) bond has revolutionized this field.[6] Reagents like N-Fluorobenzenesulfonimide (NFSI) are now widely used due to their stability, ease of handling (as a crystalline solid), and high efficacy.[7][8][9] The electron-withdrawing sulfonyl groups attached to the nitrogen atom polarize the N-F bond, rendering the fluorine atom sufficiently electrophilic to react with strong carbon nucleophiles like organolithiums.[6] The reaction is believed to proceed via an SN2-type mechanism where the carbanion attacks the fluorine atom.[6]
Caption: Electrophilic fluorination of 2-thienyllithium using NFSI.
Critical Safety Protocols: Handling Organolithium Reagents
The use of organolithium reagents like n-butyllithium is non-negotiable for this synthesis but demands the utmost respect and adherence to strict safety protocols. These reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[10][11][12]
All personnel must be thoroughly trained in these procedures before commencing work.
| Hazard | Risk | Mitigation Strategy |
| Pyrophoricity | Spontaneous ignition upon exposure to air. | Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using a Schlenk line or glovebox.[13] |
| High Reactivity | Violent, exothermic reaction with water, protic solvents, and oxygen. | Dry Equipment: All glassware must be rigorously dried (e.g., oven-dried at >120°C) and cooled under an inert atmosphere.[14] Use only anhydrous solvents. |
| Fire/Explosion | Ignition of flammable organic solvents used in the reaction. | Fume Hood: Perform all work in a certified chemical fume hood.[10] Keep flammable materials away from the reaction setup. Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[14] |
| Personal Exposure | Severe chemical burns upon skin or eye contact. | Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles over safety glasses (or a full face shield), and appropriate gloves. Sigma-Aldrich recommends using nitrile gloves underneath neoprene gloves for robust protection.[10][12] |
| Transfer Failure | Leaks or spills during reagent transfer. | Proper Technique: Use dry, gas-tight syringes with Luer-Lok tips to prevent needle separation.[14] For larger volumes (>20 mL), cannula transfer is recommended.[12] Never work alone. [12] |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a typical laboratory scale.
Reagents and Equipment
| Reagent / Material | Grade / Specification | Supplier Example | Notes |
| Thiophene | ≥99%, Reagent Grade | Sigma-Aldrich | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Requires specialized handling. |
| N-Fluorobenzenesulfonimide (NFSI) | ≥98% | Sigma-Aldrich | Stable solid, but store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be thoroughly dry. Use from a solvent purification system or a freshly opened Sure/Seal™ bottle. |
| Saturated NH₄Cl solution | Aqueous | - | For quenching the reaction. |
| Diethyl Ether | Anhydrous | - | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | - | For maintaining an inert atmosphere. |
| Equipment | |||
| Schlenk Flasks | Must be oven-dried. | ||
| Schlenk Line / Manifold | For inert atmosphere operations. | ||
| Magnetic Stirrer & Stir Bars | |||
| Gas-tight Syringes (Luer-Lok) | |||
| Low-Temperature Bath | Dry ice/acetone (-78 °C). |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter, and a glass stopper. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Addition: Under a positive flow of argon, add thiophene (1.0 eq) to the flask via syringe, followed by anhydrous THF to achieve a concentration of ~0.4 M.
-
Lithiation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Ensure the syringe needle tip remains below the surface of the solution. A color change to a pale yellow or orange solution is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.[15]
-
Fluorination: In a separate dry flask, dissolve NFSI (1.2 eq) in a minimal amount of anhydrous THF. Add this NFSI solution dropwise to the cold 2-thienyllithium solution via syringe or cannula over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before removing the cooling bath and allowing it to warm slowly to room temperature overnight.
-
Work-up: Cool the flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and carefully concentrate the organic solution under reduced pressure using a rotary evaporator (use a cool water bath to minimize loss of the volatile product). The crude product can be purified by fractional distillation to yield this compound as a colorless liquid.
Product Characterization
Confirming the identity and purity of the final product is essential. A combination of spectroscopic techniques should be employed.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ), Coupling (J) | Three distinct signals in the aromatic region. Expect complex splitting patterns due to H-H and H-F couplings.[16] |
| ¹³C NMR | Chemical Shift (δ), Coupling (J) | Four signals. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift.[16][17] |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, typically a doublet of doublets, due to coupling with H3 and H4 protons.[3] |
| GC-MS | Retention Time, Mass-to-Charge (m/z) | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 102.[17] |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic C-F stretching vibrations, typically in the 1250-1000 cm⁻¹ region.[17][18] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive n-BuLi (degraded).- Wet solvent, glassware, or thiophene.- Insufficient reaction time for lithiation. | - Titrate the n-BuLi solution before use.- Ensure all equipment is rigorously dried and use freshly opened anhydrous solvents.- Extend the lithiation time at -78 °C to 1.5 hours. |
| Formation of Thiophene (Protonated starting material) | - The 2-thienyllithium intermediate was quenched by an adventitious proton source (water).[19]- Incomplete lithiation. | - Re-verify the dryness of the entire system and all reagents.- Ensure the dropwise addition of n-BuLi is slow to prevent localized heating. |
| Formation of 2-Butylthiophene | - Reaction may have warmed prematurely, allowing unreacted n-BuLi to act as a nucleophile.- This is generally a minor pathway at -78 °C. | - Maintain strict temperature control at -78 °C during the addition of n-BuLi and NFSI. |
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. Page loading... [guidechem.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for the Electrophilic Fluorination of Thiophenes
Foreword: The Strategic Value of Fluorinated Thiophenes
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, the thiophene scaffold is a ubiquitous and versatile building block.[1][2] Consequently, the synthesis of fluorinated thiophenes has emerged as a critical area of research, enabling the fine-tuning of molecular properties for enhanced efficacy and performance. These fluorinated heterocycles are integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the electrophilic fluorination of thiophenes, with a focus on practical application and mechanistic understanding for researchers, scientists, and drug development professionals.
Mechanistic Considerations in Electrophilic Thiophene Fluorination
The direct fluorination of thiophenes presents unique challenges due to the electron-rich nature of the heterocyclic ring, which can lead to over-reactivity and lack of selectivity. Electrophilic fluorination has become a preferred method, offering milder reaction conditions and greater control compared to methods employing elemental fluorine.[6][7] The most widely used electrophilic fluorinating agents are N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.[6][8][9][10][11]
The precise mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both a direct SN2-type attack of the nucleophilic carbon on the electrophilic fluorine atom and a single-electron transfer (SET) pathway.[6][12] The operative mechanism can be influenced by the specific N-F reagent, the substrate, and the reaction conditions.
Visualizing the Putative Mechanistic Pathways
Caption: Putative mechanistic pathways for electrophilic thiophene fluorination.
Key Electrophilic Fluorinating Agents: A Comparative Overview
The choice of the fluorinating agent is paramount for a successful reaction, influencing not only the yield and regioselectivity but also the safety and practicality of the procedure.
| Reagent | Structure | Key Characteristics |
| N-Fluorobenzenesulfonimide (NFSI) | PhSO₂N(F)SO₂Ph | A mild, stable, and highly soluble crystalline solid.[8] It serves as both a fluorinating and an aminating agent.[8][13] |
| Selectfluor™ (F-TEDA-BF₄) | [F-TEDA]⁺[BF₄]⁻ | A user-friendly, air- and moisture-stable, non-volatile salt.[11][12] It offers a broad scope of reactivity and excellent regioselectivity.[10] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the monofluorination of a generic thiophene substrate using NFSI and Selectfluor™. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol for Monofluorination of Thiophene using NFSI
This protocol is adapted from established procedures for the fluorination of electron-rich aromatic compounds.
Materials:
-
Thiophene derivative (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiophene derivative (1.0 mmol) and anhydrous acetonitrile (10 mL). Stir the solution at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the thiophene substrate.
-
Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated thiophene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the fluorinating agent and potential side reactions.
-
Inert Atmosphere: An inert atmosphere protects the reaction from atmospheric moisture and oxygen, which could interfere with the reaction.
-
Stoichiometry: A slight excess of NFSI is used to ensure complete consumption of the starting material.
-
Solvent: Acetonitrile is a common solvent for these reactions due to its polarity and ability to dissolve both the substrate and the fluorinating agent.
Protocol for Monofluorination of Thiophene using Selectfluor™
This protocol leverages the high reactivity and ease of handling of Selectfluor™.
Materials:
-
Thiophene derivative (1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the thiophene derivative (1.0 mmol) in anhydrous acetonitrile or dichloromethane (10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol) to the solution portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally faster than with NFSI and can be monitored by TLC.
-
Workup: After the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the fluorinated thiophene.
Causality Behind Experimental Choices:
-
Portion-wise Addition: Adding Selectfluor™ in portions helps to control the reaction temperature, especially for highly reactive substrates.
-
Solvent Choice: Both acetonitrile and dichloromethane are suitable solvents, with the choice often depending on the solubility of the specific thiophene derivative.
Visualizing the General Experimental Workflow
Caption: General experimental workflow for thiophene fluorination.
Safety Precautions: Handling Electrophilic Fluorinating Agents
While N-F reagents are generally safer than elemental fluorine, they are still potent oxidizers and require careful handling.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong reducing agents, as this can lead to vigorous or explosive reactions.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Concluding Remarks and Future Outlook
The electrophilic fluorination of thiophenes is a powerful and versatile tool for the synthesis of novel molecules with tailored properties. The protocols outlined in this guide, utilizing commercially available and relatively safe N-F reagents, provide a solid foundation for researchers in drug discovery and materials science. As the demand for complex fluorinated molecules continues to grow, the development of more efficient, selective, and sustainable fluorination methods, including catalytic approaches, will undoubtedly be a major focus of future research.[15][16][17]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. SelectFluor - Enamine [enamine.net]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-Fluorothiophene in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Rise of Fluorine in Heterocyclic Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[1][2] This is particularly true for heterocyclic compounds, which form the backbone of a significant portion of FDA-approved drugs.[3][4] Among these, the thiophene ring is a well-established pharmacophore, recognized for its bioisosteric relationship with the phenyl group and its presence in numerous therapeutic agents.[3][5] However, the metabolism of the thiophene moiety can sometimes lead to the formation of reactive metabolites, raising concerns about potential toxicity.[6] This has led researchers to explore modifications that can mitigate these risks while retaining or enhancing therapeutic efficacy. The introduction of a fluorine atom onto the thiophene ring, specifically creating 2-fluorothiophene, has emerged as a promising strategy to achieve this goal. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering insights into its role as a bioisostere, its impact on drug properties, and practical protocols for its incorporation into potential drug candidates.
The this compound Moiety: A Bioisosteric Advantage
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a fundamental concept in drug design.[5] The this compound group serves as an excellent bioisostere for the traditional thiophene ring, offering several key advantages that address some of the inherent challenges associated with the parent scaffold.
Mitigating Metabolic Liabilities
One of the primary drivers for employing this compound is to enhance metabolic stability and reduce the potential for bioactivation. The electron-withdrawing nature of the fluorine atom can alter the electron density of the thiophene ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can prevent the formation of reactive thiophene-S-oxides and subsequent toxic metabolites.[6][7] By blocking a potential site of metabolism, the incorporation of this compound can lead to a more predictable pharmacokinetic profile and a reduced risk of idiosyncratic toxicity.
Modulating Physicochemical Properties for Enhanced Performance
The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[1][2]
-
Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor for membrane permeability and oral bioavailability. The effect of fluorine on lipophilicity is context-dependent and can be strategically used to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
pKa Alteration: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups. This can be advantageous for optimizing the ionization state of a drug at physiological pH, thereby improving its solubility, cell permeability, and target engagement.
-
Conformational Control: The small size of the fluorine atom allows it to be incorporated with minimal steric hindrance. However, its electronic properties can influence the conformation of the molecule, which can lead to improved binding affinity and selectivity for the target protein.
The strategic placement of a fluorine atom on the thiophene ring allows for a fine-tuning of these properties, providing medicinal chemists with a powerful tool to optimize lead compounds.
Application Showcase: this compound in Kinase Inhibitors
Application Note 1: Synthesis of a this compound Containing Lapatinib Analog
Objective: To synthesize a novel Lapatinib analog where the furan ring is replaced by a this compound moiety to potentially enhance metabolic stability and modulate activity.
Rationale: Lapatinib is a dual tyrosine kinase inhibitor of EGFR and HER2.[1][9] Its structure contains a furan ring, which can be susceptible to metabolic degradation. Replacing this with a this compound ring is a rational design strategy to improve the drug's pharmacokinetic profile.
Synthetic Workflow:
Caption: Synthetic workflow for a this compound Lapatinib analog.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the key cross-coupling step to link the this compound moiety to the quinazoline core.
Materials:
-
Brominated this compound intermediate (1.0 eq)
-
Quinazoline boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated this compound intermediate, quinazoline boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound containing Lapatinib analog.
Application Note 2: Synthesis of a this compound Containing Vemurafenib Analog
Objective: To synthesize a Vemurafenib analog where the phenyl ring is replaced by a this compound moiety to explore structure-activity relationships and potentially improve drug-like properties.
Rationale: Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase.[3][10] Altering the core aromatic system by introducing a this compound could lead to novel interactions within the kinase binding pocket and affect the compound's overall profile.
Signaling Pathway:
Caption: Inhibition of the MAPK pathway by a Vemurafenib analog.
Experimental Protocol: Synthesis of the 2-Fluorothienyl-pyrrolopyridine Core
This protocol describes a key step in constructing the core of the Vemurafenib analog.
Materials:
-
Substituted this compound carboxaldehyde (1.0 eq)
-
An appropriate amino-pyrrolopyridine derivative (1.0 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the amino-pyrrolopyridine derivative in the anhydrous solvent in a round-bottom flask.
-
Add the this compound carboxaldehyde and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 2-fluorothienyl-pyrrolopyridine core.
Application Note 3: Synthesis of a this compound Containing Celecoxib Analog
Objective: To synthesize a Celecoxib analog where one of the phenyl rings is replaced by a this compound to investigate the impact on COX-2 selectivity and pharmacokinetic properties.
Rationale: Celecoxib is a selective COX-2 inhibitor.[11][12] The diarylheterocycle scaffold is crucial for its activity. Replacing a phenyl ring with this compound can alter the dihedral angle between the rings and introduce new electronic properties, potentially affecting COX-2/COX-1 selectivity and metabolic stability.
Mechanism of Action:
Caption: Selective inhibition of COX-2 by a Celecoxib analog.
Experimental Protocol: Cyclocondensation to form the Pyrazole Ring
This protocol outlines the formation of the central pyrazole ring of the Celecoxib analog.
Materials:
-
1-(4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq)
-
1-(2-fluorothiophen-4-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., concentrated HCl, catalytic amount)
Procedure:
-
To a solution of the diketone derivative in the solvent, add the hydrazine hydrochloride salt.
-
Add a catalytic amount of the acid catalyst.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the this compound containing Celecoxib analog.
Data Presentation: A Comparative Overview
The true value of incorporating this compound lies in the measurable improvements in a drug candidate's properties. While specific data for the hypothetical analogs is not available, the following table illustrates the type of comparative data that should be generated and analyzed during a drug discovery program.
| Property | Parent Drug (e.g., Lapatinib) | This compound Analog | Rationale for Expected Change |
| In Vitro Potency | |||
| Target IC₅₀ (nM) | X | Y | Fluorine may alter binding affinity. |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | A | B | Improved metabolic stability can increase bioavailability. |
| Half-life (t₁/₂) (h) | C | D | Reduced metabolism can lead to a longer half-life. |
| Clearance (CL) (L/h/kg) | E | F | Decreased metabolism results in lower clearance. |
| Metabolic Stability | |||
| In vitro half-life (microsomes) (min) | G | H | Fluorine blocks a potential site of metabolism. |
Conclusion: A Versatile Tool for Modern Drug Discovery
The use of this compound in medicinal chemistry represents a sophisticated strategy to address common challenges in drug development, including metabolic instability and off-target toxicity. By serving as a bioisostere for the thiophene ring, it allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The provided application notes and protocols, while based on hypothetical examples, demonstrate the practical synthetic approaches for incorporating this valuable scaffold into known drug classes. As the demand for safer and more effective medicines continues to grow, the strategic application of fluorinated heterocycles like this compound will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluorothiophene Derivatives for Advanced Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Fluorination in Thiophene-Based OLED Materials
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its core components. At the heart of every OLED is the emissive layer (EML), where electrical energy is converted into light. The efficiency, color purity, and operational stability of the device are dictated by the chemical structures of the organic semiconductors used.[1] Thiophene derivatives have long been recognized as a versatile class of materials for organic electronics due to their excellent charge transport properties and chemical stability.[2]
A pivotal strategy for refining the performance of these materials is the selective incorporation of fluorine atoms. The introduction of fluorine, particularly at the 2-position of a thiophene ring, is not a trivial substitution. It is a deliberate design choice that leverages fluorine's high electronegativity to profoundly influence the molecule's electronic and physical properties. This guide provides an in-depth exploration of 2-fluorothiophene derivatives, detailing their design principles, synthesis, and application in high-performance OLEDs.
The strategic fluorination of thiophene-based molecules offers several key advantages:
-
Energy Level Tuning: Fluorination effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This stabilization is critical for improving charge injection from the electrodes and achieving a more balanced flow of electrons and holes within the device, a prerequisite for high efficiency.
-
Enhanced Stability: The high strength of the carbon-fluorine bond can impart greater metabolic and thermal stability to the molecule, contributing to longer device lifetimes.
-
Improved Solid-State Packing: Fluorine substitution can induce favorable intermolecular interactions (such as F···H and F···S bonds), which promote planar molecular conformations and facilitate π-stacking in the solid state. This ordered packing is highly beneficial for efficient charge transport.[3][4]
PART 1: Molecular Design and Photophysical Properties
The Donor-π-Acceptor (D-π-A) Paradigm
Many modern OLED emitters are designed with a Donor-π-Acceptor (D-π-A) architecture. This structure creates an intramolecular charge transfer (ICT) state upon excitation, which is fundamental to the light-emission process.[5] In this framework, the this compound moiety can act as a crucial part of the π-conjugated bridge or be attached to the acceptor unit, where its strong electron-withdrawing nature significantly modulates the molecule's overall electronic profile.
A typical D-π-A structure incorporating a this compound unit might consist of an electron-donating group (like dimethylamine or methoxybenzene), a conjugated π-system including the fluorinated thiophene, and an electron-accepting group (like benzonitrile).[5] This strategic arrangement allows for precise control over the emission color and quantum efficiency.
Caption: General D-π-A molecular architecture for OLED emitters.
Impact of Fluorination on Photophysical Properties
The introduction of fluorine directly impacts the observable optical properties of the molecule. Studies on D-π-A compounds like 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) have demonstrated these effects clearly.[5]
-
Solvatochromism: These molecules exhibit significant solvatochromism, meaning their absorption and emission wavelengths shift depending on the polarity of the solvent. For instance, the fluorescence emission of DMAT shows a massive red shift of 162 nm when moving from a nonpolar solvent (cyclohexane) to a polar one (DMSO). This indicates a large change in dipole moment between the ground and excited states, a hallmark of a strong ICT character.[5][6]
-
Quantum Yield: Fluorination can lead to an increase in the photoluminescence quantum yield (PLQY), which is a measure of a material's emission efficiency.[3] This is a direct result of the electronic perturbations and structural rigidification that can suppress non-radiative decay pathways.
Table 1: Representative Photophysical Data for Fluorinated Thiophene Derivatives Data is illustrative and based on trends reported in the literature.[5][7]
| Property | Value (in nonpolar solvent) | Value (in polar solvent) | Significance for OLEDs |
| Absorption λmax | ~380 nm | ~398 nm | Determines the energy required to excite the molecule. |
| Emission λmax | ~450 nm (Blue) | ~612 nm (Orange-Red) | Defines the color of light emitted by the OLED. |
| Stokes Shift | ~70 nm | ~214 nm | A larger shift can reduce self-absorption and improve efficiency. |
| PLQY | 50-70% | Varies | Higher values lead to brighter and more efficient devices. |
| Excited State Dipole | 9.0 D | - | Indicates strong intramolecular charge transfer. |
PART 2: Synthesis and Characterization Protocols
Protocol 2.1: Synthesis of a Fluorinated Thiophene-Phenylene Co-Oligomer
This protocol outlines a generalized synthesis based on the Stille or Suzuki cross-coupling reaction, a powerful method for forming C-C bonds in conjugated systems.[8][9] The objective is to synthesize a D-π-A type molecule where a fluorinated thiophene is a key component.
Causality Statement: The choice of a palladium-catalyzed cross-coupling reaction is due to its high functional group tolerance, reliability, and efficiency in creating the π-conjugated backbone essential for optoelectronic properties. An inert atmosphere is critical to prevent the degradation of the organometallic reagents and the palladium catalyst.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Obtain or synthesize the necessary precursors:
-
A boronic acid or stannane derivative of the donor moiety (e.g., 4-(dimethylamino)phenylboronic acid).
-
A dihalogenated π-bridge/acceptor unit containing the this compound core (e.g., 4-bromo-2-fluoro-1-(5-bromothiophen-2-yl)benzene).
-
-
Ensure all solvents (e.g., Toluene, THF, DMF) are anhydrous and all glassware is oven-dried.
-
-
Reaction Setup:
-
In a Schlenk flask under an argon atmosphere, dissolve the dihalogenated fluorothiophene compound (1.0 eq) in toluene.
-
Add the donor boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like aqueous K₂CO₃ (2 M solution, 4.0 eq).
-
-
Reaction Execution:
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, add deionized water and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is crucial for separating the desired product from starting materials and byproducts.
-
-
Final Product Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of a this compound derivative.
PART 3: OLED Device Fabrication and Performance
Standard OLED Device Architecture
A typical OLED consists of a multi-layered stack sandwiched between two electrodes.[10] The this compound derivative is typically used as the light-emitting dopant within a host material in the Emissive Layer (EML).
Function of Each Layer: [1]
-
Anode (e.g., ITO): Injects holes into the device.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.
-
Emissive Layer (EML): Where electrons and holes recombine to generate light.
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode (e.g., LiF/Al): Injects electrons into the device.
Caption: A standard multilayer OLED device architecture.
Protocol 3.1: OLED Fabrication by Vacuum Thermal Evaporation
Causality Statement: Vacuum thermal evaporation is the industry-standard method for fabricating small-molecule OLEDs. The high vacuum (<10⁻⁶ Torr) is essential to ensure the purity of the deposited thin films and prevent contamination from atmospheric gases, which would otherwise quench luminescence and degrade device performance. Precise thickness control is paramount, as the quantum efficiency of the device is highly dependent on the optical interference effects and charge balance determined by the layer thicknesses.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately treat them with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Chamber Loading:
-
Load the cleaned substrates into a substrate holder and transfer them into the main chamber of a high-vacuum thermal evaporation system.
-
Load high-purity (>99.9%) organic materials (HIL, HTL, EML host, this compound dopant, ETL, EIL) and metals (e.g., Al) into separate crucibles within the chamber.
-
-
Layer Deposition:
-
Evacuate the chamber to a pressure of ≤ 5 x 10⁻⁷ Torr.
-
Sequentially deposit the organic layers by resistively heating the corresponding crucibles. The deposition rate and thickness should be monitored in real-time using a quartz crystal microbalance.
-
Typical Parameters:
-
HIL (e.g., HAT-CN): 10 nm at 0.1 Å/s.
-
HTL (e.g., TAPC): 40 nm at 0.2 Å/s.
-
EML: Co-evaporate the host material and the this compound dopant (e.g., 10 wt%) to a thickness of 20 nm. Maintain a total deposition rate of 0.2 Å/s.
-
ETL (e.g., TPBi): 30 nm at 0.2 Å/s.
-
EIL (e.g., LiF): 1 nm at 0.05 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the pixels. The deposition rate for Al is typically higher, around 1-2 Å/s.
-
-
Encapsulation:
-
Immediately transfer the completed device from the vacuum chamber into a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-cured epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
Device Performance and Characterization
Once fabricated, the device's performance is evaluated using a source meter and a spectroradiometer.
Table 2: Typical Performance Metrics for an OLED with a this compound Emitter Data is illustrative and based on trends reported for high-efficiency blue/sky-blue OLEDs.[11][12]
| Performance Metric | Value | Significance |
| Turn-on Voltage (at 1 cd/m²) | 2.8 - 3.5 V | Lower voltage indicates more efficient charge injection and transport. |
| Maximum Luminance | > 5,000 cd/m² | Indicates the maximum brightness achievable. |
| Maximum EQE | 5 - 25% | The ratio of photons emitted to electrons injected; a key efficiency metric. |
| Maximum Power Efficacy | 10 - 60 lm/W | Measures light output per unit of electrical power consumed. |
| EL Emission Peak | 470 - 495 nm | Determines the color of the emitted light (e.g., sky-blue). |
| CIE Coordinates (x, y) | (0.15, 0.25) | Precisely defines the emission color on the chromaticity diagram. |
Conclusion and Outlook
This compound derivatives represent a powerful class of materials for advancing OLED technology. The strategic use of fluorine provides a sophisticated tool for tuning the electronic structure, leading to materials with improved charge injection, transport, and photoluminescent properties.[3][4] The protocols detailed herein provide a framework for the rational synthesis, characterization, and device fabrication needed to harness the potential of these compounds.
Future research will continue to focus on creating novel this compound derivatives with even greater efficiency, stability, and color purity. A significant challenge in the field remains the development of stable, deep-blue emitters with high quantum efficiency, an area where the unique electronic effects of fluorination will undoubtedly continue to play a critical role.[11]
References
- 1. ossila.com [ossila.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Leveraging 2-Fluorothiophene for High-Performance Organic Field-Effect Transistors (OFETs)
Abstract: The strategic incorporation of fluorine atoms into conjugated polymers has emerged as a powerful tool for enhancing the performance of organic electronic devices. This application note provides a detailed guide for researchers and scientists on the role and application of 2-fluorothiophene, a key building block, in the design of advanced organic semiconductors for Organic Field-Effect Transistors (OFETs). We will explore the fundamental mechanisms by which fluorine substitution impacts molecular properties, detail protocols for polymer synthesis and device fabrication, and present a comprehensive analysis of how these molecular-level changes translate into superior device performance, including enhanced charge carrier mobility and environmental stability.
Introduction: The Strategic Advantage of Fluorination in Organic Electronics
Overview of Organic Field-Effect Transistors (OFETs)
An Organic Field-Effect Transistor (OFET) is a type of field-effect transistor that utilizes an organic semiconductor as the active channel material.[1] These devices are foundational to the vision of low-cost, large-area, and flexible electronics.[2] A typical OFET consists of a gate, a gate dielectric, a semiconductor layer, and source/drain electrodes.[3] By applying a voltage to the gate, the conductivity of the semiconductor channel between the source and drain is modulated, allowing the device to function as a switch or an amplifier.[3] The performance of an OFET is primarily defined by its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (VT).[4]
The "Fluorine Effect" in Organic Semiconductors
The introduction of fluorine into organic semiconductor backbones, a strategy often termed the "Fluorine Effect," provides a versatile method for tuning their optoelectronic and morphological properties. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence molecular characteristics without introducing significant steric hindrance.[5] Key advantages of fluorination include:
-
Lowering of Frontier Molecular Orbital (FMO) Energies: The strong electron-withdrawing nature of fluorine effectively lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This stabilization enhances the material's resistance to oxidative degradation, leading to improved air stability, and can shift the charge transport from hole-dominant (p-type) to electron-dominant (n-type) or balanced ambipolar behavior.[8]
-
Enhanced Inter- and Intramolecular Interactions: Fluorine can participate in non-covalent interactions, such as F···H and F···S bonds, which can "lock" the polymer backbone into a more planar conformation.[9]
-
Improved Solid-State Packing: A more planar backbone facilitates tighter π-π stacking between polymer chains, which is crucial for efficient intermolecular charge hopping—a key mechanism in charge transport.[6]
This compound: A Key Building Block
This compound has emerged as a critical monomer for realizing these advantages. By replacing hydrogen with fluorine on the thiophene ring, it is possible to fine-tune the electronic properties of the resulting polymer in a controlled manner. Its use in donor-acceptor (D-A) copolymers allows for precise control over energy levels and molecular geometry, making it an indispensable tool for designing next-generation organic semiconductors.
The Mechanistic Impact of this compound on Polymer Properties
Tuning Frontier Molecular Orbital (FMO) Energy Levels
The primary electronic effect of substituting a hydrogen atom with a fluorine atom on a thiophene ring is inductive electron withdrawal. This pulls electron density from the π-conjugated system, stabilizing the entire molecular orbital manifold. As demonstrated through electrochemical studies and density functional theory (DFT) calculations, this results in a quantifiable decrease in both HOMO and LUMO energy levels.[6] A lower HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, a common degradation pathway for p-type organic semiconductors. Concurrently, a sufficiently low LUMO level (< -4.0 eV) is a prerequisite for efficient electron injection and transport, enabling n-type and ambipolar device operation.[7]
Enhancing Backbone Planarity through Non-Covalent Interactions
The planarity of a conjugated polymer's backbone is a critical determinant of its electronic properties. A planar structure maximizes π-orbital overlap along the chain, which reduces the bandgap and facilitates efficient intrachain charge transport. The introduction of fluorine atoms via this compound monomers can promote planarity through intramolecular F···S non-covalent conformational locks.[9] This interaction restricts the torsional freedom between adjacent aromatic units, leading to a more rigid and planar polymer chain.
Caption: Intramolecular conformational locking in fluorinated polymers.
Impact on Solid-State Packing and Morphology
The enhanced planarity of fluorinated polymer chains directly influences their packing in the solid state. A flatter structure allows for closer intermolecular π-π stacking, typically with distances less than 3.8 Å, which is highly favorable for charge hopping between chains.[6] Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a critical technique used to probe this morphology. It often reveals that fluorinated polymers exhibit higher crystallinity and a preferential "edge-on" orientation, where the π-stacking direction is parallel to the substrate, creating efficient 2D charge transport pathways.[9] However, it is important to note that in some systems, excessive fluorination can lead to a "face-on" orientation, which is more suitable for organic solar cells than for the lateral transport required in OFETs, potentially reducing mobility.[5]
Synthesis of this compound-Containing Conjugated Polymers
Overview of Polymerization Methods
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern conjugated polymer synthesis. Among these, the Stille coupling reaction, which couples an organotin reagent with an organohalide, is widely used for preparing this compound-based polymers due to its tolerance of a wide range of functional groups and reliable reaction conditions.[6][10]
Protocol 1: Synthesis of a Representative D-A Copolymer
This protocol describes the synthesis of a donor-acceptor copolymer using Stille coupling, reacting a distannylated donor monomer with a dibrominated acceptor monomer that incorporates this compound.
Materials:
-
Monomer 1: 5,5'-dibromo-4,4'-difluoro-2,2'-bithiophene
-
Monomer 2: 2,5-bis(trimethylstannyl)thiophene
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Anhydrous Chlorobenzene
-
Standard Schlenk line, glassware, and inert atmosphere (Argon or Nitrogen) equipment.
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Setup: In a Schlenk flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).
-
Solvent Addition: Add anhydrous chlorobenzene to the flask via cannula transfer under a positive pressure of inert gas. The target concentration should be around 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the mixture to 110°C and stir vigorously under an inert atmosphere for 48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a stirring solution of methanol to precipitate the polymer.
-
Filter the crude polymer using a Soxhlet apparatus.
-
Perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.
-
Concentrate the final solution and precipitate the purified polymer into methanol again.
-
-
Drying: Collect the fibrous polymer by filtration and dry it under a high vacuum for at least 24 hours.
Fabrication and Characterization of this compound-Based OFETs
OFET Device Architectures
OFETs can be fabricated in several configurations.[3] The Bottom-Gate, Top-Contact (BGTC) architecture is very common for research purposes. In this design, the gate (often a heavily doped silicon wafer) and dielectric (e.g., thermally grown SiO₂) are at the bottom, the organic semiconductor is deposited on top, and the source/drain electrodes are subsequently evaporated onto the semiconductor layer.[11]
Caption: A typical workflow for fabricating a BGTC OFET device.
Protocol 2: Fabrication of a BGTC OFET via Solution Processing
This protocol outlines the steps to fabricate an OFET using the polymer synthesized in Protocol 1.
Materials:
-
Substrates: Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer.
-
Surface Treatment: Octadecyltrichlorosilane (OTS) solution in toluene.
-
Polymer Solution: 5 mg/mL solution of the synthesized polymer in chloroform.
-
Equipment: Spin coater, thermal evaporator, probe station, semiconductor parameter analyzer.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then bake at 120°C for 20 minutes to remove residual moisture.
-
Treat with UV-Ozone for 10 minutes to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Immerse the cleaned substrates in a 10 mM solution of OTS in toluene for 20 minutes to form a self-assembled monolayer. This treatment improves the semiconductor/dielectric interface and promotes better molecular ordering.
-
Rinse the substrates with fresh toluene and isopropanol to remove excess OTS.
-
Dry the substrates with nitrogen and bake at 100°C for 10 minutes.
-
-
Semiconductor Deposition:
-
In a nitrogen-filled glovebox, spin-coat the polymer solution onto the OTS-treated substrates at 2000 RPM for 60 seconds.
-
-
Thermal Annealing:
-
Anneal the films at a temperature optimized for the specific polymer (e.g., 150°C) for 30 minutes inside the glovebox. Annealing improves the film crystallinity and removes residual solvent.[6]
-
-
Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit 50 nm of gold (Au) for the source and drain electrodes through a shadow mask. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer for electrical testing.
-
Performance Data of this compound-Based Polymers
The strategic use of this compound has led to significant advancements in OFET performance. The table below summarizes key metrics for several representative polymers.
| Polymer Family | Key Monomers | Mobility (µ) [cm²/Vs] | Ion/Ioff Ratio | Transport Type | Reference |
| P1 | 4,7-di(2-thienyl)-2,1,3-benzothiadiazole, Isoindigo | Low (p-type dominated) | ~10³ | p-type | [8] |
| P3 (Fluorinated) | 4,7-di(2-thienyl)-2,1,3-benzothiadiazole, Fluorinated Isoindigo | ~0.1 (hole), ~0.1 (electron) | >10⁴ | Ambipolar | [8] |
| FBDPPV-1 | Fluorinated Benzodipyrrolidone | Up to 1.70 (electron) | >10⁵ | n-type | [6] |
| PFDPP4T-2M | Fluorinated Diketopyrrolopyrrole, Methylated Thiophene | 1.80 (hole) | >10⁵ | p-type | [5] |
| pDFB-TF | Triple-acceptor polymer with fluorination | 5.04 (electron) | ~10⁷ | n-type (unipolar) | [7] |
Conclusion and Future Outlook
The incorporation of this compound into conjugated polymer backbones is a highly effective and validated strategy for developing superior organic semiconductors. The "Fluorine Effect" provides a multifaceted approach to performance enhancement by simultaneously lowering FMO energy levels for improved stability, inducing backbone planarity for better molecular packing, and ultimately boosting charge carrier mobility. The protocols and data presented herein demonstrate a clear pathway from rational molecular design to high-performance OFET devices.
Future research will likely focus on leveraging these stable and efficient materials in complex applications such as flexible integrated circuits, wearable electronics, and highly sensitive biosensors, where the unique advantages of fluorinated organic semiconductors can be fully realized.[2][11]
References
- 1. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 2. Organic field-effect transistor-based flexible sensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors | MDPI [mdpi.com]
- 8. The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05073K [pubs.rsc.org]
- 9. Incorporation of Diketopyrrolopyrrole into Polythiophene for the Preparation of Organic Polymer Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling of 2-Fluorothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluorothiophenes
Substituted thiophenes are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of a fluorine atom, particularly at the 2-position of a thiophene ring, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 2-fluorothiophene derivatives highly sought-after building blocks in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for synthesizing these complex molecules, offering a robust and versatile method for forming carbon-carbon bonds.[1][2]
This guide provides an in-depth analysis of the critical parameters, mechanistic considerations, and practical protocols for successfully implementing Suzuki-Miyaura coupling reactions with this compound halides.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions involving electron-deficient substrates like 2-fluorothiophenes.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound. This is often the rate-determining step.[4] The electron-withdrawing nature of fluorine can make the thiophene ring more electron-deficient, which generally accelerates this step compared to non-fluorinated analogues.[5]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex. This step requires activation by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]
Core Components: A Guide to Rational Reagent Selection
The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Source & Ligands: The Heart of the Catalyst
While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven superior for challenging substrates like heteroaryl halides.[6][7][8]
-
Why Bulky, Electron-Rich Ligands? These ligands, such as SPhos and XPhos, promote the formation of monoligated L₁Pd(0) species.[6] These less-coordinated palladium centers are more sterically accessible and electronically richer, which significantly accelerates the rate-limiting oxidative addition step with the C-X bond (where X is Br or Cl).[6][8]
-
Precatalysts for Reliability: Modern palladium precatalysts, like the Buchwald G3 and G4 series (e.g., XPhos Pd G3), are often preferred.[9] These air- and moisture-stable complexes ensure the clean and quantitative generation of the active Pd(0) catalyst in the reaction mixture, leading to more reproducible results.[9] Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to Pd(0), which can sometimes be inefficient.
The Base: The Activator
The base plays a critical role in activating the boronic acid/ester for transmetalation. The choice of base can dramatically impact yield and reaction time.
-
Mechanism of Action: The base facilitates the formation of a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which accelerates the transfer of the aryl group to the palladium center.
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for heteroaryl couplings. Its moderate strength is effective for transmetalation while minimizing base-induced side reactions, such as protodeboronation (the undesired cleavage of the C-B bond).[10]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used, particularly cesium carbonate, which offers higher solubility in organic solvents.
-
Fluoride Bases (KF, CsF): Can be very effective, especially when using free boronic acids, though they may require anhydrous conditions to be maximally effective.
-
Boron Reagents: Acids vs. Esters
-
Boronic Acids (Ar-B(OH)₂): The classic reagents. However, five-membered heteroaromatic boronic acids, including thiophene derivatives, can be prone to decomposition via protodeboronation under basic reaction conditions.[10][11][12]
-
Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): These are generally more stable than their corresponding acids, making them excellent alternatives to prevent reagent decomposition, especially in reactions requiring longer times or higher temperatures.[5] MIDA boronates are another strategy to stabilize sensitive boronic acids.[11]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is frequently used when employing inorganic bases like K₃PO₄ or K₂CO₃. The water helps to dissolve the base and facilitate the formation of the active boronate species.
Recommended Protocols for this compound Derivatives
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-halo-fluorothiophenes. Optimization may be necessary for specific substrate combinations.
General Experimental Workflow
Protocol 1: General Coupling of 2-Bromo-X-fluorothiophene with Arylboronic Acids
This protocol is a reliable starting point for coupling various arylboronic acids with fluorinated bromothiophenes.
Materials:
-
2-Bromo-X-fluorothiophene (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (1–2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
1,4-Dioxane (or Toluene) and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Setup: Add the 2-bromo-X-fluorothiophene, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously for 2–16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Coupling of Less Reactive 2-Chloro-X-fluorothiophene
Aryl chlorides are less reactive than bromides due to the stronger C-Cl bond.[3][4][8] This requires a more active catalyst system and potentially higher temperatures.
Key Modifications from Protocol 1:
-
Catalyst System: Use a highly active catalyst system. A combination of Pd₂(dba)₃ (2 mol%) with a bulky biarylphosphine ligand like SPhos (4 mol%) is highly effective.[6][7] Alternatively, using a G3 or G4 precatalyst at a slightly higher loading (2-3 mol%) is recommended.[9]
-
Base: A stronger base like potassium tert-butoxide (KOt-Bu) or a higher loading of K₃PO₄ (3.0 equiv) may be necessary.
-
Temperature: Higher temperatures, often 100–120 °C, are typically required.
-
Boron Reagent: Using the more stable boronic pinacol ester (B(pin)) is highly recommended to prevent decomposition over the longer reaction times that may be needed.
Summary of Recommended Conditions
| Parameter | Substrate: 2-Bromo-X-fluorothiophene | Substrate: 2-Chloro-X-fluorothiophene | Rationale |
| Pd Source | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Pd₂(dba)₃ / SPhos or XPhos Pd G3 (2-3 mol%) | Chlorides require a more active catalyst for efficient oxidative addition.[3][8] |
| Ligand | XPhos, SPhos | SPhos, RuPhos | Bulky, electron-rich ligands accelerate the rate-limiting step.[6][13] |
| Base | K₃PO₄ (2.0 equiv) or K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) or KOt-Bu (2.0 equiv) | Stronger conditions needed to facilitate C-Cl bond activation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) | Dioxane or Toluene | Anhydrous conditions may be preferred with alkoxide bases. |
| Temperature | 80–110 °C | 100–120 °C | Higher energy input is needed to overcome the C-Cl bond strength. |
| Boron Reagent | Boronic Acid or Pinacol Ester | Pinacol Ester (preferred) | Increased stability of esters is beneficial for longer, hotter reactions.[5] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a truly inert atmosphere was maintained. Use a modern precatalyst to guarantee efficient generation of Pd(0).[9] Check the purity of reagents and ensure solvents are anhydrous and degassed.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Homocoupling of Boronic Acid:
-
Cause: Can occur at high temperatures or if the Pd(0) catalyst is not generated cleanly.
-
Solution: Use a well-defined precatalyst.[14] Avoid excessively high temperatures and ensure the aryl halide is pure.
-
-
Side Reactions (e.g., Defluorination):
-
Cause: Highly aggressive conditions or specific substrate electronics.
-
Solution: Screen different ligands and bases. Sometimes a less electron-rich ligand or a milder base can prevent unwanted side reactions.
-
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Navigating Grignard Reactions with 2-Fluorothiophene
Abstract
Functionalized thiophenes are cornerstone building blocks in medicinal chemistry and materials science, particularly in the development of pharmaceuticals and organic electronics. The Grignard reaction offers a powerful method for C-C bond formation, enabling the elaboration of the thiophene core. However, the unique properties of the C-F bond in 2-Fluorothiophene present significant challenges to classical Grignard reagent formation. This guide provides an in-depth analysis of the chemical principles governing these reactions, outlines field-proven strategies to overcome the inertness of the C-F bond, and delivers detailed, validated protocols for the successful generation and application of 2-thienyl Grignard reagents derived from this compound, with a focus on subsequent cross-coupling applications.
The Foundational Challenge: C-F Bond Inertness in Grignard Chemistry
The direct oxidative insertion of magnesium into a carbon-halogen bond is the archetypal method for preparing Grignard reagents.[1] This reaction's feasibility is inversely correlated with the carbon-halogen bond dissociation energy. The C-F bond is the strongest single bond to carbon, rendering organofluorine compounds, including this compound, largely unreactive towards standard magnesium metal under typical conditions.[2][3]
While methods involving highly activated "Rieke magnesium" or mechanochemical ball-milling have shown some success in cleaving C-F bonds, these techniques require specialized equipment and are not standard in most synthetic laboratories.[2][3] Therefore, indirect methods are often more practical and reliable for generating the desired 2-thienylmagnesium species from a fluorinated precursor.
Strategic Approaches to Generating 2-Thienylmagnesium Reagents
Given the difficulty of direct magnesium insertion, the most effective strategy involves a halogen-metal exchange reaction. This approach utilizes a pre-formed, more reactive organometallic reagent to generate the desired thienylmagnesium species in situ.
The Premier Strategy: Halogen-Magnesium Exchange
The most viable pathway is the reaction of this compound with a strong, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), which is known to enhance reactivity and solubility. This process does not cleave the C-F bond directly. Instead, the Grignard reagent acts as a strong base, deprotonating the most acidic proton on the thiophene ring, which is at the 5-position. However, for the purpose of creating a 2-thienyl nucleophile from a 2-halo precursor, a more common and predictable approach is to start with 2-chloro or 2-bromothiophene.
For the specific case of utilizing this compound, the more relevant transformation is often a directed ortho-metalation if a directing group is present, or more practically, employing it in a cross-coupling reaction where the C-F bond is activated by a transition metal catalyst, not by direct Grignard formation.
However, for the purpose of this guide, we will focus on the most analogous and successful Grignard-based approach used for challenging substrates: a halogen-metal exchange. While more common with bromo- or iodo-arenes, similar principles can be applied, often requiring stronger reagents or catalysts. A more reliable method for functionalizing this compound is via a transition-metal-catalyzed cross-coupling reaction, such as the Kumada coupling, where the Grignard reagent is a coupling partner, not the product of C-F insertion.
The following sections will detail a robust protocol for generating a 2-thienyl Grignard reagent from a more reactive precursor (2-bromothiophene, for a reliable protocol) and then using it in a Kumada cross-coupling reaction—a primary application for such reagents. This provides a validated workflow for researchers aiming to synthesize substituted thiophenes.
Core Reaction: Formation of 2-Thienylmagnesium Bromide
The formation of the Grignard reagent from 2-bromothiophene is a standard and reliable procedure. The magnesium turnings are activated to remove the passivating oxide layer, and the subsequent reaction is exothermic.[1]
Caption: Oxidative insertion of Mg into the C-Br bond.
Application in Synthesis: The Kumada Cross-Coupling Reaction
Once formed, the 2-thienylmagnesium bromide is a potent nucleophile for creating new carbon-carbon bonds. A premier application is the Kumada cross-coupling reaction, which couples the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[4][5] This reaction is highly efficient for constructing biaryl and vinyl-aryl structures.[6]
The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Catalytic cycle of the Kumada cross-coupling.
Detailed Experimental Protocols
Safety First: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[8][9] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware.[10][11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: Preparation of 2-Thienylmagnesium Bromide (0.5 M in THF)
This protocol details the reliable formation of the Grignard reagent from 2-bromothiophene.
Materials & Equipment:
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Reflux condenser and drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel (125 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with manifold
-
Syringes and needles
-
Magnesium turnings
-
2-Bromothiophene
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) into the reaction flask. Add a single crystal of iodine as an initiator.[1]
-
Solvent Addition: Add enough anhydrous THF via syringe to just cover the magnesium turnings.
-
Reagent Preparation: In the addition funnel, prepare a solution of 2-bromothiophene (1.0 equiv.) in anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of the 2-bromothiophene solution to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing is observed. Gentle warming with a heat gun may be necessary.[12] If initiation is difficult, add 1-2 drops of 1,2-dibromoethane.[13]
-
Addition: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.[14]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting dark grey-brown solution is the 2-thienylmagnesium bromide reagent, ready for use in the next step.
Protocol 2: Palladium-Catalyzed Kumada Coupling with 4-Bromoanisole
This protocol demonstrates the use of the prepared Grignard reagent in a cross-coupling reaction.
Materials & Equipment:
-
Solution of 2-thienylmagnesium bromide (from Protocol 1)
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous THF
-
Schlenk flask or three-neck flask under inert atmosphere
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Reagent Quantities and Reaction Parameters:
| Reagent/Parameter | Quantity (Molar Equiv.) | Notes |
| 4-Bromoanisole | 1.0 equiv. | Limiting reagent |
| 2-Thienylmagnesium Bromide | 1.2 - 1.5 equiv. | Ensure complete consumption of halide |
| Pd(dppf)Cl₂ | 1 - 3 mol % | Catalyst loading |
| Solvent | Anhydrous THF | --- |
| Temperature | Room Temperature to 60 °C | Reaction dependent |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS |
Procedure:
-
Catalyst Setup: To a separate flame-dried flask under inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Grignard Addition: Slowly add the prepared 2-thienylmagnesium bromide solution (1.2 equiv.) via cannula or syringe to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (or maintain at room temperature, depending on substrate reactivity) and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C (ice bath) and slowly quench by adding saturated aqueous NH₄Cl solution.[15]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow from setup to product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | 1. Wet glassware or solvent.[11][16]2. Passivated magnesium surface.[1] | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.2. Add a crystal of I₂, a few drops of 1,2-dibromoethane, or sonicate the flask.[1][13] |
| Low yield of coupled product | 1. Incomplete Grignard formation.2. Deactivated catalyst.3. Insufficient reaction time/temp. | 1. Titrate the Grignard reagent before use to determine the exact concentration.[17]2. Use fresh catalyst and ensure inert atmosphere is maintained.3. Increase reaction time or temperature and continue monitoring. |
| Significant homocoupling product (bithiophene) | 1. Rapid addition of halide during Grignard formation.[18]2. Presence of certain impurities. | 1. Add the 2-bromothiophene solution slowly to maintain a gentle reflux.2. Ensure high purity of starting materials. |
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. dchas.org [dchas.org]
- 15. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Polymerization Techniques for 2-Fluorothiophene Monomers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary techniques for the polymerization of 2-fluorothiophene. The introduction of a fluorine atom onto the thiophene ring significantly modulates the electronic properties, stability, and intermolecular packing of the resulting polymer, making poly(this compound) a material of high interest for advanced organic electronics. We will delve into the mechanistic details of three key polymerization strategies: Chemical Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Stille Cross-Coupling Polymerization. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and comparative data to enable rational selection of the most suitable method for a given research objective.
Introduction: The Significance of Fluorination in Polythiophenes
Polythiophenes are a cornerstone class of conducting polymers, renowned for their stability and tunable electronic properties.[1][2] The strategic incorporation of a fluorine atom at the 2-position of the thiophene monomer is a powerful approach to refine these characteristics. Fluorine's high electronegativity imparts several desirable attributes to the polymer backbone:
-
Lowered HOMO/LUMO Levels: The electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This enhanced electron affinity can improve air stability and facilitate electron injection/transport in electronic devices.
-
Increased Charge Carrier Mobility: Fluorination can promote planarization of the polymer backbone and encourage favorable π-π stacking, which is crucial for efficient charge transport.[3]
-
Modified Solubility and Morphology: The fluorine substituent alters the polymer's solubility profile and can influence thin-film morphology, providing an additional handle for device optimization.
This guide provides the foundational knowledge and practical protocols to synthesize poly(this compound) and harness its unique properties for next-generation applications.
Caption: Logical flow from monomer to enhanced polymer properties.
Polymerization Methodologies: A Comparative Overview
The choice of polymerization technique is critical as it dictates the polymer's structural precision (e.g., regioregularity), molecular weight, and ultimately, its performance. We will explore the three most prevalent and effective methods.
Chemical Oxidative Polymerization
This method is often favored for its operational simplicity and scalability.[4] It involves the use of a chemical oxidant, typically iron(III) chloride (FeCl₃), to induce the coupling of monomer units.
Mechanism: The polymerization proceeds via the formation of radical cations.[4][5] The Fe³⁺ ion oxidizes the this compound monomer, creating a radical cation. This reactive species then couples with another radical cation or a neutral monomer, followed by deprotonation to re-aromatize the ring and propagate the polymer chain.
Caption: Mechanism of Oxidative Polymerization.
Causality & Insights:
-
Simplicity vs. Control: While experimentally straightforward, this method offers limited control over the polymer's structure. The coupling can occur at different positions, leading to defects and a lower degree of regioregularity.[6]
-
Oxidant's Role: The choice and stoichiometry of the oxidant are critical. An excess can lead to over-oxidation and defects in the polymer backbone, while too little results in low molecular weight and yield. The "standard addition" method, where the oxidant is added slowly to the monomer, often yields higher molecular weight polymers compared to "reverse addition".[6]
Grignard Metathesis (GRIM) Polymerization
The GRIM method is a powerful catalyst-transfer polycondensation technique renowned for producing highly regioregular polythiophenes.[7][8] This control is essential for achieving optimal electronic properties. The method proceeds via a quasi-"living" chain growth mechanism, allowing for control over molecular weight and the synthesis of block copolymers.[8]
Mechanism: The synthesis begins with a dihalogenated monomer, such as 2,5-dibromo-3-fluorothiophene. A Grignard metathesis reaction with an alkyl magnesium halide (e.g., CH₃MgCl) selectively forms the 2-halomagnesium-5-bromo-3-fluorothiophene intermediate. A nickel catalyst, typically Ni(dppp)Cl₂, then initiates a cross-coupling polymerization. The catalyst inserts into the C-Br bond, and the chain grows as the catalyst "walks" along the polymer, inserting one monomer unit at a time.[7][8]
Caption: Catalytic cycle for GRIM Polymerization.
Causality & Insights:
-
Regioregularity: The high regioregularity (>95% Head-to-Tail) achieved with GRIM is due to the selective insertion of the nickel catalyst and the steric hindrance effects of the growing polymer chain.[7][9] This structural perfection minimizes defects and maximizes conjugation length.
-
Monomer Purity: The success of GRIM polymerization is highly sensitive to the purity of the monomer and the exclusion of water and oxygen. The Grignard reagents are extremely reactive and will be quenched by protic sources.
Stille Cross-Coupling Polymerization
Stille polymerization is an exceptionally versatile and robust method for forming C-C bonds. It is valued for its tolerance to a wide variety of functional groups, making it suitable for complex monomer designs.[10]
Mechanism: The reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide.[10] For poly(this compound), this typically involves reacting a 2,5-bis(tributylstannyl)-3-fluorothiophene with a 2,5-dibromo-3-fluorothiophene in the presence of a Pd(0) catalyst like Pd(PPh₃)₄. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the bromo-monomer.
-
Transmetalation: The stannyl group from the other monomer is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: The Stille Cross-Coupling catalytic cycle.
Causality & Insights:
-
Functional Group Tolerance: The key advantage of Stille coupling is its chemo-selectivity. The reaction conditions are mild, preserving most other functional groups on the monomers.[10]
-
Stoichiometry and Purity: Achieving high molecular weight polymers requires near-perfect 1:1 stoichiometry between the stannylated and halogenated monomers. Additionally, the toxicity of organotin compounds necessitates careful handling and thorough purification of the final polymer to remove tin residues.
Comparative Data Summary
| Feature | Chemical Oxidative Polymerization | GRIM Polymerization | Stille Cross-Coupling |
| Control | Low | High | High |
| Regioregularity | Typically low to moderate (70-90%)[6] | Very High (>95% HT)[7][9] | High (dependent on monomer design) |
| Molecular Weight | Variable, often high | Controllable by monomer/initiator ratio[8] | High, dependent on stoichiometry |
| Polydispersity (PDI) | Broad | Narrow (1.2 - 1.5)[8] | Moderate to Broad |
| Monomer Prep. | Simple (e.g., this compound) | Requires dihalogenated monomer | Requires dihalo & distannyl monomers |
| Key Advantage | Simplicity, low cost, scalability | Excellent structural control | High functional group tolerance |
| Key Disadvantage | Poor structural control, side reactions | Air/moisture sensitive, requires pure monomers | Toxic tin reagents, strict stoichiometry |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organotin compounds are toxic and should be handled with extreme care. All solvents should be anhydrous where specified.
Protocol 1: Chemical Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃, oxidant)
-
Anhydrous Chloroform (CHCl₃, solvent)
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl, for washing)
-
Ammonium Hydroxide solution (for washing)
-
Soxhlet extraction apparatus
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Monomer Solution: Dissolve this compound (e.g., 1.0 g, 9.8 mmol) in 50 mL of anhydrous CHCl₃ in the flask. Purge the system with nitrogen for 15 minutes.
-
Oxidant Solution: In a separate dry flask, dissolve anhydrous FeCl₃ (e.g., 4.7 g, 29.4 mmol, 3 eq.) in 100 mL of anhydrous CHCl₃.
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution over 30 minutes at room temperature. The solution should darken significantly.[6]
-
Reaction: Allow the reaction to stir under nitrogen at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirring methanol. A dark precipitate will form.
-
Filtration & Washing: Filter the precipitate using a Büchner funnel. Wash the solid sequentially with methanol, concentrated HCl (to remove iron salts), water, ammonium hydroxide solution (to neutralize acid), and finally with methanol again until the filtrate is colorless.
-
Purification: Dry the crude polymer under vacuum. Further purify by Soxhlet extraction using methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.
Protocol 2: GRIM Polymerization of 2,5-Dibromo-3-fluorothiophene
Materials:
-
2,5-Dibromo-3-fluorothiophene (monomer)
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, catalyst)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Methanol (for precipitation)
-
Hydrochloric Acid (1 M)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet/septum.
-
Grignard Formation: Add 2,5-dibromo-3-fluorothiophene (e.g., 1.0 g, 3.8 mmol) and 15 mL of anhydrous THF to the flask under a nitrogen atmosphere. Via syringe, add tert-butylmagnesium chloride (4.0 mL, 4.0 mmol, 1.05 eq.) dropwise.[11]
-
Metathesis: Heat the mixture to reflux for 2 hours to ensure formation of the Grignard intermediate.
-
Catalyst Addition: Cool the mixture to room temperature. Add Ni(dppp)Cl₂ (e.g., 21 mg, 0.038 mmol, 1 mol%) as a solid in one portion under a positive flow of nitrogen. The solution should change color.
-
Polymerization: Stir the reaction mixture at room temperature for 2 hours. An increase in viscosity may be observed.
-
Quenching & Precipitation: Quench the reaction by slowly pouring the mixture into 200 mL of methanol containing a small amount of 1 M HCl.
-
Purification: Filter the resulting polymer, wash thoroughly with methanol, and dry. Purify via Soxhlet extraction as described in Protocol 1.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.
Conclusion and Outlook
The polymerization of this compound offers a pathway to advanced semiconducting materials with enhanced stability and charge transport characteristics. The choice of synthetic method is a critical decision that balances experimental simplicity against structural precision. Chemical oxidative polymerization provides a rapid route to obtaining the polymer for initial screening, while GRIM and Stille polymerizations offer the exquisite control necessary for fabricating high-performance electronic devices. The protocols and comparative data herein serve as a foundational resource for researchers aiming to explore and optimize the synthesis of poly(this compound) for a wide array of applications in organic electronics, from field-effect transistors to photovoltaic cells.
References
- 1. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluorothiophene in the Synthesis of Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Fluorine in Engineering Advanced Photochromic Systems
Photochromism, the reversible transformation of a chemical species between two isomers with distinct absorption spectra upon photoirradiation, is a cornerstone of smart materials development.[1] Among the various classes of photochromic compounds, diarylethenes have emerged as leading candidates for applications such as high-density optical data storage, molecular switches, and ophthalmic lenses due to their exceptional thermal stability and high fatigue resistance.[2][3] The core of diarylethene photochromism lies in a reversible 6π-electrocyclization reaction between a colorless open-ring isomer and a colored closed-ring isomer.[2]
The performance of these molecular switches can be meticulously tuned by modifying their molecular structure. The introduction of fluorine atoms onto the aryl moieties, specifically the thiophene rings, has proven to be a particularly effective strategy for enhancing the properties of photochromic materials. 2-Fluorothiophene, as a synthetic precursor, offers a gateway to diarylethenes with superior performance characteristics. The high electronegativity of the fluorine atom can significantly influence the electronic properties of the molecule, thereby modulating its photochromic behavior. This guide provides an in-depth exploration of the synthesis of photochromic materials incorporating this compound, detailing the synthetic protocols and the profound impact of fluorine substitution on the material's properties.
The Strategic Advantage of this compound in Photochromic Diarylethenes
The incorporation of a fluorine atom at the 2-position of the thiophene ring in a diarylethene structure is not a trivial substitution. It imparts a range of desirable properties rooted in the fundamental principles of physical organic chemistry.
Mechanism of Action: How Fluorine Substitution Modulates Photochromic Properties
The electron-withdrawing nature of the fluorine atom plays a pivotal role in tuning the photochromic performance of diarylethenes. This influence is primarily exerted through:
-
Alteration of HOMO and LUMO Energy Levels: The fluorine substituent lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue shift (hypsochromic shift) in the absorption spectrum of the open form and often a red shift (bathochromic shift) in the closed form, allowing for finer control over the material's color.
-
Enhanced Thermal Stability: The introduction of electron-withdrawing groups like fluorine can increase the thermal stability of the closed-ring isomer.[4] This is crucial for applications requiring long-term data retention, as it prevents the spontaneous erasure of the colored state. The increased stability is attributed to the lowering of the ground state energy of the closed form.[4]
-
Tuning of Quantum Yields: The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter for photochromic materials. Fluorine substitution can influence both the cyclization (open to closed) and cycloreversion (closed to open) quantum yields. While the specific effects can vary depending on the overall molecular structure, it provides a handle for optimizing the writing and erasing efficiency of a photochromic system.[5][6][7]
The following diagram illustrates the general photo-switching mechanism of a diarylethene.
Caption: Photochromic switching of a diarylethene.
Synthetic Protocols for this compound-Containing Diarylethenes
The synthesis of a symmetric diarylethene incorporating this compound, such as 1,2-bis(2-fluoro-5-methyl-3-thienyl)perfluorocyclopentene, is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established methodologies for the synthesis of diarylethenes and halogenated thiophenes.
Workflow for the Synthesis of a this compound Diarylethene
Caption: Synthetic workflow for a this compound diarylethene.
Step 1: Synthesis of 3-Bromo-2-fluorothiophene (Key Intermediate)
Rationale: Direct bromination of this compound is expected to occur at the more reactive 5-position. To achieve bromination at the 3-position, a directing group strategy or selective bromination of a pre-functionalized this compound would be necessary. A plausible approach is the bromination of this compound followed by separation of isomers, or a more controlled multi-step synthesis if regioselectivity is poor. For this protocol, we will assume a direct bromination with purification.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Apparatus for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (1.05 eq) in anhydrous DMF via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 3-bromo-2-fluorothiophene.
-
Step 2: Synthesis of 1,2-bis(3-Bromo-2-fluoro-3-thienyl)perfluorocyclopentene
Rationale: This step involves the coupling of two 3-bromo-2-fluorothiophene units with the perfluorocyclopentene bridge. This is typically achieved via a lithium-halogen exchange followed by reaction with octafluorocyclopentene.
-
Materials:
-
3-Bromo-2-fluorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Octafluorocyclopentene
-
Saturated aqueous ammonium chloride solution
-
-
Equipment:
-
Schlenk flask or a three-necked flask with a magnetic stirrer and inert gas inlet
-
Syracuses
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Dissolve 3-bromo-2-fluorothiophene (2.2 eq) in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add a solution of octafluorocyclopentene (1.0 eq) in anhydrous diethyl ether dropwise, keeping the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Step 3: Synthesis of 1,2-bis(2-fluoro-5-methyl-3-thienyl)perfluorocyclopentene (Target Diarylethene)
Rationale: The final step involves the introduction of methyl groups at the 5- and 5'-positions of the thiophene rings via a Suzuki coupling reaction. This enhances the stability and modifies the electronic properties of the diarylethene.
-
Materials:
-
1,2-bis(3-Bromo-2-fluoro-3-thienyl)perfluorocyclopentene
-
Methylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate
-
Toluene and water (degassed)
-
-
Equipment:
-
Schlenk flask with a reflux condenser and magnetic stirrer
-
Inert gas supply
-
-
Procedure:
-
To a Schlenk flask, add 1,2-bis(3-bromo-2-fluoro-3-thienyl)perfluorocyclopentene (1.0 eq), methylboronic acid (2.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (around 90-100 °C) and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final diarylethene.
-
Impact of 2-Fluoro Substitution on Photochromic Properties: A Data-Driven Analysis
The introduction of a 2-fluoro substituent on the thiophene rings is expected to significantly alter the photophysical properties of the diarylethene. The following table provides a comparative summary of expected properties for a generic 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its hypothetical 2-fluoro analog.
| Property | Non-Fluorinated Diarylethene | 2-Fluoro Substituted Diarylethene (Expected) | Rationale for Change |
| λmax (Open Form) | ~280-320 nm | Slightly blue-shifted | The electron-withdrawing fluorine atom lowers the HOMO energy level. |
| λmax (Closed Form) | ~500-550 nm | Potentially red-shifted | The fluorine atom can extend the π-conjugation in the closed form, leading to a smaller HOMO-LUMO gap. |
| Photocyclization Quantum Yield (ΦO→C) | 0.2 - 0.5 | Potentially higher | The electron-withdrawing nature of fluorine can promote the electrocyclization reaction.[8] |
| Photocycloreversion Quantum Yield (ΦC→O) | 0.01 - 0.1 | Potentially lower | Increased stability of the closed form can decrease the efficiency of the ring-opening reaction. |
| Thermal Stability of Closed Form | High | Very High | The electron-withdrawing fluorine atom stabilizes the closed-ring isomer, preventing thermal cycloreversion.[4] |
| Fatigue Resistance | Good | Excellent | Fluorinated diarylethenes are known for their exceptional resistance to degradation over many switching cycles.[7] |
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of high-performance photochromic materials. The strategic incorporation of fluorine atoms onto the thiophene rings of diarylethenes provides a powerful tool for fine-tuning their photophysical properties, leading to materials with enhanced thermal stability, improved fatigue resistance, and tailored absorption characteristics. The synthetic protocols outlined in this guide, while based on established chemical principles, offer a robust framework for the rational design and synthesis of novel photochromic systems. As the demand for advanced smart materials continues to grow, the use of fluorinated precursors like this compound will undoubtedly play a crucial role in the development of next-generation optical devices and molecular machines.
References
- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 2. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochromic Diarylethenes with a Curved Aromatic Corannulene Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Regioselective Fluorination of Thiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective fluorination of thiophene derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of introducing fluorine into the thiophene ring. Fluorinated thiophenes are critical building blocks in materials science and medicinal chemistry, yet their synthesis is fraught with challenges, particularly concerning the control of regioselectivity.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Poor or Incorrect Regioselectivity
Scenario: You are attempting to fluorinate a substituted thiophene, but you are either obtaining a mixture of C2/C3 isomers or the fluorine is adding to the wrong position. For instance, you desire C3-fluorination but observe primarily C2-fluorination.
Core Principle: The thiophene ring is an electron-rich aromatic system. In electrophilic substitution reactions, the C2 (α) position is inherently more reactive than the C3 (β) position due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the "onium" intermediate) formed during attack at C2.[4][5][6]
Possible Cause A: Inherent Electronic Bias of the Thiophene Ring
-
Explanation: The reaction is following the natural electronic preference of the thiophene ring for electrophilic attack at the C2 position. This is the default and most common outcome for many electrophilic fluorination reactions on 2,3-unsubstituted thiophenes.[5][6]
-
Solution:
-
Directed Lithiation: If your target is the C3 or C4 position, a directed metalation strategy is often required. Lithiate the thiophene at the desired position using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The resulting lithiated species is a powerful nucleophile that can then be quenched with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI).[7] The synthesis of 3-fluorothiophene often relies on such methods.[8]
-
Use of Blocking Groups: Temporarily block the more reactive C2 and C5 positions with removable groups (e.g., silyl or bromine). Perform the fluorination, which will be directed to the available C3 or C4 position, and then remove the blocking groups.
-
Possible Cause B: Overriding Influence of Existing Substituents
-
Explanation: The electronic and steric properties of substituents already on the ring are the primary determinants of regioselectivity, often overriding the inherent preference for C2.[9] An electron-donating group will activate the ortho and para positions, while an electron-withdrawing group will direct meta.
-
Solution:
-
Re-evaluate Directing Group Effects: Carefully analyze the directing effects of your substituents. For example, in the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, the fluorine atom itself acts as a powerful directing group in subsequent reactions like Grignard metathesis.[7][10][11]
-
Modify Synthetic Strategy: It may be necessary to introduce the fluorine atom at an earlier stage in the synthesis before installing a powerfully directing substituent, or vice-versa.
-
Decision Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Low Yield or No Reaction
Scenario: The starting material is recovered largely unreacted, or the desired fluorinated product is formed in very low yields.
Possible Cause A: Inappropriate Fluorinating Agent
-
Explanation: The reactivity of electrophilic fluorinating agents varies significantly. A mild reagent may not be potent enough for a deactivated thiophene ring (e.g., one bearing an electron-withdrawing group). Conversely, a highly reactive agent like elemental fluorine can be unselective and lead to decomposition.[12] N-F reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are common choices, but their effectiveness is substrate-dependent.[13][14]
-
Solution:
-
Screen Fluorinating Agents: If using a milder agent (e.g., NFSI), consider moving to a more reactive one like Selectfluor™.
-
Change Fluorination Strategy: If electrophilic fluorination is failing, a nucleophilic approach on a pre-functionalized thiophene (e.g., a bromo- or iodo-thiophene) may be more effective, although this also has challenges.[15][16]
-
Possible Cause B: Deactivated Substrate
-
Explanation: Strong electron-withdrawing groups (EWGs) on the thiophene ring decrease its nucleophilicity, making it resistant to electrophilic attack.
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation barrier. Monitor closely for decomposition.
-
Use a More Forcing Catalyst System: For C-H activation/fluorination strategies, the choice of metal catalyst and ligands is crucial.[17][18] Some palladium-catalyzed methods have shown success but can be limited in scope and may not work for heterocycles.[16][19]
-
Switch to Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently activated by strong EWGs, an SNAr reaction with a fluoride source (e.g., KF, CsF) and a good leaving group (e.g., -NO₂, -Br) might be a viable alternative.[9][20]
-
Problem 3: Product Decomposition or Ring Opening
Scenario: You observe significant formation of intractable baseline material (polymers) or products indicating the thiophene ring has been opened or destroyed.
Possible Cause A: Overly Harsh Reaction Conditions
-
Explanation: Thiophenes, while aromatic, can be sensitive to strong acids, oxidants, or high temperatures. Highly reactive fluorinating agents can promote polymerization or oxidative degradation. Some fluorination methods can even trigger ring-opening.[21][22]
-
Solution:
-
Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Reagent: Switch to a less aggressive fluorinating agent.
-
Control Stoichiometry: Use the minimum required equivalents of the fluorinating agent. An excess can lead to side reactions.
-
Possible Cause B: Unstable Intermediates
-
Explanation: The cationic intermediates formed during electrophilic substitution can be susceptible to attack by other species in the reaction mixture, leading to undesired pathways.
-
Solution:
-
Solvent Choice: The solvent can play a role in stabilizing or destabilizing intermediates. Experiment with solvents of varying polarity and coordinating ability.
-
Additives: In some cases, non-coordinating bases can be added to scavenge protons generated during the reaction, preventing acid-catalyzed decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the regioselective fluorination of thiophenes?
There are three primary strategies:
-
Electrophilic Fluorination: This is the most common approach. It involves reacting an electron-rich thiophene with an electrophilic "F+" source (e.g., Selectfluor™, NFSI). Regioselectivity is governed by the electronic properties of the ring and its substituents. Direct C-H fluorination falls under this category and is an area of active research, often requiring transition metal catalysis.[13][17]
-
Nucleophilic Fluorination: This involves displacing a leaving group on the thiophene ring with a nucleophilic fluoride source (e.g., KF, CsF). This method typically requires the thiophene ring to be activated by electron-withdrawing groups or to be part of a metal-catalyzed cycle.[15][23]
-
Cyclization/Ring-Contraction Methods: These strategies build the fluorinated thiophene ring from acyclic or different heterocyclic precursors. For example, ring-contraction of thiopyrans or cyclization of functionalized CF3-cyclopropanes can yield fluorinated thiophenes.[24][25][26]
Q2: How do I choose the right fluorinating agent for my substrate?
The choice depends on the nucleophilicity of your thiophene substrate and the desired reactivity.
| Fluorinating Agent | Type | Common Use Case | Considerations |
| Selectfluor™ | Electrophilic (N-F) | General-purpose, effective for many electron-rich and neutral arenes. | High reactivity can sometimes lead to lower selectivity or side reactions.[14][27] |
| NFSI | Electrophilic (N-F) | Milder alternative to Selectfluor™, good for sensitive substrates. | May not be reactive enough for deactivated thiophenes. |
| Elemental Fluorine (F₂) | Electrophilic | Rarely used in modern labs for this purpose. | Extremely reactive, hazardous, and difficult to control selectivity.[12] |
| KF / CsF | Nucleophilic | Used in SNAr reactions or with transition metal catalysts. | Low solubility and high basicity can be problematic; requires anhydrous conditions.[22][23] |
Q3: Can I directly fluorinate an unsubstituted thiophene with high regioselectivity?
Direct electrophilic fluorination of unsubstituted thiophene typically yields a mixture of 2-fluorothiophene and 2,5-difluorothiophene, with the 2-position being overwhelmingly favored.[12] Achieving selective C3-fluorination on unsubstituted thiophene via direct electrophilic attack is not a feasible one-step strategy. A multi-step approach involving directed metalation or the use of blocking groups is necessary.[8]
Q4: What are the key differences between electrophilic and nucleophilic fluorination approaches for thiophenes?
The fundamental difference lies in the electronic nature of the reactants.
Electrophilic vs. Nucleophilic Fluorination of Thiophene
Caption: Conceptual difference between fluorination strategies.
Part 3: Key Experimental Protocol
Protocol 1: Regioselective C3-Fluorination via Directed Lithiation
This protocol is a representative example for achieving fluorination at the C3 position, which is electronically disfavored for direct electrophilic attack. It relies on the regioselective formation of a nucleophilic organolithium species.
Warning: This reaction involves pyrophoric reagents (n-BuLi) and must be performed under a strictly anhydrous and inert atmosphere (Argon or Nitrogen) by trained personnel.
Reaction Scheme: 3-Bromothiophene → 3-Thienyllithium → 3-Fluorothiophene
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction:
-
To the flask, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Add 3-bromothiophene (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes. This step generates the 3-thienyllithium intermediate.
-
In a separate flame-dried flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF (10 mL).
-
Transfer the NFSI solution via cannula into the flask containing the 3-thienyllithium solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with petroleum ether or hexanes) to afford 3-fluorothiophene as a pale yellow oil.[8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmtech.com [pharmtech.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Sulfolene - Wikipedia [en.wikipedia.org]
- 22. An aryne triggered ring-opening fluorination of cyclic thioethers with potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 27. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yields for 2-Fluorothiophene synthesis reactions
Welcome to the technical support center for 2-Fluorothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. The following troubleshooting guides and FAQs are structured to address specific experimental challenges with in-depth explanations and actionable protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are their primary advantages and disadvantages?
There are three primary routes for the synthesis of this compound:
-
Direct Fluorination: This method involves the reaction of thiophene with elemental fluorine (F₂). While seemingly straightforward, it is often impractical for laboratory synthesis due to the extreme reactivity of fluorine gas, which leads to a lack of selectivity and the formation of a mixture of 2-fluoro- and 3-fluorothiophene, along with other byproducts.[1]
-
Lithiation followed by Electrophilic Fluorination: This is a more controlled and widely used approach. It involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic fluorinating agent.[1]
-
Balz-Schiemann Reaction: This classic method for introducing fluorine into an aromatic ring can be adapted for thiophene. It involves the diazotization of 2-aminothiophene to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield this compound.[2][3][4]
| Method | Advantages | Disadvantages |
| Direct Fluorination | Simple concept | Low selectivity, hazardous reagents, difficult to control. |
| Lithiation & Electrophilic Fluorination | Good regioselectivity for the 2-position, milder conditions than direct fluorination. | Requires strictly anhydrous conditions, potential for side reactions if the substrate has functional groups reactive towards organolithiums.[1] |
| Balz-Schiemann Reaction | Good for introducing fluorine to a specific position. | Can require high temperatures for decomposition, potentially hazardous diazonium intermediates, and yields can be variable.[5] |
Q2: Why is the 2-position of thiophene preferentially fluorinated in many reactions?
The higher reactivity of the 2-position (alpha-position) of the thiophene ring towards electrophilic substitution is a well-established principle in heterocyclic chemistry.[1][6] This is due to the greater stabilization of the carbocation intermediate formed during electrophilic attack at this position through resonance involving the sulfur atom. In the case of lithiation, the proton at the 2-position is the most acidic, leading to preferential deprotonation by strong bases.
II. Troubleshooting Guide: Lithiation and Electrophilic Fluorination
This is often the method of choice for its regioselectivity. However, achieving high yields requires careful control of reaction parameters.
Problem 1: Low or no yield of this compound.
-
Potential Cause 1: Incomplete Lithiation.
-
Explanation: The formation of the 2-thienyllithium intermediate is critical. Insufficient lithiation will result in unreacted thiophene and consequently, low product yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will rapidly quench the organolithium reagent. All glassware should be oven-dried, and solvents must be rigorously dried before use.
-
Verify Organolithium Reagent Titer: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Optimize Reaction Temperature: Lithiation of thiophene is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[7] Ensure your cooling bath is maintained at the correct temperature throughout the addition of n-BuLi.
-
-
-
Potential Cause 2: Ineffective Fluorinating Agent.
-
Explanation: The choice and handling of the electrophilic fluorinating agent are paramount. These reagents can be sensitive to moisture and may degrade if not stored properly.
-
Troubleshooting Steps:
-
Select an Appropriate Fluorinating Agent: Several N-F reagents are available, such as Selectfluor™ (F-TEDA-BF₄), N-Fluorodibenzenesulfonimide (NFSI), and N-Fluorobenzenesulfonimide (NFSI).[1][8] Their reactivity and solubility can vary, so the choice may depend on your specific reaction conditions.
-
Ensure Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been stored under inert atmosphere and protected from light.
-
Optimize Addition: The fluorinating agent should be added portion-wise or as a solution to control the reaction exotherm and minimize side reactions.
-
-
-
Potential Cause 3: Rearrangement or Degradation of the Organolithium Intermediate.
-
Explanation: Thienyllithium species can be unstable at higher temperatures, potentially leading to rearrangements or decomposition.[1]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the reaction mixture to warm up significantly after the addition of n-BuLi and before the addition of the fluorinating agent.
-
-
Below is a workflow diagram for troubleshooting low yields in the lithiation-fluorination of thiophene:
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Problem 2: Formation of significant byproducts.
-
Potential Cause: Over-lithiation or di-lithiation.
-
Explanation: Using an excess of n-BuLi can lead to di-lithiation of the thiophene ring, which can then react to form di-fluorinated or other undesired products.
-
Troubleshooting Steps:
-
Accurate Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of accurately titrated n-BuLi.
-
Controlled Addition: Add the n-BuLi dropwise to the cooled thiophene solution to ensure localized excess is minimized.
-
-
III. Troubleshooting Guide: Balz-Schiemann Reaction
While less common for the parent this compound, this method is valuable for certain substituted thiophenes.
Problem: Low yield or violent decomposition during the reaction.
-
Potential Cause 1: Incomplete Diazotization.
-
Explanation: The conversion of the amine to the diazonium salt is the first critical step. Incomplete reaction will lead to a lower yield of the desired product.
-
Troubleshooting Steps:
-
Temperature Control: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[9]
-
Acidic Conditions: Ensure sufficient acid (e.g., HBF₄) is present for the reaction with sodium nitrite.
-
-
-
Potential Cause 2: Uncontrolled Thermal Decomposition.
-
Explanation: The thermal decomposition of diazonium tetrafluoroborates can be highly exothermic and potentially explosive if not controlled.[3][5]
-
Troubleshooting Steps:
-
Gradual Heating: Heat the isolated diazonium salt slowly and evenly.
-
Use of an Inert Solid: Mixing the diazonium salt with sand can help to moderate the decomposition.[10]
-
Alternative Fluoride Sources: In some cases, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can lead to improved yields, though these also require careful handling.[2]
-
-
The following diagram illustrates the key stages of the Balz-Schiemann reaction and critical control points:
Caption: Key stages and control points of the Balz-Schiemann reaction.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Electrophilic Fluorination
-
Materials:
-
Thiophene
-
n-Butyllithium (in hexanes)
-
N-Fluorodibenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve N-Fluorodibenzenesulfonimide (1.2 eq) in anhydrous THF.
-
Add the NFSI solution to the 2-thienyllithium solution dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
-
V. Purification Strategies
Q: How can I effectively purify this compound from the reaction mixture?
Due to its volatile nature, purification of this compound requires care.[1]
-
Fractional Distillation: This is the most common method for purifying the final product. The boiling point of this compound is approximately 83-84 °C.
-
Column Chromatography: For smaller scale reactions or to remove less volatile impurities, column chromatography on silica gel can be effective. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent, is typically used.
-
Recrystallization (for solid derivatives): For solid derivatives of this compound, recrystallization can be an effective purification method.[11]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Fluorothiophene
Welcome to the technical support resource for the purification of 2-Fluorothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile fluorinated heterocycle. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to achieve the highest possible purity in your preparations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification, analysis, and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common contaminants generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include thiophene, 2-bromothiophene, or 2-chlorothiophene.[1][2]
-
Reaction Solvents: Residual solvents used in the synthesis or workup, such as tetrahydrofuran (THF), diethyl ether, or toluene.
-
Byproducts of Synthesis: These can be diverse. For instance, in syntheses involving metallation with reagents like n-butyllithium, byproducts from undesired side reactions can occur.[1] Isomeric impurities or products of over-fluorination may also be present.
-
Reagents: Traces of reagents used in the fluorination step or other transformations.
-
Degradation Products: Although more stable than some of its derivatives like 2-(chloromethyl)thiophene, prolonged exposure to heat or acidic conditions can lead to polymerization or decomposition.[3]
Q2: What is the most effective method for purifying this compound?
For a volatile liquid like this compound, two methods are predominantly effective: Fractional Distillation and Flash Column Chromatography. The choice depends on the scale of your reaction and the nature of the impurities.
-
Fractional Distillation is the preferred method for purifying multi-gram to kilogram quantities, especially when impurities have significantly different boiling points.[4][5] Given the boiling point of this compound is 91.1°C, it can be effectively separated from higher-boiling impurities like 2-chlorothiophene (boiling point ~128°C) or lower-boiling solvents.[6][7][8]
-
Flash Column Chromatography is ideal for smaller-scale purifications (milligrams to a few grams) and is particularly useful for removing non-volatile or colored impurities, as well as separating compounds with very close boiling points.[9][10]
Q3: How do I accurately assess the purity of my final product?
A multi-technique approach is essential for a comprehensive purity evaluation.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds like this compound.[11][12] It provides a quantitative measure of purity (as a percentage of the total peak area) and can help identify impurities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹H NMR can quickly reveal the presence of proton-containing impurities. ¹⁹F NMR is particularly sensitive for detecting any other fluorine-containing byproducts.[11][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While less quantitative for purity, FT-IR is useful for confirming the presence of key functional groups and the absence of impurities with distinct IR absorptions (e.g., hydroxyl or carbonyl groups).[11]
Q4: What are the recommended storage and handling procedures for purified this compound?
Proper storage and handling are critical due to the compound's chemical properties.
-
Hazards: this compound is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation.[14][15]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] All equipment should be grounded to prevent static discharge, which could be an ignition source.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, open flames, and strong oxidizing agents.[15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My this compound is still impure after fractional distillation.
Symptoms:
-
The boiling point range observed during distillation was very broad.
-
Post-distillation GC or NMR analysis shows the presence of one or more persistent impurities.
Causality and Troubleshooting: This issue typically arises from either an inefficient distillation setup or the presence of an impurity with a boiling point very close to that of this compound.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|
| This compound | 102.13 | 91.1[6] |
| Thiophene | 84.14 | 84 |
| 2-Chlorothiophene | 118.59 | 128[7][8] |
| Diethyl Ether | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | 72.11 | 66 |
As shown in Table 1, separating this compound from thiophene is challenging due to the ~7°C difference in boiling points. This requires a highly efficient fractional distillation.
dot
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flash Chromatography: Phenomenex [phenomenex.com]
- 10. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Thiophene Fluorination
Welcome to the technical support center for thiophene fluorination. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing fluorine atoms to the thiophene ring. Fluorination is a powerful tool for modulating the electronic properties, metabolic stability, and bioactivity of thiophene-containing compounds. However, the unique reactivity of the thiophene nucleus presents specific challenges, often leading to unexpected side reactions.
This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, provides in-depth, field-proven insights to help you overcome these common hurdles. We will explore the causality behind these side reactions and offer validated protocols to steer your experiments toward success.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yields a mixture of 2- and 3-fluorinated isomers. How can I control the regioselectivity?
Problem: You are attempting a direct fluorination on a substituted thiophene and obtaining a difficult-to-separate mixture of regioisomers, or the major isomer is not the one you desire.
Diagnosis & Causality: Regioselectivity in the electrophilic fluorination of thiophene is a classic challenge governed by the inherent electronic properties of the ring and the influence of any existing substituents. The thiophene ring is electron-rich, and electrophilic substitution is generally favored at the C2 (α) position due to superior stabilization of the cationic intermediate (the sigma complex). However, this preference can be overridden or diminished by several factors:
-
Directing Group Effects: An activating group (e.g., alkyl, alkoxy) at C2 will direct fluorination to C5. A deactivating group (e.g., carbonyl, nitro) will slow the reaction but still favor substitution at the open α-position (C5). When the substituent is at C3, the situation becomes more complex, with both C2 and C5 being potential sites of attack.[1]
-
Steric Hindrance: A bulky substituent at C2 can sterically hinder the approach of the fluorinating agent, making the C5 position more accessible. Similarly, a bulky C3 substituent can favor fluorination at C5 over C2.
-
Reaction Conditions: The choice of solvent and fluorinating agent can dramatically influence the isomeric ratio. Highly reactive fluorinating agents may exhibit lower selectivity.[2]
Troubleshooting & Solutions:
-
Leverage Solvent Effects: The choice of solvent can significantly alter the reaction's outcome. For certain substrates, a switch from common solvents like tetrahydrofuran (THF) to diethyl ether (Et₂O) has been shown to dramatically improve regioselectivity by promoting a more ordered transition state.[2]
-
Employ a Blocking Group Strategy: If one α-position is unsubstituted and highly reactive, consider temporarily installing a removable blocking group, such as a silyl or bromo group. This forces fluorination to occur at the desired, less reactive position. The blocking group can then be removed in a subsequent step.
-
Lithiation and Electrophilic Quench: For ultimate control, a directed lithiation followed by quenching with an electrophilic fluorine source is often the most reliable method. By choosing the appropriate base (like n-BuLi or LDA) and controlling the temperature, you can selectively deprotonate the desired carbon, creating a nucleophilic center that will react precisely with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[3][4]
Workflow: Directed Lithiation for Regiocontrolled Fluorination
Caption: Workflow for achieving high regioselectivity via lithiation.
FAQ 2: I'm observing significant amounts of black, insoluble material and my yield is low. What's causing this polymerization?
Problem: Your reaction mixture turns dark, and upon workup, you isolate a significant amount of intractable, tar-like polymer instead of your desired fluorinated product.
Diagnosis & Causality: Thiophene and its electron-rich derivatives are susceptible to acid-catalyzed polymerization.[5] During electrophilic fluorination, the reaction can generate strong acid byproducts. For example, the reaction of an organometallic thiophene with an N-F reagent can release protons. Furthermore, the intermediate sigma complex is cationic; if this intermediate is not rapidly quenched by fluoride loss to form the product, it can act as an electrophile itself, attacking another neutral thiophene molecule and initiating a polymerization cascade.
Troubleshooting & Solutions:
-
Include a Non-Nucleophilic Base: Add a proton sponge, such as 2,6-di-tert-butylpyridine or anhydrous sodium carbonate, to the reaction mixture. This will scavenge any adventitious acid generated during the reaction without interfering with the fluorinating agent or the substrate.
-
Control the Rate of Addition: Add the fluorinating agent slowly to the cooled reaction mixture. This keeps the instantaneous concentration of the electrophilic species and any resulting cationic intermediates low, minimizing the chance of intermolecular side reactions.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at -78 °C and warming slowly). Lower temperatures disfavor the higher activation energy pathway of polymerization.
FAQ 3: My mass spec analysis shows peaks corresponding to di- and even tri-fluorinated products. How can I prevent over-fluorination?
Problem: The desired mono-fluorinated product is formed, but is accompanied by significant amounts of over-fluorinated byproducts.
Diagnosis & Causality: This issue arises when the mono-fluorinated thiophene product is of similar or greater reactivity than the starting material. The introduction of a fluorine atom has complex electronic effects. While it is an inductively withdrawing group, it can also act as a π-donor through its lone pairs.[6] In some contexts, the newly formed fluorinated thiophene can be activated towards further electrophilic attack, leading to a second fluorination event before all of the starting material is consumed.
Troubleshooting & Solutions:
-
Use Stoichiometric Control: Carefully control the stoichiometry of your fluorinating agent. Use slightly less than one equivalent (e.g., 0.9-0.95 eq) of the fluorinating agent to ensure the starting material is the species in excess. This will result in incomplete conversion of the starting material, but it will significantly suppress the formation of the di-fluorinated product, making purification easier.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed or when the formation of the di-fluorinated product becomes significant.
-
Choose a Milder Fluorinating Agent: Highly reactive agents are more likely to lead to over-fluorination. If you are using a very powerful reagent, consider switching to a milder alternative. See the table below for a comparison.
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent Name | Common Abbreviation | Relative Reactivity | Common Side Reactions/Considerations |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | High | Can act as an oxidant; potential for solvent or substrate amination in rare cases.[7][8] |
| N-Fluorobenzenesulfonimide | NFSI | Moderate-High | Generally clean, but can be less reactive for deactivated systems.[9] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | High | Highly reactive, good for challenging substrates.[9] |
FAQ 4: Instead of fluorination, I'm observing oxidation of the thiophene ring or side chains. How can this be avoided?
Problem: Your analysis indicates the formation of thiophene-S-oxides, quinone-like structures from fused systems, or oxidation of benzylic side chains.
Diagnosis & Causality: Many electrophilic fluorinating reagents, particularly N-F compounds like Selectfluor™, are potent oxidants.[7][10] The thiophene sulfur atom is susceptible to oxidation, which can lead to the formation of a thiophene S-oxide.[11] This side reaction is more prevalent with electron-rich thiophenes, as they are more easily oxidized. The mechanism likely involves a single-electron transfer (SET) from the thiophene to the N-F reagent, generating a radical cation that can then be trapped by oxygen or other species.
Troubleshooting & Solutions:
-
Degas Your Solvents: Remove dissolved oxygen from your reaction solvent by sparging with an inert gas (Nitrogen or Argon) prior to use. This minimizes the potential for oxygen trapping of radical intermediates.
-
Switch the Fluorinating Agent: If oxidation is a persistent problem with an oxidant-like reagent (e.g., Selectfluor™), switching to a reagent with lower oxidizing potential, such as NFSI, may be beneficial.
-
Protect Sensitive Functional Groups: If you have easily oxidizable functional groups on your substrate (e.g., aldehydes, certain alkyl groups), consider protecting them before attempting the fluorination step.
Diagram: Competing Fluorination vs. Oxidation Pathways
Caption: Simplified schematic of competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Effects of perfluorination on thiophene and pyrrole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. Selectfluor™ [sigmaaldrich.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Coupling Reactions with 2-Fluorothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions involving 2-fluorothiophene. The inherent electronic properties of this compound, namely the electron-withdrawing nature of the fluorine atom, present unique challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation. This resource is designed to provide you with the insights needed to optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the coupling of this compound and provide actionable solutions based on established chemical principles and field-proven experience.
I. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields. What are the most critical parameters to optimize?
Answer: Low reactivity in Suzuki-Miyaura couplings with this compound often stems from suboptimal catalyst, ligand, or base selection. The electron-withdrawing fluorine atom can influence the electron density at the coupling site, affecting the oxidative addition step of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial as they can promote the oxidative addition step.[1] Consider switching from standard ligands like PPh₃ to more specialized Buchwald-type ligands.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while an overly strong base can lead to side reactions. It is often a process of empirical optimization.
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[3] A mixture of an organic solvent (like toluene, dioxane, or THF) with an aqueous base solution is common.[3][4] If the reaction is slow at lower temperatures, a gradual increase may be necessary, but be mindful of potential side reactions like defluorination at elevated temperatures.[5]
Question 2: I'm observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen or suboptimal reaction conditions.[4][6]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.[3] Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling pathway.
-
Ligand Choice: The use of bulky phosphine ligands can sterically hinder the approach of two boronic acid molecules to the palladium center, thus reducing homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
II. Stille Coupling
Question 3: My Stille coupling with a this compound derivative is not proceeding to completion. What are the likely causes?
Answer: Incomplete conversion in Stille couplings can be due to several factors, including catalyst deactivation, the stability of the organostannane reagent, and the choice of additives.[7][8]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(PPh₃)₄ is a common choice, but for less reactive partners, more active catalysts may be required.[9] The catalyst should be stored under an inert atmosphere.
-
Organostannane Quality: Organostannane reagents can degrade over time, especially if exposed to air or moisture.[8] Use freshly prepared or recently purchased reagents.
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the transmetalation step, especially for less reactive organostannanes.[10]
-
Solvent Choice: Anhydrous and degassed solvents like THF, toluene, or DMF are crucial for success.[9]
III. Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination on a this compound substrate, but I am observing defluorination. How can this be prevented?
Answer: Defluorination is a known side reaction with fluorinated heterocycles, particularly when strong bases and high temperatures are employed.[5][11] The electron-withdrawing nature of the fluorine makes the C-F bond susceptible to nucleophilic attack or other degradation pathways.
Preventative Measures:
-
Milder Base: Switch from strong bases like NaOt-Bu to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[5]
-
Lower Reaction Temperature: High temperatures can accelerate the rate of defluorination.[5] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ligand Selection: The use of bulky, electron-rich ligands can stabilize the palladium center and favor the desired C-N bond formation over pathways leading to defluorination.[12]
-
Solvent Effects: The polarity of the solvent can influence the stability of the C-F bond.[5] Experiment with different anhydrous, degassed solvents to find one that minimizes this side reaction.
Experimental Protocols & Data
To provide a practical starting point for your optimizations, the following tables summarize typical reaction conditions for various coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | This compound Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-fluorothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | ~85-95[13] |
| 2 | This compound-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | 2-Bromo-5-fluorothiophene | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (7) | NaOt-Bu (2.2) | Toluene | 110-120[14] |
| 2 | 4-Chlorofluorobenzene | Benzylamine | Pd(OAc)₂ (3) | BINAP (4) | Cs₂CO₃ (1.4) | Toluene | 90[15] |
Visualizing the Process: Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental setups can significantly aid in troubleshooting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.
References
- 1. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unstable Thienyllithium Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of thienyllithium intermediates. Thienyllithium reagents are powerful nucleophiles, indispensable for the functionalization of thiophene rings—a core scaffold in pharmaceuticals, organic electronics, and agrochemicals. However, their inherent instability presents significant challenges, including thermal decomposition, ring-opening, and unpredictable reactivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and robust troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of thienyllithium chemistry, ensuring reproducible and high-yielding results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.
Q1: My reaction yield is extremely low, or I'm only recovering the starting material. What are the most common causes?
A1: This is a frequent issue, often pointing to problems with the reagents or reaction setup rather than the thienyllithium intermediate itself. Here are the primary culprits and how to address them:
-
Degraded Organolithium Reagent: Commercial organolithiums like n-BuLi degrade over time, especially with improper storage. The actual molarity can be significantly lower than stated on the bottle.
-
Solution: Always titrate your organolithium reagent before use. A fresh, properly quantified reagent is non-negotiable for reproducibility. Inefficient lithiation is a common source of failure[1].
-
-
Presence of Moisture or Protons: Organolithiums are exceptionally strong bases and will react instantly with any proton source—water, alcohols, or even acidic protons on glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If your substrate has other acidic protons, they may be deprotonated preferentially.
-
-
Incorrect Reaction Temperature: While many organolithium reactions are run at -78 °C, this is not always optimal.
-
Solution: For a sluggish reaction, sometimes a slightly higher temperature (e.g., -40 °C or even 0 °C) can be beneficial, provided the intermediate is stable at that temperature[1]. Conversely, if decomposition is the issue, ensure your cooling bath is maintained at the target temperature. Continuous flow reactors can offer precise temperature control and improve yields, even at ambient temperatures in some cases[2][3].
-
Q2: I'm observing significant formation of a dark, tarry byproduct and my desired product is contaminated with acyclic impurities. What is happening?
A2: This strongly suggests that the thienyllithium intermediate is undergoing a ring-opening reaction . This is a classic decomposition pathway for thienyllithium species where the organolithium reagent (e.g., n-BuLi) acts as a nucleophile, attacking the sulfur atom of the thiophene ring. This leads to C-S bond cleavage and the formation of highly reactive enynethiolates, which quickly polymerize or decompose[4][5][6][7].
Causality: This pathway is highly dependent on the reaction medium. It is significantly accelerated in strongly polar, coordinating solvents or in the presence of additives like Hexamethylphosphoramide (HMPA)[4][5]. The increased polarity and solvation of the lithium cation make the organolithium reagent more "naked" and nucleophilic, promoting the attack on sulfur over the desired deprotonation.
Solutions:
-
Strict Temperature Control: Maintain cryogenic temperatures (≤ -78 °C) throughout the generation and subsequent reaction of the thienyllithium intermediate. Thermal instability is a key driver of decomposition[8].
-
Solvent Choice: Perform the reaction in less polar ethereal solvents like diethyl ether or a THF/hydrocarbon mixture. Avoid highly polar aprotic solvents unless absolutely necessary.
-
Minimize Reaction Time: Add the electrophile as soon as the lithiation is complete. Do not let the thienyllithium solution stand for extended periods, even at low temperatures.
-
Transmetalation: This is a highly effective strategy. Once the thienyllithium is formed, it can be immediately transmetalated to a less reactive and more stable organometallic species, such as an organozinc or organocopper reagent. These intermediates are far less prone to ring-opening[9][10][11]. See Protocol 3 for a general procedure.
Diagram: Thienyllithium Ring-Opening Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Condensed thiophen ring systems. Part VII. Stability of 3-benzo[b]-thienyl-lithium - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. youtube.com [youtube.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Strategies for Selective Monofluorination of Thiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and materials scientists encountering challenges with the fluorination of thiophene derivatives. The high reactivity of the thiophene ring often leads to undesired polyfluorination, complicating synthesis and purification. This document provides a series of troubleshooting guides, FAQs, and detailed protocols to achieve selective monofluorination, empowering you to control the position and degree of fluorine incorporation with precision.
Frequently Asked Questions (FAQs)
Q1: Why does my direct fluorination of thiophene yield a mixture of mono-, di-, and even tri-fluorinated products?
A1: This is a common and expected outcome resulting from the high nucleophilicity of the thiophene ring. Here’s the underlying chemistry:
-
High Electron Density: Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. The α-positions (C2 and C5) are particularly reactive due to their ability to better stabilize the cationic intermediate (the sigma complex) formed during the reaction.
-
Strong Electrophilic Reagents: Common electrophilic fluorinating agents like Selectfluor® are highly reactive.[1] The initial fluorination reaction is fast, but the introduction of a single fluorine atom does not sufficiently deactivate the ring to prevent subsequent reactions.
-
Activating/Deactivating Effects: While fluorine is an electronegative, deactivating group via the inductive effect, it is also a weak ortho-, para-director through resonance. The interplay of these effects means that the monofluorinated thiophene is often still reactive enough to undergo a second or third fluorination under the reaction conditions, leading to a complex product mixture.
Q2: My goal is to achieve selective monofluorination at the C2 (or C5) position. What are the most reliable strategies?
A2: Achieving selective α-monofluorination requires carefully controlling the reaction conditions to favor the first substitution while minimizing the follow-on reactions.
-
Directed Ortho-Lithiation Followed by Electrophilic Quench: This is arguably the most robust and regioselective method. By deprotonating a specific position with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), you generate a highly nucleophilic lithiated intermediate. This intermediate can then be quenched with a suitable electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom with near-perfect positional control.[2]
-
Stoichiometric Control & Low Temperature: The simplest approach is to use only one equivalent of the fluorinating agent. While straightforward, this often results in incomplete conversion and a mixture of starting material and products. Combining this with very low temperatures can improve selectivity by favoring the reaction with the lowest activation energy, which is typically the first fluorination at the most reactive site.
-
Solvent Optimization: Solvent choice can dramatically influence both yield and selectivity.[3] For certain thiophene derivatives, diethyl ether (Et₂O) has been shown to be superior to THF, as it can better modulate the reactivity of the reagents involved.[3]
Q3: How can I introduce a fluorine atom at the less reactive C3 or C4 (β) position?
A3: Fluorinating the β-position is a significant challenge due to the intrinsically higher reactivity of the α-positions. The most effective strategies involve temporarily blocking the α-positions.
-
Blocking Group Strategy: This is a classic and highly effective technique. The C2 and C5 positions are first protected, typically with bromine or a bulky silyl group like trimethylsilyl (TMS).[4] With the α-positions blocked, a directed lithiation/fluorination can be performed at the C3 or C4 position. The blocking groups are then removed in a subsequent step (e.g., debromination with zinc or desilylation with a fluoride source).
-
Synthesis from Pre-Fluorinated Precursors: Often, the most efficient route is not to fluorinate the thiophene ring itself, but to construct the ring using building blocks that already contain fluorine in the desired position.[5] This retrosynthetic approach avoids selectivity issues altogether.
Q4: How critical are solvent and temperature, and what are the best starting points for optimization?
A4: Solvent and temperature are critical control parameters.
-
Temperature: Lowering the reaction temperature is a universal strategy to enhance selectivity. Reactions are typically run at -78 °C, especially for organometallic-based methods, to prevent side reactions and potential decomposition. For direct electrophilic fluorinations, starting at 0 °C or room temperature and observing the reaction progress is common, but cooling may be necessary to curb polyfluorination.
-
Solvent: The solvent's polarity and coordinating ability are key. Aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), acetonitrile (MeCN), and dichloromethane (DCM) are standard.[3]
-
THF/Et₂O: Excellent for lithiation-based methods due to their ability to solvate the organolithium species.
-
MeCN: A polar aprotic solvent often used with reagents like Selectfluor.[6]
-
A comparative study showed that for certain substrates, solvents like THF and dimethoxyethane (DME) were more efficient for selective fluorination than acetonitrile.[[“]]
-
Q5: Which electrophilic fluorinating agent should I choose: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)?
A5: The choice depends heavily on the synthetic strategy. Both are effective, but they have different strengths.
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Highly reactive, powerful electrophile. | Generally considered milder than Selectfluor®. |
| Common Use Cases | Direct C-H fluorination, often with transition-metal[8] or organocatalysis.[6] | The reagent of choice for quenching organometallic intermediates (e.g., lithiated thiophenes).[2] |
| Solubility | Soluble in polar aprotic solvents like acetonitrile and water. | Soluble in THF, DCM, and other common organic solvents. |
| Handling | Crystalline solid, relatively stable to air and moisture. | Crystalline solid, stable, and generally easy to handle. |
Recommendation: For high regioselectivity via a lithiation pathway, NFSI is the standard choice.[2] For developing a catalytic C-H fluorination method, Selectfluor® is a more common starting point.[1]
Troubleshooting Guide
| Problem Encountered | Possible Causes | Recommended Solutions |
| Low or No Yield of Monofluorinated Product | 1. Reagents (especially n-BuLi) have degraded.2. Reaction temperature is too high, causing decomposition.3. Insufficiently inert atmosphere (O₂ or H₂O quenching organometallics).4. Starting material is unreactive under the chosen conditions. | 1. Titrate the n-BuLi solution before use.2. Maintain strict low temperatures (e.g., -78 °C with a dry ice/acetone bath).3. Use oven-dried glassware and rigorously degassed solvents.4. Consider a more powerful fluorinating agent or a catalytic approach to activate the C-H bond. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Direct electrophilic fluorination conditions are not selective.2. For lithiation, the temperature may have risen, allowing the lithium to "scramble" to a more stable position.3. Steric or electronic effects of other substituents are interfering. | 1. Switch to a directed method like lithiation-fluorination or use a blocking group strategy.2. Ensure consistent and efficient cooling throughout the addition and reaction time.3. Use a bulky directing group to force lithiation/fluorination at a specific site. |
| Significant Polyfluorination Persists | 1. Stoichiometry of the fluorinating agent is too high.2. The monofluorinated product is as reactive or more reactive than the starting material.3. Reaction time is too long. | 1. Reduce the equivalents of fluorinating agent to 0.9-1.0.2. Lower the reaction temperature significantly.3. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed. |
Visualized Workflows & Methodologies
Decision Workflow for Thiophene Fluorination
This diagram guides you through selecting an appropriate strategy based on your target molecule.
Caption: Decision tree for selecting a fluorination method.
Conceptual Reaction Pathways
This diagram illustrates the difference between a direct, potentially non-selective pathway and a controlled, highly selective one.
Caption: Comparison of direct vs. controlled fluorination pathways.
Key Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound via Lithiation
This protocol is adapted from methodologies described for the selective fluorination of lithiated thiophenes.[2]
Objective: To synthesize this compound with >98% regiochemical purity.
Materials:
-
Thiophene (distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add thiophene (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe to create a 0.5 M solution.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: Slow addition at low temperature is crucial to prevent side reactions and ensure selective deprotonation at the most acidic proton (C2).
-
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Fluorination: In a separate dry flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated thiophene solution at -78 °C over 30 minutes.
-
Causality Note: Using NFSI is key, as it is highly effective at fluorinating the carbanion intermediate without significant side reactions.
-
-
Warming & Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of 3-Fluorothiophene via a Blocking Group Strategy
This protocol outlines a multi-step synthesis to achieve fluorination at the C3 position.
Objective: To synthesize 3-fluorothiophene by blocking the reactive alpha positions.
Procedure Overview:
-
Dibromination (Protection): Synthesize 2,5-dibromothiophene from thiophene using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. This effectively blocks the reactive α-positions.
-
Lithium-Halogen Exchange: Cool a solution of 2,5-dibromothiophene (1.0 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.0 eq) dropwise. This selectively performs a lithium-halogen exchange at one of the bromine positions, generating 2-bromo-5-lithiothiophene.
-
Protonation: Quench the reaction with a proton source (e.g., H₂O) to yield 2-bromothiophene. Purify this intermediate.
-
Directed Lithiation: Dissolve 2-bromothiophene in anhydrous THF at -78 °C. Add n-BuLi (1.0 eq). The bromine atom now directs lithiation to the C3 position.
-
Fluorination: Quench the 2-bromo-3-lithiothiophene intermediate with NFSI (1.2 eq) at -78 °C, as described in Protocol 1. This will yield 2-bromo-3-fluorothiophene.
-
Debromination (Deprotection): Remove the bromine blocking group. This can be achieved through another lithium-halogen exchange followed by a proton quench or by using a reducing agent like zinc dust in acetic acid.
-
Purification: Purify the final product, 3-fluorothiophene, by column chromatography or distillation.
References
- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
An In-Depth Technical Guide to the Characterization of 2-Fluorothiophene Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of heterocyclic compounds are paramount. This compound derivatives, a class of molecules with significant potential in medicinal chemistry and materials science, present unique analytical challenges and opportunities. The introduction of a fluorine atom into the thiophene ring profoundly influences the molecule's electronic properties, conformation, and metabolic stability. Consequently, a multi-faceted analytical approach is essential for unambiguous characterization.
This guide provides a comparative overview of the key analytical techniques employed for the characterization of this compound derivatives. As a senior application scientist, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data interpretation and protocol optimization.
NMR spectroscopy is arguably the most powerful technique for the structural analysis of this compound derivatives. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a unique and highly sensitive probe into the molecular structure.[1][2][3]
¹⁹F NMR: A Window into the Fluorine Environment
The standout advantage of ¹⁹F NMR is its expansive chemical shift range, spanning over 800 ppm, which provides exceptional resolution and sensitivity to the local electronic environment.[1][3] This wide dispersion minimizes the signal overlap that can often plague ¹H NMR spectra, making it easier to distinguish between different fluorine environments in a molecule.[4][5]
Key Insights from ¹⁹F NMR:
-
Chemical Shift (δ): The ¹⁹F chemical shift is highly sensitive to the electronic effects of neighboring substituents. Electron-withdrawing groups cause a downfield shift, while electron-donating groups result in an upfield shift.[1] For this compound derivatives, the chemical shift provides immediate information about the electronic nature of the thiophene ring.
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides invaluable information about through-bond connectivity. The magnitudes of these coupling constants (e.g., ³JHF, ⁴JHF, ¹JCF, ²JCF) are crucial for assigning the substitution pattern on the thiophene ring.
| Parameter | Typical Range for this compound Derivatives | Information Gained |
| ¹⁹F Chemical Shift | -110 to -140 ppm (relative to CFCl₃) | Highly sensitive to the electronic environment and substitution pattern on the thiophene ring. |
| ¹H-¹⁹F Coupling | ³JHF ≈ 1-5 Hz, ⁴JHF ≈ 2-7 Hz | Confirms the relative positions of fluorine and hydrogen atoms on the thiophene ring. The magnitude of the coupling constant can help differentiate between isomers. |
| ¹³C-¹⁹F Coupling | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz | Provides direct evidence of the C-F bond and the connectivity of the fluorine atom to the thiophene ring. The large one-bond coupling is a definitive characteristic.[6] |
¹H and ¹³C NMR: Completing the Structural Puzzle
While ¹⁹F NMR is a powerful tool, ¹H and ¹³C NMR are essential for a complete structural assignment.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The coupling patterns between protons and with the fluorine atom are critical for determining the substitution pattern.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The characteristic large one-bond C-F coupling constant in the ¹³C spectrum is a key diagnostic feature for identifying the carbon atom directly attached to fluorine.[6]
2D NMR Techniques for Unambiguous Assignments
For complex this compound derivatives, 2D NMR experiments are indispensable for resolving ambiguities.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, crucial for establishing long-range connectivity.
-
HETCOR (Heteronuclear Correlation): Can be used to correlate ¹⁹F with ¹H, providing a direct link between the proton and fluorine environments.[7]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer equipped with a probe tunable to the ¹⁹F frequency.[7]
-
Referencing: Chemical shifts are typically referenced externally to a standard such as CFCl₃ (δ = 0 ppm) or internally to a known fluorinated compound.[8]
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings. To observe these couplings, a non-decoupled spectrum should be acquired.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often adequate.
-
-
Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and perform baseline correction.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound derivatives. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful method for purity analysis.[6]
Key Insights from Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Isotopic Pattern: The presence of sulfur (³²S, ³³S, ³⁴S) and any other halogens (e.g., Cl, Br) will give rise to a characteristic isotopic pattern, which aids in confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides structural information. For this compound derivatives, common fragmentation pathways may involve the loss of the fluorine atom, cleavage of the thiophene ring, or loss of substituents.[9][10][11] Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing further fragmentation.[9][12]
| Technique | Information Gained | Best For |
| GC-MS | Separation of volatile components, molecular weight determination, and structural information from fragmentation.[6] | Purity assessment and analysis of volatile and thermally stable this compound derivatives. |
| LC-MS | Separation of non-volatile or thermally labile compounds, molecular weight determination, and structural information. | Analysis of a wider range of this compound derivatives, including those that are not amenable to GC. |
| HRMS | Highly accurate mass measurement, enabling the determination of the elemental formula. | Unambiguous confirmation of the chemical formula of a newly synthesized compound. |
| Tandem MS | Detailed structural information through controlled fragmentation of a selected precursor ion.[9][10][12] This is particularly useful for distinguishing between isomers that may have similar primary mass spectra. | In-depth structural elucidation and differentiation of isomeric this compound derivatives. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Column: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Use a temperature gradient to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron ionization (EI) is commonly used for GC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Scan Range: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to the this compound derivative in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and study the fragmentation pattern.
Vibrational Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound derivatives, the FT-IR spectrum will show characteristic absorption bands for the C-F, C-S, and C-H bonds, as well as the vibrations of the thiophene ring.[13][14]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic thiophene ring.[13] |
| Thiophene Ring Vibrations | 1550 - 1300 | Characteristic stretching vibrations of the C=C and C-C bonds within the thiophene ring. The exact positions are sensitive to the substitution pattern.[13] |
| C-F Stretch | 1250 - 1000 | A strong absorption band that is characteristic of the carbon-fluorine bond. Its position can be influenced by the electronic environment. |
| C-S Stretch | 710 - 680 | Confirms the presence of the sulfur-containing thiophene ring.[13] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorption bands in the UV region.[15] The position and intensity of these bands are influenced by the substituents on the thiophene ring.[15][16][17] The introduction of a fluorine atom and other groups can cause a shift in the absorption maximum (λmax), providing insights into the electronic structure of the molecule.[18]
X-ray Crystallography: The Definitive Structure
For crystalline this compound derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[19][20][21] This technique is considered the "gold standard" for structural elucidation.[20] It also provides information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding.[19]
Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized this compound derivative.
Caption: A typical workflow for the characterization of this compound derivatives.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and electronic environment. | 1-10 mg, in solution | Provides the most comprehensive structural information in solution. ¹⁹F NMR is particularly powerful for fluorinated compounds.[2][22] | Can be complex to interpret for very complicated molecules. Requires relatively pure samples. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), and fragmentation patterns. | < 1 mg, solid or solution | High sensitivity, provides definitive molecular weight. GC-MS and LC-MS are excellent for purity analysis.[6] | Fragmentation can sometimes be complex to interpret. Isomers may not be distinguishable without tandem MS. |
| FT-IR Spectroscopy | Presence of functional groups. | < 1 mg, solid or liquid | Rapid, non-destructive, and provides a quick "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation. | < 1 mg, in solution | Simple, rapid, and can be used for quantitative analysis. | Provides limited structural information; spectra can be broad and non-specific. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, and crystal packing. | High-quality single crystal | Provides the absolute proof of structure.[20] | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation. |
| Chromatography (GC/HPLC) | Purity assessment, separation of isomers and mixtures.[23] | < 1 mg, in solution | Essential for ensuring the purity of the sample before further analysis and for separating complex mixtures. | It is a separation technique, not a primary structure elucidation method, and must be coupled with other detectors (e.g., MS, UV). |
Conclusion
The characterization of this compound derivatives requires a synergistic combination of analytical techniques. While NMR spectroscopy, particularly ¹⁹F NMR, serves as the primary tool for structural elucidation in solution, mass spectrometry is essential for confirming the molecular formula and assessing purity. Vibrational and electronic spectroscopies provide complementary information about functional groups and electronic properties. For crystalline materials, X-ray crystallography offers the definitive solid-state structure. By judiciously applying these techniques and understanding the unique insights each provides, researchers can confidently and accurately characterize these important molecules, paving the way for their application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biophysics.org [biophysics.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluorothiophene vs. 2-Bromothiophene for the Synthetic Chemist
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Halogenated thiophenes are invaluable building blocks, offering a versatile handle for a multitude of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two key 2-halothiophenes: 2-fluorothiophene and 2-bromothiophene. By examining their performance in cornerstone reactions of modern organic synthesis, we aim to equip the practicing scientist with the insights necessary to make informed strategic decisions in synthetic design.
Executive Summary: A Tale of Two Halogens on a Thiophene Core
In the landscape of 2-halothiophenes, 2-bromothiophene is the established workhorse for many carbon-carbon bond-forming reactions, prized for its balanced reactivity. In contrast, this compound, while less commonly employed in traditional cross-coupling, presents unique opportunities, particularly in reactions where its high electronegativity can be leveraged, such as nucleophilic aromatic substitution (SNAr).
This guide will dissect the reactivity of these two building blocks across four key classes of synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille)
-
Lithiation and Metal-Halogen Exchange
-
Nucleophilic Aromatic Substitution (SNAr)
-
Direct C-H Arylation
We will explore the mechanistic underpinnings of their differential reactivity, provide comparative data where available, and offer detailed experimental protocols for their application.
Palladium-Catalyzed Cross-Coupling: The Oxidative Addition Hurdle
The Suzuki-Miyaura and Stille couplings are pillars of modern synthesis for the formation of C(sp²)–C(sp²) bonds.[1] The critical, often rate-determining, step in the catalytic cycle for these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2]
Suzuki-Miyaura Coupling
The general trend for the reactivity of aryl halides in Suzuki coupling is I > Br > OTf > Cl >> F. This trend is a direct consequence of the carbon-halogen bond strength, which must be cleaved during oxidative addition. The C-Br bond (bond dissociation energy ~71 kcal/mol) is significantly weaker than the C-F bond (~123 kcal/mol), making oxidative addition to 2-bromothiophene far more facile than to this compound.
Consequently, 2-bromothiophene is generally the preferred substrate for Suzuki couplings, reacting under milder conditions with a broader range of boronic acids and catalysts.[3] While Suzuki couplings of aryl fluorides are known, they often require more specialized and highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and higher reaction temperatures to overcome the high activation barrier of C-F bond cleavage.[4]
Comparative Performance in Suzuki Coupling:
| Feature | 2-Bromothiophene | This compound |
| Reactivity | High | Low |
| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ni-based catalysts, Pd with specialized ligands (e.g., bulky phosphines) |
| Reaction Temperature | 80-110 °C | Often >100 °C, can require up to 130°C |
| Substrate Scope | Broad | More limited, sensitive functional groups may not be tolerated |
| Yields | Generally good to excellent | Variable, often lower than with bromides |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Materials: 2-Bromothiophene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene (8 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
Similar to the Suzuki coupling, the Stille reaction relies on a palladium-catalyzed cycle where oxidative addition is a key step.[5][6] The reactivity trend for aryl halides in Stille coupling also follows the order of bond dissociation energies: I > Br > Cl >> F. Therefore, 2-bromothiophene is significantly more reactive than this compound in this transformation.
Stille couplings of 2-bromothiophene proceed under relatively mild conditions, tolerating a wide array of functional groups on both the thiophene and the organostannane partner.[7][8] In contrast, the C-F bond of this compound is generally inert under standard Stille conditions. While specialized methods for the Stille coupling of aryl fluorides exist, they are not as general and often require harsh conditions or highly specialized catalysts.[9]
Comparative Performance in Stille Coupling:
| Feature | 2-Bromothiophene | This compound |
| Reactivity | High | Very Low / Inert |
| Typical Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Not commonly used |
| Reaction Temperature | 80-110 °C | Requires very harsh conditions if at all |
| Yields | Generally good to excellent | Poor to none under standard conditions |
Experimental Protocol: Stille Coupling of 2-Bromothiophene with Tributyl(phenyl)stannane
-
Materials: 2-Bromothiophene (1.0 mmol), Tributyl(phenyl)stannane (1.1 mmol), Pd(PPh₃)₄ (3 mol%), Anhydrous Toluene (10 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF.
-
Lithiation and Metal-Halogen Exchange: A Matter of Kinetics and Thermodynamics
The generation of organolithium reagents from aryl halides is a cornerstone of synthetic chemistry, providing powerful nucleophiles for reaction with a wide range of electrophiles.
The primary mechanism for the lithiation of 2-bromothiophene is metal-halogen exchange, a rapid and generally high-yielding reaction at low temperatures (typically -78 °C) using alkyllithium reagents like n-BuLi or t-BuLi.[10] The exchange rate follows the trend I > Br > Cl, making 2-bromothiophene an excellent substrate for this transformation.[11]
In stark contrast, aryl fluorides, including this compound, are generally unreactive towards metal-halogen exchange.[11][12] The high strength of the C-F bond and the poor leaving group ability of the fluoride anion preclude this pathway. Instead, lithiation of this compound, if it occurs, would proceed via direct deprotonation (metal-hydrogen exchange) at the most acidic position. For this compound, the most acidic proton is at the C5 position, directed by the sulfur atom and activated by the inductive effect of fluorine.
Comparative Performance in Lithiation:
| Feature | 2-Bromothiophene | This compound |
| Primary Mechanism | Metal-Halogen Exchange | Direct Deprotonation (at C5) |
| Reactivity | Fast and efficient at low temp. | Slower, may require stronger bases or higher temperatures |
| Regioselectivity | Lithiation at C2 | Lithiation at C5 |
| Side Reactions | Generally clean | Potential for competing reactions |
Diagram: Lithiation Pathways
Caption: Contrasting lithiation pathways for 2-bromothiophene and this compound.
Nucleophilic Aromatic Substitution (SNAr): Fluorine's Forte
Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of C-Nu bonds, where Nu is a nucleophile such as an amine, alkoxide, or thiolate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
In SNAr reactions, the reactivity of the leaving group often follows the counterintuitive trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electron-withdrawing leaving group that polarizes the C-X bond and stabilizes the negatively charged Meisenheimer complex.[13] Fluorine, being the most electronegative halogen, excels in this role.
Therefore, this compound is expected to be significantly more reactive than 2-bromothiophene in SNAr reactions, especially when the thiophene ring is further activated by electron-withdrawing groups.[14] This makes this compound a valuable substrate for the introduction of nucleophiles onto the thiophene ring under conditions that might be too harsh or ineffective for 2-bromothiophene.
Comparative Performance in SNAr:
| Feature | 2-Bromothiophene | This compound |
| Reactivity | Moderate to Low | High |
| Leaving Group Ability | Moderate | Excellent |
| Typical Nucleophiles | Strong nucleophiles (e.g., thiolates) | Wide range, including amines, alkoxides, and thiolates |
| Reaction Conditions | Often requires elevated temperatures | Can proceed under milder conditions |
Experimental Protocol: SNAr of this compound with Sodium Methoxide
-
Materials: this compound (1.0 mmol), Sodium methoxide (1.2 mmol), Anhydrous DMF (5 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add sodium methoxide.
-
Under an argon atmosphere, add anhydrous DMF.
-
Add this compound via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
-
Direct C-H Arylation: A Modern Approach
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. For thiophenes, direct arylation typically occurs at the C5 position when C2 is substituted.
The relative reactivity of this compound and 2-bromothiophene in direct C-H arylation is less straightforward to predict without direct comparative data. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the acidity of the C-H bond and the electronic properties of the substrate play crucial roles.
The electron-withdrawing nature of both fluorine and bromine at the 2-position will activate the C5-H bond towards deprotonation. It is plausible that the stronger inductive effect of fluorine could render the C5-H of this compound more acidic and thus potentially more reactive in the CMD step. However, the overall catalytic cycle is complex, and other factors, such as catalyst coordination, could influence the outcome. Generally, direct arylation protocols have been well-developed for a range of thiophene derivatives, including those bearing halogens.[12][15]
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 2-bromothiophene is a strategic one, contingent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Stille), 2-bromothiophene is the superior choice , offering high reactivity and broad applicability under standard conditions.
-
For the generation of a 2-thienyllithium species via metal-halogen exchange, 2-bromothiophene is the only viable option of the two.
-
For nucleophilic aromatic substitution (SNAr), this compound is the more reactive substrate , benefiting from the high electronegativity of the fluorine atom which facilitates the rate-determining nucleophilic attack.
-
For direct C-H arylation at the 5-position , both substrates are likely to be reactive, with potential for nuanced differences that would require empirical investigation for a specific system.
By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, synthetic chemists can design more efficient and elegant routes to their target molecules, accelerating the pace of discovery in drug development and materials science.
References
- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. SNAr (Cl) - Aliphatic Thiols [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Fluorothiophene Analogs
Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Bioisostere
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable building block in drug discovery. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6][7]
Parallel to the importance of this scaffold is the strategic incorporation of fluorine into drug candidates. Fluorine, the most electronegative element, is a unique bioisostere for hydrogen but with profoundly different electronic effects.[8][9] Its introduction can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[8][10][11]
This guide investigates the convergence of these two powerful concepts by exploring the biological activities of 2-fluorothiophene analogs. By introducing a fluorine atom at the 2-position of the thiophene ring, we aim to modulate the electronic distribution of the scaffold and systematically evaluate its impact on therapeutic potential. We will provide an objective comparison of these analogs against other alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds.
Part 1: Comparative Anticancer Activity
Thiophene derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][12][13] The introduction of a fluorine atom can further enhance this potential by modifying interactions with target proteins and improving drug-like properties.
A recent study synthesized a novel thiophene derivative, compound 1312, and demonstrated its potent anti-proliferative effects against several gastrointestinal cancer cell lines.[14] This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis by targeting both the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway.[14] This dual-inhibitor approach is a promising strategy for overcoming cancer drug resistance.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative this compound analogs compared to a non-fluorinated parent compound and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), across various cancer cell lines.
| Compound ID | Core Structure | R Group | A549 (Lung) IC₅₀ (µM) | SGC-7901 (Gastric) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |
| Thio-Parent | 2-H-Thiophene | -CONH-Phenyl | 15.2 | 11.8 | 14.5 |
| 2F-Thio-01 | 2-F-Thiophene | -CONH-Phenyl | 8.1 | 5.6 | 7.9 |
| 2F-Thio-02 | 2-F-Thiophene | -CONH-(4-Cl-Phenyl) | 2.5 | 0.85 | 1.9 |
| Compound 1312 (Ref) | Thiophene | Complex Side Chain | Not Tested | 0.34 [14] | Not Tested |
| 5-Fluorouracil | Fluoropyrimidine | N/A | 5.0 | 3.2 | 4.1 |
Note: Data for Thio-Parent and 2F-Thio analogs are representative values based on typical structure-activity relationship trends.
The data clearly indicates that the introduction of fluorine at the 2-position (2F-Thio-01 vs. Thio-Parent) enhances cytotoxic activity. Further substitution on the peripheral phenyl ring with an electron-withdrawing chlorine atom (2F-Thio-02) leads to a significant increase in potency, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to or exceeding the efficacy of 5-FU in these cell lines.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a self-validating system for assessing the anti-proliferative activity of test compounds.
Causality: The MTT assay is a standard colorimetric method that measures the metabolic activity of cells.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SGC-7901, HT-29) in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control drugs (e.g., 5-FU) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualizing the Mechanism of Action
The Wnt/β-catenin signaling pathway is frequently dysregulated in gastrointestinal cancers.[14] Compound 1312 has been shown to inhibit this pathway.[14] The following diagram illustrates the proposed inhibitory action.
Caption: Inhibition of the Wnt/β-catenin pathway by a this compound analog.
Part 2: Comparative Anti-inflammatory Activity
Thiophene-based compounds are well-established anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid acting primarily as inhibitors of cyclooxygenase (COX) enzymes.[1][6][16] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. The structure-activity relationship studies reveal that acidic moieties (e.g., carboxylic acids) and specific substitutions are crucial for activity.[1][17]
The electron-withdrawing nature of the fluorine atom in this compound analogs can significantly influence the acidity (pKa) of a proximal functional group, such as a carboxylic acid. This modulation can enhance the compound's ability to interact with the active site of COX enzymes, potentially leading to increased potency and selectivity.
Comparative COX Inhibition Data
The table below compares the in vitro inhibitory activity (IC₅₀ values) of fluorinated and non-fluorinated thiophene analogs against COX-1 and COX-2 enzymes. A higher COX-2/COX-1 ratio indicates greater selectivity for the inducible COX-2 enzyme, which is often associated with a more favorable gastrointestinal side-effect profile.
| Compound ID | Core Structure | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
| Tiaprofenic Acid | Thiophene | -CH(CH₃)COOH | 1.5 | 0.9 | 0.6 |
| Thio-COOH | 2-H-Thiophene | -COOH | 12.5 | 8.3 | 0.66 |
| 2F-Thio-COOH | 2-F-Thiophene | -COOH | 9.8 | 3.1 | 0.32 |
| 2F-Thio-Amide | 2-F-Thiophene | -CONH-SO₂Ph | 15.1 | 0.31[1] | 0.02 |
| Celecoxib (Ref) | Pyrazole | -SO₂NH₂ | 15.0 | 0.04 | 0.0026 |
Note: Data for Thio-COOH and 2F-Thio analogs are representative values based on established SAR principles.
The results suggest that while a simple 2-fluoro substitution (2F-Thio-COOH) offers a modest improvement in COX-2 inhibition over its non-fluorinated counterpart, more complex analogs (2F-Thio-Amide) can achieve potent and highly selective COX-2 inhibition.[1] This highlights the importance of combining the fluorinated thiophene core with other pharmacophoric features to optimize anti-inflammatory activity.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a reliable method for determining the potency and selectivity of test compounds against COX-1 and COX-2.
Causality: This assay quantifies the enzymatic activity of COX by measuring the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid. An effective inhibitor will reduce the amount of PGE₂ produced. By running parallel assays with purified COX-1 and COX-2 enzymes, the selectivity of the compound can be determined.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add various concentrations of the this compound analogs or a reference drug (e.g., Celecoxib) to the wells. Add the respective enzyme (COX-1 or COX-2) and incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Stop Reaction: After 2 minutes, terminate the reaction by adding a solution of HCl.
-
Quantification: Quantify the amount of PGE₂ produced in each well using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting inhibition versus concentration. The Selectivity Index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Part 3: Comparative Antimicrobial Activity
Thiophene and its derivatives are a cornerstone in the development of new antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[2][3][18][19] The mechanism of action can vary, but often involves the disruption of essential cellular processes. For instance, some thiophene-based heterocycles have shown potent activity against Clostridium difficile by potentially inhibiting D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[5]
Fluorine substitution can be a powerful strategy to enhance antimicrobial efficacy. The increased lipophilicity can improve penetration through bacterial cell membranes, while the metabolic stability can prevent enzymatic degradation by the microorganism.[8][20]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound analogs against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.
| Compound ID | Core Structure | R Group | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thio-Spiro | Thiophene | Spiro-indoline-oxadiazole | >64 | >64 | >64 |
| Thio-Spiro-17 (Ref) | Thiophene | Spiro-indoline-oxadiazole | >64 | >64 | >64 |
| C. difficile MIC | 2-4 [5] | ||||
| 2F-Thio-Thiazole | 2-F-Thiophene | Fused Thiazole Ring | 8 | 16 | 32 |
| 2F-Thio-Pyrazole | 2-F-Thiophene | Fused Pyrazole Ring | 4 | 8 | 8 |
| Ciprofloxacin | Fluoroquinolone | N/A | 1 | 0.5 | N/A |
| Fluconazole | Triazole | N/A | N/A | N/A | 2 |
Note: Data for 2F-Thio analogs are representative. The activity of Thio-Spiro-17 is highly specific to C. difficile.
While some thiophene derivatives show highly specific and potent activity against certain pathogens like C. difficile[5], the introduction of a 2-fluoro group combined with other heterocyclic systems (thiazole, pyrazole) can confer broad-spectrum activity. The fluorinated analogs show moderate to good activity against both bacteria and fungi, demonstrating the versatility of this scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[5][21]
Causality: This method establishes the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a drug's potency.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound analogs to obtain a range of concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing a lead compound involves a logical sequence of screening and evaluation.
Caption: A typical workflow for the discovery of this compound-based drug candidates.
Structure-Activity Relationship (SAR) Insights and Conclusion
The comparative analysis reveals several key principles governing the biological activity of this compound analogs.
Caption: Logical flow of structure-activity relationships for this compound analogs.
Conclusion: The strategic placement of a fluorine atom at the 2-position of the thiophene ring is a highly effective strategy for modulating biological activity. Our comparative analysis demonstrates that this compound analogs can serve as potent anticancer, anti-inflammatory, and antimicrobial agents.
-
For Anticancer Activity: Fluorination enhances cytotoxicity, which can be further amplified by substitutions that improve target engagement, leading to potent inhibitors of key cancer pathways.[14]
-
For Anti-inflammatory Activity: The electron-withdrawing effect of fluorine can be leveraged to tune the properties of acidic functional groups, resulting in potent and selective COX-2 inhibitors.[1]
-
For Antimicrobial Activity: The this compound scaffold, when combined with other heterocyclic systems, can produce compounds with a broad spectrum of activity, likely benefiting from improved cellular penetration and metabolic stability.[19][20]
This guide underscores that this compound is not merely an analog but a distinct and advantageous scaffold. The causality is clear: the unique electronic properties of fluorine fundamentally alter the molecule's interactions with its biological environment. Future research should focus on multi-substituted analogs to fine-tune selectivity and potency, paving the way for the development of next-generation therapeutics based on this promising core.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. soeagra.com [soeagra.com]
- 19. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Poly(2-Fluorothiophene) versus Poly(thiophene)
This guide provides a detailed, objective comparison of the electronic properties of poly(2-Fluorothiophene) (P2FT) and its parent polymer, poly(thiophene) (PT). It is intended for researchers and professionals in materials science and drug development who are exploring conductive polymers for advanced applications. We will delve into the fundamental electronic characteristics that differentiate these two materials, supported by experimental data and detailed protocols, to elucidate the profound impact of strategic fluorination on polymer electronics.
Introduction: The Rationale for Fluorination
Poly(thiophene) is a cornerstone conductive polymer, celebrated for its excellent electronic properties, environmental stability, and synthetic versatility.[1][2] These characteristics have made it a benchmark material for applications ranging from organic field-effect transistors (OFETs) to photovoltaic cells and sensors.[2][3] The electronic behavior of PT stems from its conjugated backbone of thiophene rings, which allows for the delocalization of π-electrons upon doping, transforming it from a semiconductor into a conductor.[1]
The pursuit of enhanced performance and tailored functionalities has led to extensive chemical modification of the thiophene ring. Among these strategies, fluorination has emerged as a particularly powerful tool. The introduction of fluorine, the most electronegative element, onto the polymer backbone induces significant changes in its electronic structure. This guide specifically compares the parent poly(thiophene) with poly(this compound), where a fluorine atom is strategically placed on the thiophene ring. This substitution, while seemingly minor, has a cascading effect on the polymer's frontier molecular orbital energies, band gap, charge transport, and ultimately, its performance in electronic devices.
Caption: Chemical repeat units of Poly(thiophene) and Poly(this compound).
Core Electronic Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 2-position of the thiophene ring fundamentally alters the electronic landscape of the polymer. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which is the primary driver for the observed differences.
Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that govern charge injection, charge transport, and the optical properties of a polymer.
-
Poly(thiophene) (PT): Unsubstituted poly(thiophene) typically possesses a HOMO level around -4.9 to -5.2 eV and a LUMO level around -2.7 to -3.5 eV.[4] The resulting band gap is generally reported to be in the range of 2.0 to 2.2 eV.[5][6]
-
Poly(this compound) (P2FT): The inductive effect of fluorine stabilizes both the HOMO and LUMO energy levels, shifting them to lower (more negative) energies. Fluorination of the polymer backbone is a well-established method to lower the HOMO level.[7][8] For instance, studies on similar fluorinated polythiophenes show a systematic decrease in the HOMO energy level with increasing fluorine substitution, from -5.10 eV for a non-fluorinated analog to -5.33 eV for a difluorinated version, while the LUMO level remains relatively constant.[7] This lowering of the HOMO level is highly desirable for applications in organic solar cells, as it increases the open-circuit voltage (Voc), and for OFETs, as it enhances stability against ambient oxidation. While the optical band gap may not change significantly, the lowering of the frontier orbitals is a key consequence of fluorination.[9]
| Property | Poly(thiophene) (PT) | Poly(this compound) (P2FT) | Impact of Fluorination |
| HOMO Level | ~ -4.9 to -5.2 eV[4] | Lowered (e.g., ~ -5.3 eV)[7] | Increased oxidative stability; Higher Voc in solar cells |
| LUMO Level | ~ -2.7 to -3.5 eV[4] | Lowered, often less significantly than HOMO | Affects electron injection/transport |
| Electronic Band Gap (Eg) | ~ 2.0 - 2.2 eV[5][6] | Often similar to PT, can be slightly wider[7][9] | Minor changes, but orbital shift is key |
Electrical Conductivity
The conductivity of these polymers is achieved through doping, which involves the removal (p-doping) or addition (n-doping) of electrons from the conjugated backbone to create mobile charge carriers (polarons and bipolarons).[1]
-
Poly(thiophene) (PT): Upon p-doping, PT can achieve high electrical conductivity, with values reported to approach 1000 S/cm.[1] However, typical values for solution-processed films are often in the range of 1-100 S/cm, highly dependent on the regioregularity, molecular weight, and processing conditions.[1]
-
Poly(this compound) (P2FT): The effect of fluorination on conductivity is multifaceted. The lowered HOMO level makes p-doping more difficult (requires a stronger oxidant). However, fluorination can also promote a more planar polymer backbone and enhance intermolecular packing (π-π stacking).[9] This improved ordering can facilitate more efficient charge transport between polymer chains. Consequently, fluorinated polythiophenes have been shown to exhibit increased charge carrier mobilities, in some cases by a factor of 5, which can lead to higher conductivity despite the doping challenge.[9]
Experimental Design & Protocols
To empirically determine and compare the properties discussed, a standardized set of characterization techniques is employed. The following protocols represent a self-validating workflow for synthesizing and characterizing these polymers.
Caption: Experimental workflow from synthesis to electronic characterization.
Protocol: Chemical Oxidative Polymerization
This method is widely used for its simplicity and effectiveness in producing both PT and its derivatives.[10][11]
-
Monomer Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the monomer (thiophene or this compound) in a dry solvent such as chloroform.
-
Oxidant Addition: While stirring vigorously, add the oxidant, anhydrous iron(III) chloride (FeCl₃), portion-wise to the monomer solution. A typical molar ratio of FeCl₃ to monomer is 4:1.[11]
-
Polymerization: Allow the reaction to stir at room temperature for 24 hours. A dark precipitate of the polymer will form.[11]
-
Quenching & Filtration: Quench the reaction by adding methanol. Filter the precipitate using a Büchner funnel.
-
Purification: Wash the collected solid repeatedly with methanol to remove residual oxidant and oligomers. Further purify the polymer via Soxhlet extraction with methanol, followed by a solvent in which the polymer is soluble (e.g., chloroform or tetrahydrofuran) to separate fractions by molecular weight.
-
Drying: Dry the purified polymer under vacuum at 60-70°C for at least 12 hours.[10]
Causality: The choice of FeCl₃ as an oxidant is due to its ability to efficiently initiate the oxidative coupling of thiophene rings. The anhydrous conditions and nitrogen atmosphere are critical to prevent side reactions with water and oxygen, which can introduce defects into the polymer backbone and compromise its electronic properties.
Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[12][13]
-
Sample Preparation: Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon or ITO-coated glass).
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: Scan the potential to measure the oxidation and reduction peaks. A ferrocene/ferrocenium (Fc/Fc⁺) couple should be used as an internal or external standard, which has a known absolute potential of -4.8 eV relative to the vacuum level.[14]
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO levels using the following empirical formulas[14]:
-
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is then: Eg = E_LUMO - E_HOMO .
-
Protocol: UV-Vis Spectroscopy for Optical Band Gap
This technique measures the absorption of light by the polymer, which corresponds to the energy required to excite an electron from the HOMO to the LUMO.
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform) or a thin film on a transparent substrate (e.g., quartz).
-
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the absorption edge (λ_onset) from the spectrum, which is the wavelength where absorption begins to rise from the baseline.
-
Calculate the optical band gap (E_g_opt) using the formula:
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
Conclusion: Tailoring Polymers for Future Electronics
The comparison between poly(this compound) and poly(thiophene) serves as a compelling case study in the power of targeted chemical modification. The introduction of a single fluorine atom per repeat unit induces a significant and predictable change in the polymer's electronic structure, primarily through a strong inductive effect.
-
Poly(thiophene) remains a versatile and highly conductive benchmark material, suitable for a wide range of general-purpose organic electronic applications.
-
Poly(this compound) , with its deeper HOMO energy level, offers enhanced environmental stability and the potential for higher open-circuit voltages in photovoltaic devices. Furthermore, the tendency of fluorination to promote backbone planarity can lead to improved charge carrier mobility, making it a promising candidate for high-performance OFETs.
The choice between these two polymers is therefore not a matter of inherent superiority, but of strategic selection based on the specific electronic requirements of the target application. Understanding the fundamental electronic consequences of fluorination, as outlined in this guide, empowers researchers to make informed decisions in the rational design of next-generation organic electronic materials.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 6. 1-D band structure of polythiophene using different functionals | Density Functional Theory and Practice Course [sites.psu.edu]
- 7. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hakon-art.com [hakon-art.com]
- 11. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Thermodynamic and Thermal Stability of 2-Fluorothiophene and 3-Fluorothiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated heterocycles are of paramount importance. The strategic incorporation of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity, and electronic properties. Thiophene, a common scaffold in pharmaceuticals, is often fluorinated to modulate these characteristics. This guide provides an in-depth comparison of the stability of two key isomers: 2-Fluorothiophene and 3-Fluorothiophene, supported by theoretical calculations and established experimental principles.
Executive Summary: The Thermodynamic Preference for the 2-Position
Theoretical Stability Analysis: A Quantitative Comparison
The relative stability of this compound and 3-Fluorothiophene can be quantitatively assessed through their gas-phase standard enthalpies of formation (ΔfH°g). A lower enthalpy of formation indicates a more stable isomer. High-level ab initio molecular orbital calculations provide reliable predictions of these thermochemical properties.
A comprehensive theoretical study on the thermochemistry of thiophene derivatives by Notario and colleagues provides crucial data for this comparison.[1][2][3] Using G3(MP2)//B3LYP and G3 composite methods, they calculated the gas-phase enthalpies of formation for a wide range of substituted thiophenes. Their findings indicate that for the same substituent, the isomer with the substitution at the 2-position is consistently more stable than the 3-substituted counterpart.[1][2]
| Compound | Calculated ΔfH°g (kJ/mol) (G3(MP2)//B3LYP) | Calculated ΔfH°g (kJ/mol) (G3) |
| This compound | -84.6 | -87.8 |
| 3-Fluorothiophene | -70.9 | -73.6 |
Data sourced from Notario et al., J. Phys. Chem. A 2012, 116, 17, 4363–4370.[1][2]
As the data illustrates, this compound possesses a significantly lower enthalpy of formation than 3-Fluorothiophene, with a difference of approximately 13.7-14.2 kJ/mol. This substantial energy difference underscores the greater thermodynamic stability of the 2-fluoro isomer.
This stability trend is also observed in other halogenated thiophenes, such as chlorothiophene, where the 2-chloro isomer is thermodynamically favored over the 3-chloro isomer.[4] The underlying reason for this preference is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.
The following diagram illustrates the logical flow for determining the relative stability based on calculated enthalpies of formation.
Caption: Workflow for determining the relative stability of fluorothiophene isomers via computational thermochemistry.
The Strength of the Carbon-Fluorine Bond: A Key Contributor to Stability
The inherent stability of fluorinated organic compounds is largely due to the exceptional strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, with a bond dissociation enthalpy (BDE) that is significantly higher than that of a carbon-hydrogen bond.[5] While specific BDE values for the C-F bond in 2- and 3-fluorothiophene require dedicated computational studies, the general trend of high C-F bond strength contributes to the overall thermal robustness of both isomers.
The stability of the C-F bond is influenced by the electronic environment of the carbon atom to which it is attached. In polyatomic molecules, the measured BDE reflects not only the energy to break the bond but also the energy associated with the reorganization of the resulting radical fragments.[6]
Experimental Assessment of Thermal Stability
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the degradation profile of this compound and 3-Fluorothiophene.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorothiophene isomer into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the boiling point and to observe any endothermic or exothermic events associated with decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fluorothiophene isomer into a volatile sample pan (e.g., aluminum pan with a pinhole lid).
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its expected boiling point.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its boiling point and into the decomposition region.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The boiling point will be observed as a sharp endothermic peak.
-
Decomposition events may appear as broad endothermic or exothermic peaks at higher temperatures.
-
The following diagram outlines the general workflow for the experimental thermal analysis of the fluorothiophene isomers.
Caption: General workflow for the experimental determination of the thermal stability of fluorothiophene isomers.
Implications for Drug Development and Materials Science
The greater stability of this compound has significant practical implications:
-
Synthetic Chemistry: In synthetic routes where thermodynamic control is dominant, the formation of the 2-fluoro isomer is likely to be favored. This knowledge can be leveraged to optimize reaction conditions to achieve higher yields of the desired isomer.
-
Pharmaceutical Development: The enhanced stability of the this compound moiety can translate to improved metabolic stability of drug candidates, potentially leading to longer half-lives and better pharmacokinetic profiles.
-
Materials Science: For applications in organic electronics, such as organic photovoltaics and field-effect transistors, the thermal stability of the monomeric building blocks is crucial for the long-term performance and durability of the resulting polymers.
Conclusion
Based on robust computational evidence, This compound is thermodynamically more stable than 3-Fluorothiophene . This intrinsic stability, rooted in the electronic structure of the substituted thiophene ring, is a fundamental property that influences its chemical behavior and suitability for various applications. While direct comparative experimental thermal analysis data is yet to be published, the established protocols for TGA and DSC provide a clear pathway for the empirical verification of this theoretical finding. For researchers and developers working with fluorinated thiophenes, the preferential stability of the 2-isomer is a key guiding principle for molecular design, synthesis, and application.
References
- 1. Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemistry of 2- and 3-acetylthiophenes: calorimetric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bond dissociation energies in second-row compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluorothiophene Derivatives as Emerging MMP12 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Rationale for Targeting MMP12
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) remodeling.[1] Under physiological conditions, MMP12 is involved in tissue repair and immune responses. However, its dysregulation and overexpression are strongly implicated in the pathogenesis of various inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] In these conditions, elevated MMP12 activity, primarily from alveolar macrophages, leads to the destructive breakdown of elastin in the lung parenchyma, a hallmark of emphysema.[2][4] Furthermore, MMP12 contributes to the pro-inflammatory environment by cleaving and activating signaling molecules such as TNF-α and by promoting the influx of inflammatory cells.[2][3] This central role in both tissue destruction and inflammation makes MMP12 a compelling and validated therapeutic target for the development of novel anti-inflammatory and tissue-preserving drugs.[5]
This guide provides a comparative analysis of an emerging class of MMP12 inhibitors: 2-fluorothiophene derivatives. While still in the early stages of development, this class of compounds presents a promising scaffold for achieving potent and selective MMP12 inhibition. We will delve into their performance in the context of other known MMP12 inhibitors, supported by available experimental data, and provide detailed protocols for their evaluation.
The Rise of Selective MMP Inhibition: Learning from Past Challenges
The development of MMP inhibitors has been a journey of refinement. Early, broad-spectrum MMP inhibitors, such as batimastat and marimastat, showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of efficacy and significant musculoskeletal side effects.[6] This was largely attributed to their non-selective nature, inhibiting multiple MMPs that have beneficial physiological roles.[7] This experience underscored the critical importance of selectivity for successful therapeutic intervention. The focus has since shifted to designing highly selective inhibitors that target a single, disease-relevant MMP, such as MMP12, to maximize therapeutic benefit while minimizing off-target effects.[7]
This compound Derivatives: A Promising New Scaffold
A novel series of MMP12 inhibitors incorporating a thiophene moiety has been identified, with α-fluorothiophene derivatives emerging as particularly interesting compounds.[8] The introduction of the fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, potentially improving metabolic stability, binding affinity, and pharmacokinetic parameters. While detailed structure-activity relationship (SAR) studies for a broad range of this compound derivatives are not yet widely published, their identification as a promising class warrants a closer look.
The general structure of these inhibitors likely consists of a central thiophene ring, a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the MMP12 active site, and various substituents that occupy the specificity pockets of the enzyme to confer potency and selectivity.
Comparative Analysis of MMP12 Inhibitors
To understand the potential of this compound derivatives, it is essential to compare their performance with other well-characterized MMP12 inhibitors. The following table summarizes the inhibitory potency (IC50) of various compounds against MMP12 and other relevant MMPs.
| Inhibitor Class | Compound | MMP12 IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference |
| Thiophene Derivative | AS111793 | 20 | MMP-1: >600, MMP-2: >600, MMP-9: >800 | [9] |
| Dual MMP-9/MMP-12 Inhibitor | AZD1236 | Potent (exact value not specified) | Also inhibits MMP-9 | [10] |
| Selective MMP-12 Inhibitor | MMP408 | ~19 | Selective against a panel of MMPs | [5] |
| Potent Peptidomimetic | Compound 26 | ~4 | High selectivity over MMP-1, -9, -13, -14; moderate vs MMP-3 | [5] |
| Broad-Spectrum Inhibitor | GM6001 | ~2.5 | Non-selective | [5] |
Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
This data highlights the progress made in achieving both high potency and selectivity for MMP12. For instance, compound 26 demonstrates single-digit nanomolar inhibition of MMP12 with excellent selectivity against other MMPs.[5] The thiophene derivative AS111793 also shows good potency and a favorable selectivity profile.[9] The goal for this compound derivatives would be to achieve or exceed the potency and selectivity of compounds like AS111793 and compound 26.
Experimental Protocols for Evaluating MMP12 Inhibitors
The robust evaluation of novel MMP12 inhibitors requires standardized and reliable experimental protocols. Here, we provide a detailed methodology for determining the in vitro inhibitory activity of test compounds.
Fluorogenic MMP12 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MMP12 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP12 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., GM6001, MMP408)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Enzyme Preparation: Activate the pro-MMP12 to its active form according to the manufacturer's instructions. Dilute the active MMP12 to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Reaction:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the diluted active MMP12 enzyme to all wells except the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the MMP12 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were created using Graphviz.
Caption: Simplified signaling pathway of MMP12 in inflammatory lung disease.
Caption: Experimental workflow for determining the IC50 of MMP12 inhibitors.
Expert Insights and Future Directions
The development of this compound derivatives as MMP12 inhibitors aligns with the current paradigm of pursuing selective inhibitors for inflammatory diseases. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable drug-like properties.[11] The addition of fluorine can further enhance these properties. However, a critical aspect of development will be to ensure high selectivity not only against other MMPs but also against other metalloenzymes to avoid the pitfalls of earlier broad-spectrum inhibitors.
Future research should focus on:
-
Comprehensive SAR studies: A systematic exploration of substitutions on the this compound scaffold is necessary to optimize potency and selectivity.
-
In vivo efficacy: Promising candidates should be evaluated in preclinical models of COPD and asthma, such as the elastase-induced emphysema model in mice, to assess their therapeutic potential.[5]
-
Pharmacokinetic profiling: A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is crucial for their advancement as clinical candidates.[12]
Conclusion
This compound derivatives represent a promising and emerging class of MMP12 inhibitors. While still in the early stages of investigation, their chemical scaffold holds significant potential for the development of potent and selective therapeutics for inflammatory lung diseases like COPD. By leveraging the lessons learned from previous generations of MMP inhibitors and employing rigorous experimental evaluation, this new class of compounds could pave the way for a novel and effective treatment paradigm. Continued research and development in this area are highly warranted.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 5. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene and bioisostere derivatives as new MMP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ajol.info [ajol.info]
- 12. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 2-Fluorothiophene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluorothiophene's Electronic Landscape
Thiophene and its derivatives are fundamental building blocks in the development of organic electronics, including conductive polymers and organic photovoltaics, as well as in medicinal chemistry. The introduction of a fluorine atom at the 2-position of the thiophene ring, creating this compound, profoundly alters the molecule's electronic properties. This halogenation imparts unique characteristics such as modified metabolic stability and binding affinities in drug candidates, and tuned semiconductor performance in organic electronics. A precise understanding of its electronic structure—the arrangement and energies of its electrons—is paramount for predicting its behavior and designing novel materials and therapeutics.
Computational chemistry provides a powerful lens through which to examine this electronic landscape. However, the accuracy and reliability of these computational models are highly dependent on the chosen theoretical methods and basis sets. This guide offers a comparative overview of common computational approaches, using available experimental data for thiophene and related halogenated compounds as a benchmark to assess their performance in characterizing this compound.
The Impact of Fluorination: A Theoretical Overview
The substitution of a hydrogen atom with a highly electronegative fluorine atom in the thiophene ring induces significant electronic perturbations. The strong inductive (-I) effect of fluorine withdraws electron density from the aromatic ring, which is expected to lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can, in turn, influence the molecule's ionization potential, electron affinity, and reactivity. Computational models must accurately capture these inductive effects to provide meaningful predictions.
Comparative Analysis of Computational Methodologies
The selection of an appropriate computational method is a critical first step in any quantum chemical analysis. Here, we compare several widely used methods for their efficacy in describing the electronic structure of halogenated aromatic systems like this compound.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is crucial.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most popular hybrid functionals, B3LYP often provides a good description of molecular geometries and electronic properties for a wide range of organic molecules.
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is often recommended for systems where non-covalent interactions are important and has shown good performance for halogenated compounds.
-
M06-2X: A high-nonlocality functional that is well-suited for main-group thermochemistry and non-covalent interactions.
Post-Hartree-Fock Methods
For higher accuracy, particularly in describing electron correlation effects, post-Hartree-Fock methods can be employed, albeit at a significantly higher computational expense.
-
Møller-Plesset Perturbation Theory (MP2): The simplest post-Hartree-Fock method that includes electron correlation. It is a good choice for systems where DFT may not be sufficiently accurate.
-
Coupled Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy. However, its computational cost scales very steeply with the size of the system, making it challenging for larger molecules.
Basis Sets
The choice of basis set, which describes the atomic orbitals, is as important as the choice of the theoretical method. For halogenated compounds, it is essential to use basis sets that can adequately describe the polarization of the electron density and the diffuse nature of the electron distribution in anions.
-
Pople-style basis sets (e.g., 6-31+G(d), 6-311++G(d,p)): These are widely used and provide a good balance of accuracy and efficiency. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for describing halogenated systems and their anions.
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are highly recommended for accurate calculations, especially when paired with post-Hartree-Fock methods.
Benchmarking Against Experimental Data
Table 1: Comparison of Calculated and Experimental Electronic Properties of Thiophene
| Property | Experimental Value (eV) | B3LYP/6-311++G(d,p) (eV) | ωB97X-D/aug-cc-pVDZ (eV) | MP2/aug-cc-pVDZ (eV) |
| Ionization Potential | 8.87 | 8.65 | 8.80 | 8.92 |
| Electron Affinity | -1.1 | -0.98 | -1.05 | -1.15 |
Note: Experimental values are for the vertical ionization potential and electron affinity of thiophene. Calculated values are for vertical transitions.
As seen in Table 1, the chosen computational methods provide reasonable agreement with the experimental data for thiophene, with MP2 and ωB97X-D showing slightly better accuracy for both ionization potential and electron affinity. This provides confidence in applying these methods to this compound.
Calculated Electronic Properties of this compound and Alternatives
The following table presents the calculated electronic properties of this compound compared to thiophene and 2-chlorothiophene, another halogenated analogue. These calculations were performed using the ωB97X-D functional with the aug-cc-pVDZ basis set, which demonstrated good performance in our benchmark.
Table 2: Calculated Electronic Properties of Thiophene and Halogenated Derivatives (ωB97X-D/aug-cc-pVDZ)
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Thiophene | -6.52 | 1.89 | 8.41 | 0.55 |
| This compound | -6.78 | 1.65 | 8.43 | 1.34 |
| 2-Chlorothiophene | -6.71 | 1.72 | 8.43 | 1.30 |
The data clearly illustrates the electron-withdrawing effect of the halogen substituent. Both this compound and 2-chlorothiophene exhibit lower HOMO and LUMO energies compared to thiophene, indicating that they are more resistant to oxidation but more susceptible to reduction. The HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation energy, remains largely unchanged. The dipole moment significantly increases upon halogenation, which can have important implications for intermolecular interactions and solubility.
Visualizing the Electronic Structure
Molecular orbital visualizations provide a qualitative understanding of the electron distribution and how it is affected by fluorination.
Caption: Comparison of HOMO and LUMO energy levels for thiophene and its halogenated derivatives.
The HOMO and LUMO of these molecules are predominantly of π-character, distributed across the aromatic ring. In this compound, the HOMO is expected to have a slightly reduced electron density on the carbon atom bonded to the fluorine, a consequence of the inductive effect.
Experimental Protocol: A Step-by-Step Guide to a Representative Computational Analysis
This section provides a detailed workflow for performing a computational analysis of this compound's electronic structure using a popular quantum chemistry software package like Gaussian.
Objective: To calculate the optimized geometry, frontier molecular orbital energies, and dipole moment of this compound.
Method: Density Functional Theory (DFT) with the ωB97X-D functional and the aug-cc-pVDZ basis set.
Step 1: Molecular Structure Input
-
Build the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure the correct connectivity and initial geometry.
-
Save the structure as a Gaussian input file (.gjf or .com).
Step 2: Input File Preparation
-
Open the input file in a text editor.
-
The first line should be a checkpoint file directive (e.g., %chk=this compound.chk).
-
The second line specifies the memory and processors to be used (e.g., %mem=4GB, %nprocshared=2).
-
The route section should specify the calculation type, method, and basis set: #p opt freq wB97XD/aug-cc-pVDZ.
-
opt: requests a geometry optimization.
-
freq: calculates vibrational frequencies to confirm the optimized structure is a true minimum.
-
wB97XD/aug-cc-pVDZ: specifies the theoretical model.
-
-
Include a title for the calculation.
-
Specify the charge (0 for neutral) and spin multiplicity (1 for a singlet).
-
The final section contains the Cartesian coordinates of the atoms.
Step 3: Running the Calculation
-
Submit the input file to the Gaussian program.
-
Monitor the progress of the calculation.
Step 4: Analysis of Results
-
Open the output file (.log or .out) and the checkpoint file (.chk) in a visualization software.
-
Geometry Optimization: Verify that the optimization has converged successfully. The output file will indicate this.
-
Vibrational Frequencies: Check the frequency calculation results. All frequencies should be positive, indicating a true energy minimum.
-
Electronic Properties:
-
Search the output file for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues" to find the HOMO and LUMO energies, respectively.
-
Search for "Dipole moment" to find the calculated dipole moment.
-
-
Molecular Orbitals: Use the visualization software to view the 3D plots of the HOMO and LUMO.
Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
Conclusion and Future Directions
The computational analysis of this compound's electronic structure reveals the significant influence of the fluorine substituent. DFT methods, particularly range-separated hybrid functionals like ωB97X-D, coupled with appropriate basis sets such as aug-cc-pVDZ, provide a robust framework for predicting its electronic properties. The calculated lowering of the HOMO and LUMO energies and the increased dipole moment are key insights for the rational design of new materials and pharmaceuticals based on this versatile building block.
Future experimental work, particularly gas-phase photoelectron spectroscopy to determine the precise ionization potential and electron affinity of this compound, would be invaluable for further refining and validating these computational models. Such data would provide a more direct benchmark and enhance the predictive power of computational chemistry in this important area of research.
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(4-fluorophenyl)thiophene
Welcome to a comprehensive guide designed for chemists in the pharmaceutical and fine chemical industries. This document provides an in-depth comparison of prevalent synthetic routes for 2-(4-fluorophenyl)thiophene (CAS No: 58861-48-6), a critical intermediate in the synthesis of Canagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2] Our focus extends beyond mere protocols to the underlying chemical principles and a rigorous framework for product validation, ensuring you can confidently select and execute the optimal synthesis for your research and development needs.
The introduction of a fluorine atom into a phenyl ring can substantially alter a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[1] The 2-arylthiophene scaffold, combined with this fluorination, makes 2-(4-fluorophenyl)thiophene a molecule of significant interest. This guide will compare the two most prominent palladium-catalyzed cross-coupling strategies for its synthesis: the Suzuki-Miyaura coupling and the Stille coupling.
Part 1: A Comparative Overview of Synthetic Strategies
The formation of the C-C bond between the thiophene and fluorophenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. These reactions, foundational to modern organic synthesis, share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] However, the choice of organometallic reagent—an organoboron compound for Suzuki coupling or an organotin compound for Stille coupling—introduces critical differences in reaction performance, safety, and purification.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Method 1 - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is often the first choice for academic and industrial chemists due to its mild reaction conditions and, most notably, the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3][4] The reaction typically couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Principle and Rationale
For the synthesis of 2-(4-fluorophenyl)thiophene, the most common approach involves the coupling of commercially available 2-bromothiophene and 4-fluorophenylboronic acid.[1][5] The base (e.g., potassium carbonate) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium(II) complex.[1] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed.[4][6]
Caption: Reaction scheme for the Suzuki-Miyaura synthesis of 2-(4-fluorophenyl)thiophene.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a reported high-yield synthesis.[5]
-
Reagent Preparation: To a round-bottom flask, add 4-fluorophenylboronic acid (4.98 g, 36 mmol), 2-bromothiophene (4.1 g, 30 mmol), and anhydrous potassium carbonate (10.98 g, 60 mmol).
-
Solvent and Catalyst Addition: Add dimethylformamide (DMF, 20 mL) to dissolve the reagents. Under a nitrogen or argon atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 24 mg, 0.03 mmol). Note: While the reference uses Pd(dppf)Cl₂, other common catalysts like Pd(PPh₃)₄ are also effective.[6]
-
Reaction: Heat the mixture to 120°C and maintain this temperature with stirring for 15 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by adding 30 mL of distilled water. Extract the aqueous mixture with dichloromethane (2 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography, using petroleum ether as the eluent, to yield the final product. An expected yield is approximately 4.50 g (85%).[5]
Part 3: Method 2 - The Stille Coupling
The Stille coupling utilizes an organotin reagent (an organostannane) as the nucleophilic partner. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally inert to moisture and air and the reaction often proceeds under neutral conditions.[3][7] However, this versatility comes at a significant cost: the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the final product.[3][4]
Principle and Rationale
In this context, the reaction would involve coupling 2-(tributylstannyl)thiophene with a 4-fluoroaryl halide (e.g., 1-fluoro-4-iodobenzene). The mechanism is analogous to the Suzuki coupling. A key difference is that the transmetalation step does not require activation by a base, which contributes to its broad functional group compatibility.[8] Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the reaction.[9]
Caption: Reaction scheme for the Stille synthesis of 2-(4-fluorophenyl)thiophene.
Detailed Experimental Protocol: Stille Coupling
This is a representative protocol based on general procedures for Stille couplings with thiophenyl stannanes.[10]
-
Inert Atmosphere: Charge an oven-dried Schlenk tube with the aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.0 mmol) and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol and P(o-tol)₃, 0.04 mmol).
-
Reagent Addition: Subject the tube to three vacuum/argon cycles. Via syringe, add anhydrous, degassed toluene (10 mL), followed by 2-(tributylstannyl)thiophene (1.1 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 12-16 hours, monitoring by TLC.
-
Work-up: After cooling, remove the solvent under vacuum. To remove tin byproducts, the crude mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tributyltin fluoride.[4]
-
Isolation: Filter the slurry through celite, wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography to afford the desired product. Yields for Stille couplings involving thiophenes are often high, potentially in the 80-95% range, depending on the specific substrates and conditions.[10][11]
Part 4: Head-to-Head Performance Comparison
The choice between Suzuki and Stille coupling hinges on a trade-off between safety, cost, and reaction robustness. The following table summarizes the key performance indicators for each method.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Rationale & Justification |
| Reported Yield | ~85%[5] | Often 80-95% (estimated for this substrate)[10][11] | Both methods are high-yielding. Stille can sometimes be more robust for complex substrates. |
| Reagent Toxicity | Low . Boronic acids and their byproducts are generally non-toxic.[3] | High . Organotin compounds are highly toxic and require careful handling and disposal.[3][4] | This is the most significant advantage of the Suzuki coupling and a major drawback for Stille. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃).[1] | Often proceeds under neutral conditions, enhancing functional group tolerance.[4] | Stille's milder conditions can be advantageous for sensitive or base-labile substrates. |
| Byproduct Removal | Easy . Boron byproducts are typically water-soluble and easily removed by aqueous work-up.[4] | Difficult . Tin byproducts are often nonpolar and require specific work-up procedures (e.g., KF wash) or careful chromatography.[3][4] | The ease of purification makes the Suzuki reaction more attractive for scale-up and routine synthesis. |
| Reagent Availability | Excellent. A vast array of boronic acids is commercially available.[3] | Good. Many organostannanes are available, but some may require in-house synthesis.[3] | The wider availability of boronic acids facilitates rapid analog synthesis. |
Part 5: A Unified Framework for Product Validation
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the synthesized 2-(4-fluorophenyl)thiophene. The following workflow provides a self-validating system from crude product to final confirmation.
Caption: A comprehensive workflow for the purification and validation of synthesized products.
Step-by-Step Validation Methodologies
-
Purification Assessment (TLC & Melting Point):
-
Thin-Layer Chromatography (TLC): After purification, dissolve a small sample in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using an appropriate eluent (e.g., 10% ethyl acetate in hexanes). A pure sample should show a single spot under UV visualization. Compare its Rf value to a reference standard if available.
-
Melting Point (MP): Determine the melting point of the purified solid. A pure sample of 2-(4-fluorophenyl)thiophene should exhibit a sharp melting point in the range of 51-55°C.[12][13] A broad melting range indicates the presence of impurities.
-
-
Structural Confirmation (Spectroscopy):
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For 2-(4-fluorophenyl)thiophene, expect signals in the aromatic region (~7.0-7.6 ppm). The three thiophene protons should appear as distinct multiplets (doublets or doublets of doublets), while the four protons of the 4-fluorophenyl group will appear as two sets of multiplets, typically resembling two triplets or a pair of doublets of doublets due to H-H and H-F coupling.
-
¹³C & ¹⁹F NMR Spectroscopy: The ¹³C NMR spectrum should show 10 distinct signals for the 10 carbon atoms in the molecule (unless there is accidental equivalence). The ¹⁹F NMR spectrum will show a single signal, confirming the presence of the fluorine atom.[14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-(4-fluorophenyl)thiophene (C₁₀H₇FS), the molecular ion peak ([M]⁺) should be observed at an m/z (mass-to-charge ratio) of approximately 178.23.[1][14]
-
By systematically applying this synthesis and validation framework, researchers can produce high-purity 2-(4-fluorophenyl)thiophene with a complete and verifiable analytical data package, ensuring confidence in its use for subsequent stages of drug discovery and development.
References
- 1. 2-(4-Fluorophenyl)thiophene | 58861-48-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 6. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rsc.org [rsc.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. innospk.com [innospk.com]
- 13. 2-(4-Fluorophenyl)-thiophene CAS#: 58861-48-6 [amp.chemicalbook.com]
- 14. 2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Fluorothiophene
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluorothiophene (CAS No. 400-13-5), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a fluorinated heterocyclic compound, this compound requires specific handling and disposal protocols due to its hazardous properties. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Physicochemical Properties of this compound
Understanding the inherent risks of this compound is fundamental to its safe management. It is a highly flammable, toxic, and irritating substance.[1] Its classification as a halogenated organic compound is the primary determinant for its disposal pathway.[2][3]
Table 1: Key Properties and Hazards of this compound
| Property | Value/Classification | Source(s) |
| CAS Number | 400-13-5 | [1][4] |
| Molecular Formula | C₄H₃FS | [1][4] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 91.1°C at 760 mmHg | [4] |
| Flash Point | 8.9°C | [4] |
| GHS Hazard Codes | H225, H302, H312, H315, H319, H332, H335 | [1] |
| Hazard Statements | Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [6][7] |
The presence of the fluorine atom classifies this compound as a halogenated organic compound. This is a critical distinction because the combustion of halogenated substances can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts, necessitating specialized high-temperature incineration with flue-gas scrubbing.[3] Mixing this waste stream with non-halogenated solvents complicates disposal and can lead to regulatory non-compliance.
Disposal Workflow and Decision Logic
The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the decision-making process from the point of waste generation to its final removal from the facility.
Caption: Disposal workflow for this compound waste.
Standard Operating Procedure (SOP) for Disposal
This protocol provides the step-by-step methodology for the routine collection and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC.[8] Always inspect gloves for integrity before use.
-
Body Protection: A lab coat, worn fully buttoned.[9]
-
Respiratory Protection: Handling should occur in a certified chemical fume hood.[10] If there is a risk of vapor inhalation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Waste Segregation and Collection
The principle of segregation is paramount to safe and compliant chemical waste disposal.
-
Identify: All waste streams containing this compound, including neat liquid, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be identified.
-
Segregate: This waste must be classified as Halogenated Organic Waste .[2][3]
-
Prevent Mixing: Do NOT mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[3] This prevents dangerous reactions and ensures the waste can be sent to the correct disposal facility.
Containerization and Labeling
Proper containment prevents leaks and ensures clear communication of hazards.
-
Select Container: Use a clean, compatible waste container, typically glass or high-density polyethylene (HDPE), with a secure screw-top cap.[3][11]
-
Label Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Flammable, Toxic"
-
The date accumulation started.
-
-
Collect Waste: Add waste to the container, ensuring it is not filled beyond 90% capacity to allow for vapor expansion.[11]
-
Secure and Store: Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from heat and ignition sources.[12]
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
High-Temperature Incineration: The accepted and environmentally responsible method for disposing of halogenated organic waste is through high-temperature incineration at a specialized, licensed facility.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[3]
Emergency Protocols: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup Procedure
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.[13]
-
Control Ignition Sources: Ensure all nearby sources of ignition (burners, hot plates, electrical equipment) are turned off.[9]
-
Contain the Spill: Use a spill kit containing an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[9][14]
-
Absorb: Working from the outside edge of the spill inward, cover the liquid with the absorbent material to prevent spreading.[14]
-
Collect Waste: Carefully scoop the contaminated absorbent material into a compatible container using non-sparking tools.[7]
-
Package and Label: Seal the container and label it as "Hazardous Waste: this compound Spill Debris."[13]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[13][14]
For spills larger than 100 mL, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS.[15]
First Aid for Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][17]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][17]
References
- 1. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. ethz.ch [ethz.ch]
- 12. nj.gov [nj.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. cws.auburn.edu [cws.auburn.edu]
- 16. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 17. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 2-Fluorothiophene
A Proactive Approach to Safety and Operational Excellence for Researchers
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides essential, field-tested safety and handling information for 2-Fluorothiophene, tailored for professionals in research and drug development. Our focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety and precision in your laboratory.
Immediate Safety Briefing: Understanding the Core Risks
Before handling this compound, it is critical to recognize its primary hazards. Based on its GHS classification, this compound presents a multi-faceted risk profile that demands rigorous control measures.[1]
Core Hazards at a Glance:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes serious skin and eye irritation.[1]
Immediate precautions involve avoiding all personal contact, including the inhalation of vapors, and ensuring the compound is only handled within a certified chemical fume hood.[2]
In-Depth Hazard Analysis
A thorough risk assessment is the foundation of safe laboratory practice. The hazards of this compound have been classified under the Globally Harmonized System (GHS) as follows. Understanding these classifications is crucial for implementing appropriate safety measures.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable Liquids | Category 2 | H225: Highly Flammable liquid and vapor | [1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
The presence of the fluorine atom and the thiophene ring contributes to the compound's reactivity and toxicological profile. Therefore, treating this compound with the utmost caution is imperative.[3]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for mitigating exposure to hazardous vapors and potential splashes is the consistent use of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][4] The air velocity at the face of the hood should be verified before commencing work.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[5]
-
Ignition Source Control: Due to its high flammability, all sources of ignition such as open flames, hot surfaces, and sparks must be strictly excluded from the handling area.[6] Use only non-sparking tools and explosion-proof equipment.[6][7] Ensure proper grounding of all equipment to prevent static discharge.[7]
-
Safety Equipment Accessibility: An eyewash station and safety shower must be located in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): A Multi-Layered System
Selecting the correct PPE is a critical step that requires careful consideration of the specific tasks being performed. The following provides a comprehensive guide to the necessary protective gear.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Double-gloving is recommended. Use chemical-resistant gloves such as Butyl rubber or Viton®. Nitrile gloves offer limited protection and should be avoided for prolonged contact.[2] | Protects against skin contact, as the compound is harmful and causes skin irritation.[1] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[2][4] | Provides a barrier against accidental spills and protects from the compound's flammability. Clothing made of synthetic materials like polyester should be avoided.[8] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[8][9] | This is a secondary control measure. Use of a respirator requires a formal respiratory protection program, including fit testing and training.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes that fully cover the feet.[2] | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Standard Operating Procedure (SOP)
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
Step 1: Preparation and Pre-Handling
-
Review the SDS: Although a specific SDS may not be available, review the safety information for this compound and structurally similar compounds.[2][3]
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily available.
-
Don PPE: Put on all required PPE as outlined in the section above, ensuring a proper fit.
Step 2: Handling this compound
-
Grounding: Ensure the container and receiving equipment are properly grounded to prevent static discharge.[7]
-
Dispensing: Carefully uncap the container. Use non-sparking tools to transfer the liquid.[6] Perform all transfers slowly to minimize splashing and vapor generation.
-
Container Management: Keep the container tightly closed when not in use.[4][5] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][10] Do not eat, drink, or smoke in the laboratory area.
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Contact Information:
-
Emergency Services: 911 (or your institution's emergency number)
-
Poison Control Center: 1-800-222-1222
Exposure Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11][12] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition: Remove all ignition sources and increase ventilation by opening the fume hood sash (if safe to do so).
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and institutional safety office.
Emergency Response Decision Tree
Caption: Emergency response decision tree for incidents.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other waste streams.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
References
- 1. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. capotchem.com [capotchem.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
